molecular formula C6H6FN B1330668 3-Fluoro-4-methylpyridine CAS No. 399-88-2

3-Fluoro-4-methylpyridine

Cat. No.: B1330668
CAS No.: 399-88-2
M. Wt: 111.12 g/mol
InChI Key: WZMOEPZZTTWDIA-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylpyridine is a useful research compound. Its molecular formula is C6H6FN and its molecular weight is 111.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOEPZZTTWDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323076
Record name 3-Fluoro-4-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-88-2
Record name 3-Fluoro-4-methylpyridine
Source EPA DSSTox
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Record name 3-Fluoro-4-methylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methylpyridine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-4-methylpyridine, also known as 3-fluoro-4-picoline, is a fluorinated pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its unique structural features, namely the presence of a fluorine atom and a methyl group on the pyridine ring, impart specific reactivity and properties that make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
Molecular Formula C6H6FN[1][3][4][5][6]
Molecular Weight 111.12 g/mol [1][3][4][6]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 133.2°C at 760 mmHg[5]
150-152°C[3]
Density 1.1 ± 0.1 g/cm³[5]
1.09 g/cm³ at 25°C[3]
Flash Point 34.3 ± 21.8 °C[5]
43°C[3]
Refractive Index 1.477[5]
Purity ≥ 98% (GC)[1][3]
Storage Conditions Store at 0-8°C in a cool, dry place away from light[1][3]

Chemical Structure

The structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position.

  • IUPAC Name : this compound[6]

  • Synonyms : 3-Fluoro-4-picoline[1][5]

  • CAS Number : 399-88-2[1][4][5][6]

  • PubChem CID : 345367[1][6]

  • SMILES : CC1=C(C=NC=C1)F[4][6]

  • InChIKey : WZMOEPZZTTWDIA-UHFFFAOYSA-N[4][5]

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Example Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol is adapted from the synthesis of methyl 3-fluoropyridine-4-carboxylate and illustrates a potential route for introducing a fluorine atom to a pyridine ring.[7]

Reaction: Methyl 3-nitropyridine-4-carboxylate + CsF → Methyl 3-fluoropyridine-4-carboxylate

Procedure:

  • To a solution of methyl 3-nitropyridine-4-carboxylate (1 equivalent) in dry DMSO, add Cesium Fluoride (CsF) (5 equivalents) under a nitrogen atmosphere.

  • Heat the reaction mixture to 120°C for 90 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add distilled water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Concentrate the organic extracts in vacuo.

  • Purify the crude product by flash chromatography to yield the fluorinated product.[7]

The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, which can activate the ring for certain nucleophilic substitution reactions.[9] The methyl group can also be a site for further functionalization.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules with potential biological activity.[1]

  • Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, including antiviral and antibacterial agents.[1][2] The incorporation of a fluorine atom can enhance the metabolic stability and pharmacokinetic properties of drug candidates.[7]

  • Agrochemical Synthesis : This compound is utilized in the formulation of agrochemicals such as pesticides and herbicides.[1][3] The unique structure can contribute to improved selectivity and effectiveness of crop protection products.[2]

  • Material Science : It can be incorporated into polymers to enhance thermal stability and mechanical properties.[2]

  • Flavor and Fragrance Industry : Its aromatic properties are explored for use in flavoring agents and fragrances.[1][2]

Applications cluster_fields Fields of Application This compound This compound Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Intermediate for Antivirals, Antibacterials Agrochemicals Agrochemicals This compound->Agrochemicals Component in Pesticides, Herbicides Material Science Material Science This compound->Material Science Enhances Polymer Properties

Caption: Key application areas of this compound.

Safety and Handling

This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[5] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[3][10]

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][10]

  • Keep the container tightly closed.[5][10]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[5][10]

  • In case of contact with skin, wash with plenty of water.[5][10]

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][10]

  • Store in a well-ventilated place and keep cool.[5][10]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10][11][12]

References

Synthesis and Characterization of 3-Fluoro-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoro-4-methylpyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a thorough analysis of its characterization.

Physicochemical Properties of this compound

This compound, also known as 3-Fluoro-4-picoline, is a colorless to pale yellow liquid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₆FN[1]
Molecular Weight 111.12 g/mol [1]
CAS Number 399-88-2[2]
Appearance Colorless to pale yellow liquid[3]
Purity ≥98% (GC)[3][4]
Boiling Point 150-152 °C[4]
Density 1.080 g/mL[5]
Flash Point 43 °C[4]

Synthesis of this compound

The most plausible and widely utilized method for the synthesis of this compound is the Balz-Schiemann reaction. This reaction involves the diazotization of a primary aromatic amine, in this case, 3-amino-4-methylpyridine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.

Proposed Synthetic Pathway

The synthesis begins with the precursor, 3-amino-4-methylpyridine, which can be synthesized from 3-halo-4-methylpyridine or 4-methylpyridine-3-boronic acid as described in the literature.[6][7] The amino group is then converted to a diazonium tetrafluoroborate salt, which upon heating, yields this compound.

Synthesis_Workflow cluster_0 Synthesis of 3-Amino-4-methylpyridine (Precursor) cluster_1 Balz-Schiemann Reaction 3-Halo-4-methylpyridine 3-Halo-4-methylpyridine Ammonolysis Ammonolysis 3-Halo-4-methylpyridine->Ammonolysis [CuSO4, NH3] 3-Amino-4-methylpyridine_precursor 3-Amino-4-methylpyridine Ammonolysis->3-Amino-4-methylpyridine_precursor 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine Diazotization Diazotization 3-Amino-4-methylpyridine->Diazotization [HBF4, NaNO2] Diazonium_Salt 3-Diazonium-4-methylpyridine Tetrafluoroborate Diazotization->Diazonium_Salt Thermal_Decomposition Thermal_Decomposition Diazonium_Salt->Thermal_Decomposition Heat This compound This compound Thermal_Decomposition->this compound

Figure 1: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical)

The following experimental protocol is adapted from the well-established procedure for the synthesis of 4-fluoropyridine via the Balz-Schiemann reaction.[8]

Materials:

  • 3-Amino-4-methylpyridine

  • 42% aqueous solution of Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a two-necked round-bottom flask equipped with a thermometer and a magnetic stirrer, charge a 42% aqueous solution of HBF₄. Add 3-amino-4-methylpyridine portion-wise while stirring. The temperature is maintained between 0-5 °C using an ice-water bath.

  • Slowly add a solution of sodium nitrite in water to the suspension. Maintain the reaction temperature between 0-5 °C throughout the addition. The reaction mixture is expected to turn into a clear solution as the diazotization proceeds.

  • After the addition of sodium nitrite is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Decomposition: Allow the reaction mixture to warm up to room temperature. The diazonium salt will start to decompose, evidenced by the evolution of nitrogen gas. Gentle heating may be required to ensure complete decomposition.

  • Work-up and Purification: Cool the reaction mixture and slowly add it to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: Extensive searches of the scientific literature and chemical databases did not yield publicly available experimental spectral data for this compound. Therefore, the following data is predicted based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data
TechniquePredicted DataJustification
¹H NMR δ ~8.3-8.5 (m, 2H, H-2, H-6), ~7.1-7.3 (t, 1H, H-5), ~2.2-2.4 (s, 3H, -CH₃)Based on the spectra of 3-fluoropyridine and various methylpyridines. The protons on the pyridine ring will be deshielded, with the fluorine atom influencing the splitting patterns of adjacent protons. The methyl group will appear as a singlet in the upfield region.
¹³C NMR δ ~155-160 (d, C-3), ~145-150 (d, C-2), ~135-140 (s, C-4), ~120-125 (d, C-5), ~140-145 (d, C-6), ~15-20 (s, -CH₃)Predicted based on the known shifts for fluorinated and methylated pyridines. The carbon directly attached to the fluorine (C-3) will show a large coupling constant (¹JCF). Other carbons will also exhibit smaller C-F couplings.
IR (FTIR) ~3050-3100 cm⁻¹ (C-H aromatic stretch), ~2900-3000 cm⁻¹ (C-H aliphatic stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1200-1300 cm⁻¹ (C-F stretch)Typical vibrational frequencies for aromatic compounds containing methyl and fluoro substituents.
Mass Spec. (EI) Molecular Ion (M⁺) at m/z = 111. Fragmentation may involve the loss of a methyl radical (M-15) leading to a peak at m/z = 96, or loss of HCN (M-27) leading to a peak at m/z = 84.The molecular ion peak should be prominent. Fragmentation patterns are predicted based on the stability of the resulting ions and neutral fragments.

Characterization Workflow

Characterization_Workflow cluster_characterization Spectroscopic Analysis Crude_Product Crude this compound Purification Vacuum Distillation Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Figure 2: General workflow for the characterization of this compound.

Applications

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of the final products. Its applications include, but are not limited to, the synthesis of novel antiviral and antibacterial agents, as well as herbicides and pesticides.[3]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

References

Spectroscopic Data of 3-Fluoro-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for 3-Fluoro-4-methylpyridine. Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted data and relevant experimental data from closely related structural analogs, 3-Fluoropyridine and 2-Fluoro-4-methylpyridine, to offer valuable insights for researchers.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₆FN[1]

  • Molecular Weight: 111.12 g/mol [1]

  • CAS Number: 399-88-2[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 2-Fluoro-4-methylpyridine

Chemical Shift (ppm)MultiplicityAssignment
Data not availableData not availableData not available

Table 2: ¹³C NMR Spectral Data of 2-Fluoro-4-methylpyridine

Chemical Shift (ppm)Assignment
Data not availableData not available

Note: Specific peak assignments and coupling constants for 2-Fluoro-4-methylpyridine are not detailed in the available public information. The interpretation of the ¹H and ¹³C NMR spectra of this compound would involve considering the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl group on the chemical shifts of the pyridine ring protons and carbons. ¹⁹F NMR would show a single resonance, and its coupling with neighboring protons would be observable in both the ¹H and ¹⁹F spectra.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Fluoropyridine from the NIST/EPA Gas-Phase Infrared Database provides a reference for the expected vibrational modes.

Table 3: IR Spectral Data of 3-Fluoropyridine

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumC-H stretching (aromatic)
~1600StrongC=C and C=N stretching
~1400-1500Medium-StrongAromatic ring vibrations
~1200-1300StrongC-F stretching
Below 1000Multiple bandsC-H bending and other fingerprint region vibrations

Note: The IR spectrum of this compound is expected to show additional bands corresponding to the C-H stretching and bending vibrations of the methyl group.

Mass Spectrometry (MS)

Predicted mass spectral data for this compound is available from PubChemLite. The primary fragmentation pathways would involve the loss of the methyl group or rearrangements of the pyridine ring.

Table 4: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M]+111.04787
[M+H]⁺112.05570
[M+Na]⁺134.03764

Note: The experimental mass spectrum of 3-Fluoropyridine shows a prominent molecular ion peak at m/z 97, corresponding to its molecular weight.[2] The fragmentation pattern would be influenced by the stability of the resulting ions.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for pyridine derivatives.

NMR Spectroscopy

A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) is typically used. Solid samples can be analyzed as a KBr pellet or a Nujol mull. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Physical properties of 3-Fluoro-4-methylpyridine (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 3-Fluoro-4-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

This compound is a colorless to pale yellow liquid. Accurate determination of its physical properties is crucial for process design, safety, and quality control in research and manufacturing.

Data Summary

The physical properties of this compound are summarized in the table below. It is important to note a discrepancy in the scientific literature and commercial supplier data regarding the Chemical Abstracts Service (CAS) number and associated boiling point. This guide focuses on the data correlated with CAS number 399-88-2, which is consistently referenced in major chemical databases such as PubChem.

PropertyValueUnitsConditions
Boiling Point 133.2 - 136°C760 mmHg
Density 1.080 - 1.1g/cm³25 °C

Note on Discrepancies: An alternative CAS number, 2369-14-6, is sometimes cited with a boiling point range of 150-152°C. Researchers should verify the identity of their material, preferably through analytical means, to ensure correlation with the correct physical data.

Experimental Protocols

The following sections detail standardized methodologies for the determination of boiling point and density, essential for the verification and quality control of this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate and reproducible measurements, standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM) are recommended.

Methodology based on OECD Guideline 103 and ASTM D1120:

This method determines the equilibrium boiling point of a liquid under atmospheric pressure.

  • Apparatus:

    • A 100 mL round-bottom, short-neck, heat-resistant glass flask.

    • A water-cooled reflux condenser with a standard taper joint corresponding to the flask.

    • A calibrated partial immersion thermometer or a suitable thermocouple with a resolution of at least 0.5°C.

    • A heating mantle or another suitable heat source that provides uniform heating.

    • Boiling chips (e.g., silicon carbide grains) to ensure smooth boiling.

    • A barometer to record the atmospheric pressure.

  • Procedure:

    • Place 60 mL of this compound and a few boiling chips into the flask.

    • Assemble the apparatus, ensuring the thermometer bulb is positioned with its upper end level with the bottom of the side arm of the flask.

    • Apply heat to the flask at a controlled rate. The liquid should boil and the condensate should return to the flask from the condenser.

    • Adjust the heating to maintain a steady boiling rate, with the reflux ring of the condensate visible in the condenser.

    • Record the temperature when it becomes constant. This is the equilibrium boiling point at the recorded atmospheric pressure.

    • Correct the observed boiling point to standard atmospheric pressure (760 mmHg) using a pressure-correction formula if the measurement was made at a different pressure.

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer, hydrometer, or a digital density meter.

Methodology based on OECD Guideline 109 and ASTM D4052:

This protocol describes the use of an oscillating U-tube digital density meter, a highly accurate and rapid method.[1]

  • Apparatus:

    • A digital density meter capable of maintaining a constant temperature (e.g., 25 °C ± 0.05 °C).

    • A syringe or autosampler for sample injection.

    • High-purity dry air or nitrogen for cleaning and drying the U-tube.

    • Reference liquids with known densities for calibration (e.g., freshly boiled, high-purity water).

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions using at least two reference standards that bracket the expected density of the sample.

    • Ensure the oscillating U-tube is clean and dry before introducing the sample.

    • Inject a small volume of this compound into the U-tube, ensuring there are no air bubbles.[1]

    • Allow the sample to thermally equilibrate within the instrument.

    • The instrument measures the period of oscillation of the U-tube containing the sample and calculates the density.

    • Perform multiple readings to ensure repeatability and report the average value.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination and verification of the physical properties of this compound.

G cluster_0 Material Identification cluster_1 Boiling Point Determination cluster_2 Density Determination cluster_3 Data Finalization A Obtain Sample of This compound B Verify CAS Number (e.g., via Spectroscopy) A->B C Select Standard Method (e.g., OECD 103) B->C G Select Standard Method (e.g., ASTM D4052) B->G D Perform Experiment C->D E Record Temperature & Pressure D->E F Correct to Standard Pressure E->F K Compile Data into Table F->K H Calibrate Instrument G->H I Measure Sample Density H->I J Record Density at 25°C I->J J->K L Document Methodologies K->L M Final Technical Report L->M

Workflow for Physical Property Analysis

References

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Fluoro-4-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Due to the limited availability of specific experimental data for this compound in public literature, this document combines known physical properties with extrapolated qualitative and quantitative insights from structurally similar compounds. Furthermore, it details robust experimental protocols for determining solubility and stability, empowering researchers to generate precise data for their specific applications.

Core Compound Properties

This compound is a colorless to pale yellow liquid with a molecular formula of C6H6FN and a molecular weight of 111.12 g/mol .[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C6H6FN[2][3]
Molecular Weight 111.12 g/mol [2][3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 150-152°C[2]
Density 1.09 g/cm³ at 25°C[2]
Flash Point 43°C[2]
CAS Number 399-88-2[3]

Solubility Profile

To provide a predictive framework, Table 2 outlines the expected qualitative solubility of this compound in a selection of common solvents, based on the behavior of analogous compounds.

SolventPredicted Qualitative SolubilityRationale
Water Moderately Soluble to MiscibleThe nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.[5]
Ethanol Miscible"Like dissolves like" principle; both are polar molecules.
Methanol MiscibleSimilar to ethanol, miscibility is expected due to polarity.
Acetone MiscibleA polar aprotic solvent, likely to be a good solvent for a polar compound.
Dichloromethane SolubleA common solvent for a wide range of organic compounds.
Ethyl Acetate SolubleA moderately polar solvent in which solubility is anticipated.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

  • Equilibration: Place the flask in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved compound confirms saturation.[6]

  • Sample Withdrawal and Filtration: Allow the solution to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, expressed in mg/mL or mol/L, by taking into account the dilution factor.

A visual representation of this experimental workflow is provided below.

Solubility_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result start Add excess this compound to solvent equilibrate Equilibrate in shaker (24-72h) start->equilibrate filter Filter supernatant equilibrate->filter dilute Dilute sample filter->dilute quantify Quantify by HPLC/GC dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is crucial for its handling, storage, and application in synthesis.[7] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9] These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing.[8][9]

A typical forced degradation study would investigate the stability of this compound under the following conditions:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperatures.

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Exposure to dry heat at elevated temperatures.

  • Photolytic Degradation: Exposure to light with a specified wavelength and intensity.

Table 3 provides a summary of recommended conditions for forced degradation studies based on ICH guidelines.

Stress ConditionTypical Reagents and Conditions
Acidic Hydrolysis 0.1 N HCl, room temperature and/or 60°C
Basic Hydrolysis 0.1 N NaOH, room temperature and/or 60°C
Oxidation 3% H₂O₂, room temperature
Thermal 80°C (dry heat)
Photolytic Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter)[8][10]

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or GC system with a suitable detector (e.g., UV, MS)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the appropriate medium for each stress condition (e.g., dissolved in the acidic, basic, or oxidative solution). For thermal and photolytic studies, the neat compound or a solution in an inert solvent can be used.

  • Stress Application: Expose the samples to the respective stress conditions for a defined period.

  • Neutralization (for hydrolytic studies): After the exposure period, neutralize the acidic and basic samples to prevent further degradation.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable chromatographic method (e.g., HPLC with a gradient elution).

  • Peak Purity and Mass Balance: Evaluate the results for the appearance of degradation products, the loss of the parent compound, and mass balance. Peak purity analysis of the parent peak in the stressed samples is crucial to ensure that no degradation products are co-eluting.

The logical flow of a forced degradation study is depicted in the following diagram.

Forced_Degradation_Logic cluster_stress Stress Conditions cluster_analysis Analytical Workflow cluster_evaluation Data Evaluation acid Acidic Hydrolysis prepare Prepare Samples base Basic Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic stress Apply Stress prepare->stress analyze Analyze by HPLC/GC stress->analyze degradation_products Identify Degradation Products analyze->degradation_products pathways Elucidate Degradation Pathways degradation_products->pathways method_validation Validate Stability-Indicating Method pathways->method_validation

Caption: Logical relationship in a forced degradation study.

Conclusion

While specific experimental data for the solubility and stability of this compound is limited, this guide provides a robust framework for researchers and drug development professionals. By leveraging data from analogous compounds and implementing the detailed experimental protocols, users can generate the necessary data to support their research and development activities. The provided workflows and logical diagrams offer a clear path for conducting these essential studies, ensuring the safe and effective use of this important chemical intermediate.

References

The Strategic Imperative of Fluorinated Pyridines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. When combined with the privileged pyridine scaffold, a motif present in numerous approved drugs, the resulting fluorinated pyridines offer a powerful toolkit for modulating physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of the role of fluorinated pyridines in drug discovery, detailing their impact on molecular properties, common synthetic methodologies, and applications in successful therapeutic agents. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these unique building blocks to overcome challenges in lead optimization and candidate selection.

Modulation of Physicochemical Properties

The introduction of fluorine, the most electronegative element, onto a pyridine ring profoundly alters its electronic and physical properties. These modifications are often context-dependent but provide a rational basis for fine-tuning a drug candidate's profile.[1][2]

Basicity (pKa) and Target Engagement

Fluorine's strong inductive electron-withdrawing effect significantly reduces the electron density of the pyridine ring, thereby lowering the basicity of the nitrogen atom. This modulation of pKa is critical for optimizing drug-receptor interactions, as it can decrease unwanted ionic interactions or improve the binding to a target that favors a less basic moiety.[2][3] Furthermore, altering pKa influences aqueous solubility and the absorption profile of a drug candidate.

Table 1: Impact of Fluorination on Pyridine Physicochemical Properties Data is illustrative and compiled from various sources to show general trends.

CompoundPosition of FluorinepKa (of conjugate acid)logD at pH 7.4Rationale for Change
PyridineN/A~5.2~0.5Baseline reference.
2-Fluoropyridine2~ -0.4~1.1Strong inductive withdrawal proximal to nitrogen drastically reduces basicity.
3-Fluoropyridine3~3.0~1.0Inductive effect is attenuated by distance, resulting in a moderate pKa decrease.
4-Fluoropyridine4~1.9~0.9Significant pKa reduction due to resonance and inductive effects.
2-(Trifluoromethyl)pyridine2 (CF₃)~1.0~1.8The potent electron-withdrawing nature of the CF₃ group markedly lowers basicity and increases lipophilicity.
2-((Difluoromethyl)thio)pyridine2 (SCF₂H)1.15[3]1.95[3]The SCF₂H group increases lipophilicity compared to a non-fluorinated analog (logD 1.69).[3]
2-((Trifluoromethyl)thio)pyridine2 (SCF₃)0.42[3]2.13[3]Full fluorination further decreases basicity and shows the highest lipophilicity in the series.[3]
Lipophilicity and Membrane Permeability

Fluorination has a complex, dual effect on lipophilicity (measured as logP or logD). While replacing hydrogen with fluorine increases the molecule's surface area and can enhance lipophilicity, the highly polar C-F bond can also increase the overall molecular dipole moment, potentially reducing lipophilicity.[3] This context-dependent impact allows medicinal chemists to subtly adjust a compound's ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[1][4]

Metabolic Stability

One of the most valuable applications of fluorination is to enhance metabolic stability.[5][6] The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to cleavage.[2] Introducing fluorine at a "metabolic soft spot"—a position on the molecule susceptible to oxidation by cytochrome P450 (CYP) enzymes—can effectively block this pathway, prolonging the drug's half-life and improving its pharmacokinetic profile.[2][5] For instance, fluorination of benzylic or allylic positions can prevent hydroxylation.[5]

Synthetic Methodologies and Experimental Protocols

The synthesis of fluorinated pyridines can be achieved through various methods, each with its own advantages and substrate scope. Key strategies include diazotization-fluorination, halogen exchange (Halex) reactions, and direct C-H fluorination.[7][8][9]

Key Synthetic Strategies
  • Balz-Schiemann Reaction: This classic method involves the conversion of an aminopyridine to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding fluoropyridine.[7][10]

  • Halogen Exchange (Halex): This involves the nucleophilic substitution of a chloro- or bromo-pyridine with a fluoride source, such as KF or CsF. The reaction is particularly efficient for pyridines activated with electron-withdrawing groups at the 2- or 4-positions.[7]

  • Nucleophilic Aromatic Substitution (SNAr): 2-Fluoropyridines are excellent substrates for SNAr reactions. The reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine, demonstrating the superior leaving group potential of fluoride in this context under specific conditions.[11]

  • From Pyridine N-Oxides: A modern, metal-free approach allows for the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which can then be readily fluorinated with sources like KF.[12]

Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction

This protocol is adapted from a detailed procedure for the synthesis of 4-fluoropyridine.[10]

Materials and Reagents:

  • 4-Aminopyridine

  • 42% Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-water bath

Procedure:

  • In a suitable reaction vessel, dissolve 4-aminopyridine (14.4 g, 153 mmol) in 42% HBF₄ (60 mL) by warming to 40 °C.

  • Cool the solution to 5–7 °C using an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate.

  • Slowly add solid sodium nitrite (12.0 g, 174 mmol) to the suspension in portions, maintaining the internal temperature between 5–9 °C. The addition may take up to 90 minutes.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 5–10 °C.

  • Allow the reaction mixture to warm to room temperature (25 °C). The diazonium salt will begin to decompose, evidenced by gas evolution.

  • The crude product is isolated by carefully neutralizing the reaction mixture with a saturated aqueous solution of NaHCO₃ and extracting with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation.

  • Purify the crude product by fractional distillation to yield pure 4-fluoropyridine.

Applications in Drug Discovery: Case Studies

Numerous FDA-approved drugs incorporate the fluorinated pyridine motif, highlighting its importance across various therapeutic areas.[2]

Table 2: Selected FDA-Approved Drugs Containing a Fluorinated Pyridine Moiety

Drug NameFluorinated MoietyTargetTherapeutic Area
Alpelisib 2-(Trifluoro-t-butyl)pyridinePI3Kα InhibitorOncology (Breast Cancer)[13]
Lemborexant 5-FluoropyridineDual Orexin Receptor AntagonistInsomnia[13]
Doravirine 3-Fluoro-4-(trifluoromethyl)pyridineNon-nucleoside Reverse Transcriptase InhibitorAntiviral (HIV-1)[13]
Vericiguat 5-Fluoropyrazolo[3,4-b]pyridineSoluble Guanylate Cyclase (sGC) StimulatorCardiology (Heart Failure)[13]
Case Study: Bioisosteric Replacement and Activity

In a study on quorum sensing inhibitors, a 2-difluoromethylpyridine group was successfully used as a bioisosteric replacement for a pyridine-N-oxide moiety.[14] This substitution led to compounds with similar or enhanced biological activity.

Table 3: Quantitative Data for Quorum Sensing Inhibitors Data from T. T. Tung & T. Nguyen Quoc, RSC Med. Chem., 2021.[14]

CompoundKey MoietyIC₅₀ (µM) vs. P. aeruginosa
4NPO (Reference) Pyridine-N-oxide33 ± 1.12
Compound 1 2-Difluoromethylpyridine35 ± 1.12
Compound 5 2-Difluoromethylpyridine derivative19 ± 1.01
Compound 6 2-Difluoromethylpyridine derivative27 ± 0.67

The data demonstrates that replacing the pyridine-N-oxide with a 2-difluoromethylpyridine group (Compound 1) maintained the activity, while further derivatization (Compounds 5 and 6) led to a significant improvement in potency.[14]

Visualizing Workflows and Pathways

Signaling Pathway: Kinase Inhibition

Fluorinated pyridines are common components of kinase inhibitors, which block aberrant signaling pathways often implicated in cancer. The diagram below illustrates this mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase Kinase Domain Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation) pSubstrate->Downstream Inhibitor Fluorinated Pyridine Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: Kinase signaling pathway inhibited by a fluorinated pyridine drug.

Experimental Workflow: Hit-to-Lead Optimization

The process of optimizing a hit compound often involves a "fluorine scan," where fluorine atoms are systematically introduced at different positions on a core scaffold like pyridine to improve drug-like properties.

G cluster_synthesis Synthetic Chemistry cluster_testing In Vitro Profiling start Hit Compound (e.g., Pyridine Core) IC₅₀ = 500 nM f_scan Positional Fluorine Scan start->f_scan p2 2-F-Pyridine Analog f_scan->p2 p3 3-F-Pyridine Analog f_scan->p3 p4 4-F-Pyridine Analog f_scan->p4 assays Biological & DMPK Assays - Potency (IC₅₀) - Metabolic Stability (t½) - Lipophilicity (logD) p2->assays p3->assays p4->assays decision Data Analysis Select Candidate with Best Overall Profile assays->decision end Lead Candidate (e.g., 3-F-Pyridine Analog) IC₅₀ = 20 nM Improved Stability decision->end

Caption: Drug discovery workflow featuring a pyridine fluorine scan.

Conclusion

Fluorinated pyridines represent a class of chemical motifs of paramount importance in drug discovery. The strategic incorporation of fluorine allows for the rational modulation of a molecule's basicity, lipophilicity, and metabolic stability, providing medicinal chemists with essential tools to address common challenges in lead optimization.[1][2][15] By blocking metabolic soft spots, enhancing binding affinity, and fine-tuning pharmacokinetic parameters, these compounds have led to the development of numerous successful therapeutics. A thorough understanding of their synthesis and structure-property relationships is crucial for any research professional aiming to design the next generation of innovative medicines.

References

3-Fluoro-4-methylpyridine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylpyridine, a key building block in modern medicinal chemistry and agrochemical synthesis. This document details its chemical identity, physicochemical properties, and safety information. Furthermore, it explores its critical role in the synthesis of prominent pharmaceutical agents and elucidates the associated biological signaling pathways. Detailed experimental protocols for its synthesis and characterization, though not available in exhaustive public literature, are discussed based on analogous chemical transformations.

Chemical Identity and Properties

This compound, also known as 3-fluoro-4-picoline, is a fluorinated pyridine derivative. The presence of the fluorine atom and the methyl group on the pyridine ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1]

CAS Number: 399-88-2[1][2]

Molecular Formula: C₆H₆FN[1][2]

It is important to distinguish this compound from its isomers, such as 2-Fluoro-5-methylpyridine, which has the CAS number 2369-14-6.[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 111.12 g/mol [2][3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 133.2 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 34.3 ± 21.8 °C[1]
Refractive Index 1.477[1]
Solubility Slightly soluble in water.[4]
pKa 3.53 ± 0.10 (Predicted)[4]
Spectroscopic Data

While a complete set of publicly available, detailed spectral assignments for this compound is limited, the following provides an overview of expected spectroscopic characteristics based on its structure and data for analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl protons. The chemical shifts and coupling constants will be influenced by the positions of the fluorine and methyl substituents. For instance, in related methylpyridines, aromatic protons typically appear in the 7.0-8.5 ppm range, while the methyl protons are found around 2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF). Aromatic carbons generally resonate between 120-150 ppm, while the methyl carbon will appear at a higher field (around 15-25 ppm).

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aryl fluorides, the chemical shift typically falls within the range of -100 to -130 ppm relative to CFCl₃.[5][6]

  • FT-IR: The infrared spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group (around 2900-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and a strong C-F stretching band (typically in the 1200-1300 cm⁻¹ region).

Synthesis and Reactivity

The reactivity of this compound is dictated by the interplay of the electron-withdrawing fluorine atom and the electron-donating methyl group on the pyridine ring. This substitution pattern makes it a versatile intermediate for further functionalization in the synthesis of more complex molecules.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several important pharmaceutical compounds.[3] Its incorporation into drug molecules can enhance their metabolic stability, binding affinity, and bioavailability.

Key Pharmaceutical Ingredients (APIs) Synthesized from this compound
  • Olaparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer, particularly those with BRCA mutations.

  • Leflunomide: An immunomodulatory drug used to treat rheumatoid arthritis.

  • Moxifloxacin: A broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.

Associated Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs synthesized from this compound are a direct result of their interaction with specific biological pathways.

Olaparib and PARP Inhibition

Olaparib functions by inhibiting PARP enzymes, which are essential for the repair of single-strand DNA breaks. In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. The inhibition of PARP by Olaparib leads to an accumulation of unrepaired single-strand breaks, which are converted into double-strand breaks during DNA replication. The inability of BRCA-deficient cells to repair these double-strand breaks results in cell death, a concept known as synthetic lethality.

Olaparib_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Olaparib_Action Olaparib Intervention DNA_damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_damage->PARP recruits DSB DNA Double-Strand Break (DSB) DNA_damage->DSB replication fork collapse BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to HR Homologous Recombination (HR) (BRCA-proficient cells) DSB->HR repaired by Apoptosis Apoptosis DSB->Apoptosis accumulation leads to HR->Cell_Survival Olaparib Olaparib Olaparib->PARP inhibits BRCA_deficient BRCA-deficient Cancer Cell BRCA_deficient->HR deficient in

Caption: Olaparib's mechanism of action via PARP inhibition.

Leflunomide, DHODH Inhibition, and NF-κB Signaling

The active metabolite of Leflunomide, teriflunomide, exerts its immunomodulatory effects primarily by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes. By depleting the pyrimidine pool, Leflunomide halts the proliferation of these immune cells. Additionally, Leflunomide has been shown to inhibit tyrosine kinases and interfere with the activation of NF-κB, a key transcription factor in the inflammatory response.

Leflunomide_Pathway cluster_Pyrimidine_Synthesis De Novo Pyrimidine Synthesis cluster_Inflammation Inflammatory Signaling Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidines Pyrimidines Orotate->Pyrimidines Lymphocyte_Proliferation Lymphocyte Proliferation Pyrimidines->Lymphocyte_Proliferation Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases Gene_Transcription Pro-inflammatory Gene Transcription NFkB->Gene_Transcription translocates to nucleus and promotes Leflunomide Leflunomide (Teriflunomide) Leflunomide->DHODH inhibits Leflunomide->IKK inhibits

Caption: Leflunomide's dual mechanism of action.

Moxifloxacin and Bacterial DNA Replication

Moxifloxacin, a fluoroquinolone antibiotic, targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes. By inhibiting these enzymes, Moxifloxacin traps them in a complex with cleaved DNA, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.

Moxifloxacin_Pathway cluster_Bacterial_DNA_Replication Bacterial DNA Replication & Topology Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death inhibition leads to Replication DNA Replication Supercoiled_DNA->Replication Catenated_Chromosomes Catenated Chromosomes Replication->Catenated_Chromosomes Topoisomerase_IV Topoisomerase IV Catenated_Chromosomes->Topoisomerase_IV Decatenated_Chromosomes Decatenated Chromosomes Topoisomerase_IV->Decatenated_Chromosomes Topoisomerase_IV->Bacterial_Death inhibition leads to Cell_Division Bacterial Cell Division Decatenated_Chromosomes->Cell_Division Moxifloxacin Moxifloxacin Moxifloxacin->DNA_Gyrase inhibits Moxifloxacin->Topoisomerase_IV inhibits

Caption: Moxifloxacin's inhibition of bacterial DNA replication.

Safety and Handling

This compound is a flammable liquid and vapor. It is also classified as causing skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[1] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a range of biologically active molecules. Its unique physicochemical properties, conferred by the fluorine and methyl substituents on the pyridine ring, make it an important intermediate in the pharmaceutical and agrochemical industries. A thorough understanding of its chemistry, reactivity, and the biological pathways of its derivatives is essential for researchers and scientists working in drug discovery and development. Further research to fully characterize its spectroscopic properties and develop detailed, optimized synthetic protocols will continue to enhance its utility in these critical fields.

References

Technical Guide: 3-Fluoro-4-methylpyridine - Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 3-Fluoro-4-methylpyridine (CAS No. 399-88-2), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.[1][2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for understanding the compound's behavior under various conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆FN[1][2][3]
Molecular Weight 111.12 g/mol [1][2][4]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 133.2 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
Flash Point 34.3 ± 21.8 °C[3]
Refractive Index 1.477[3][5]
Purity ≥98% (GC)[1][2]
CAS Number 399-88-2[2][3][4]

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid that can cause skin and serious eye irritation.[3][6] It may also be harmful if swallowed, in contact with skin, or if inhaled.[4]

GHS Hazard Classification:

  • Flammable liquids: Category 3[3][6]

  • Skin irritation: Category 2[3][6]

  • Eye irritation: Category 2[3][6]

  • Acute toxicity, oral (Harmful if swallowed): (Potential hazard)[4]

  • Acute toxicity, dermal (Harmful in contact with skin): (Potential hazard)[4]

  • Acute toxicity, inhalation (Harmful if inhaled): (Potential hazard)[4]

  • Specific target organ toxicity - single exposure (May cause respiratory irritation): (Potential hazard)[6]

Signal Word: Warning[3][6]

Hazard Statements:

  • H226: Flammable liquid and vapour.[3][6]

  • H315: Causes skin irritation.[3][6]

  • H319: Causes serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[6]

Precautionary Statements: A comprehensive list of precautionary statements is provided in Table 2.

Table 2: GHS Precautionary Statements for this compound

CodeStatement
Prevention
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][6]
P233Keep container tightly closed.[3]
P240Ground and bond container and receiving equipment.[3][6]
P241Use explosion-proof electrical/ventilating/lighting equipment.[3][6]
P242Use non-sparking tools.[3][6]
P243Take action to prevent static discharges.[3][6]
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[6]
P264Wash skin thoroughly after handling.[3][6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][6]
Response
P302+P352IF ON SKIN: Wash with plenty of water.[3][6]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]
P332+P317If skin irritation occurs: Get medical help.[3][6]
P362+P364Take off contaminated clothing and wash it before reuse.[3][6]
P370+P378In case of fire: Use appropriate media to extinguish.[3][6]
Storage
P403+P235Store in a well-ventilated place. Keep cool.[3][6]
P405Store locked up.[6]
Disposal
P501Dispose of contents/container to an approved waste disposal plant.[3][6]

Handling and Storage Procedures

Proper handling and storage are critical to ensure the safety of laboratory personnel and to maintain the quality of this compound.

Handling
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1]

    • Hand Protection: Wear suitable chemical-resistant gloves.[1]

    • Skin and Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.[1]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][6] Use non-sparking tools and take precautionary measures against static discharge.[3][6]

The logical workflow for handling this compound is outlined in the diagram below.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Ventilated Fume Hood prep_ppe->prep_hood prep_ignition Remove Ignition Sources prep_hood->prep_ignition handle_transfer Use Grounded Equipment and Non-Sparking Tools prep_ignition->handle_transfer handle_spill Have Spill Kit Ready handle_transfer->handle_spill post_store Store Properly in a Tightly Closed Container handle_spill->post_store post_clean Clean Work Area and Wash Hands post_store->post_clean post_dispose Dispose of Waste According to Regulations post_clean->post_dispose

Caption: Workflow for Safe Handling of this compound.

Storage
  • Container: Store in the original, tightly closed container.[3]

  • Conditions: Keep in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[1][3] A recommended storage temperature is 0-8°C.[2]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

As a versatile chemical intermediate, this compound is utilized in a variety of synthetic transformations.[1][2] While specific experimental protocols are highly dependent on the desired final product, a general workflow for a typical nucleophilic aromatic substitution reaction is provided below.

Note: This is a generalized protocol and must be adapted and optimized for specific reactions. A thorough literature search and risk assessment should be conducted before commencing any new experiment.

General Procedure for Nucleophilic Aromatic Substitution
  • Reaction Setup:

    • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and a suitable dry solvent.

    • Stir the solution and bring it to the desired reaction temperature.

  • Reagent Addition:

    • Slowly add the nucleophile (and any necessary base or catalyst) to the reaction mixture.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

    • Extract the product into a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by a suitable method, such as flash column chromatography, distillation, or recrystallization.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as NMR, IR, and mass spectrometry.

The following diagram illustrates a typical experimental workflow for a synthesis reaction involving this compound.

G start Start setup Reaction Setup (Inert Atmosphere) start->setup reaction Addition of Reagents & Reaction Monitoring setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General Experimental Workflow for Synthesis.

Disclaimer

This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used as the sole source of information for handling this chemical. Always consult the most current SDS provided by the supplier and conduct a thorough risk assessment before use. The user is solely responsible for all risks associated with the handling, storage, and use of this compound.

References

Methodological & Application

Synthetic Routes to 3-Fluoro-4-methylpyridine from 4-Picoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-fluoro-4-methylpyridine, a valuable building block in pharmaceutical and agrochemical research, starting from readily available 4-picoline. Two primary synthetic routes are presented, offering flexibility based on available reagents and equipment.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The introduction of a fluorine atom at the 3-position of the pyridine ring can significantly modulate the physicochemical and pharmacological properties of a compound, such as metabolic stability, binding affinity, and lipophilicity. This document outlines two reliable synthetic pathways for the preparation of this important synthon from 4-picoline.

The first route involves the direct halogenation of 4-picoline, followed by amination and a subsequent Balz-Schiemann reaction. The second route proceeds through a boronic acid intermediate, offering an alternative pathway to the key amine precursor.

Synthetic Pathways Overview

The two principal synthetic routes from 4-picoline to this compound are depicted below. Both routes converge on the key intermediate, 3-amino-4-methylpyridine, which is then converted to the final product via a diazotization-fluorination reaction.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reagents Combine Starting Materials and Reagents Reaction Controlled Reaction (Temperature, Time) Reagents->Reaction Monitoring Monitor Progress (TLC, GC, etc.) Reaction->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry over Anhydrous Agent Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification_Method Purification (Recrystallization, Chromatography) Concentration->Purification_Method Characterization Characterization (NMR, MS, etc.) Purification_Method->Characterization

Application Notes and Protocols for the Use of 3-Fluoro-4-methylpyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-fluoro-4-methylpyridine as a key building block in the synthesis of pharmaceutical intermediates. The inclusion of a fluorine atom on the pyridine ring offers significant advantages in drug design, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties.[1] This document details synthetic protocols for key transformations of this compound and its application in the synthesis of intermediates for targeted therapies, such as kinase and PARP inhibitors.

Key Synthetic Transformations and Intermediates

This compound serves as a versatile starting material for the introduction of the 3-fluoro-4-methylphenyl moiety into a wide range of complex molecules. Key transformations include nitration, halogenation, and subsequent cross-coupling reactions to build the core structures of various pharmaceutical agents.

Nitration of this compound

A crucial step in the functionalization of this compound is the introduction of a nitro group, which can then be reduced to an amino group, providing a handle for further synthetic modifications.

Table 1: Summary of a Representative Nitration Reaction

ParameterValue
Starting Material 2-amino-4-methylpyridine
Reagents Concentrated Sulfuric Acid, Fuming Nitric Acid
Temperature 5-10°C initially, then heated to ~60°C
Reaction Time ~15 hours
Product Mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine
Yield Not specified in detail for each isomer

Note: This protocol is for a related compound and illustrates a general approach to nitration of aminopyridines.

Synthesis of Halogenated Intermediates

Halogenation of the pyridine ring allows for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Table 2: Synthesis of 2-bromo-3-fluoro-4-picoline

ParameterValue
Starting Material 2-hydroxyl-3-nitro-4-methyl pyridine
Reagents Acetonitrile, Tribromo oxygen phosphorus
Yield 87.3%
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures, which are common motifs in kinase inhibitors.

Table 3: General Conditions for Suzuki-Miyaura Coupling of Bromopyridines

ParameterTypical Conditions
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Ligand Phosphine-based (e.g., PPh₃, dppf)
Base K₃PO₄, Na₂CO₃, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane, DMF (often with water)
Temperature 80-110°C
Yield Varies depending on substrates and specific conditions

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-fluoropyridine-4-carboxylate

This protocol describes the nucleophilic aromatic substitution of a nitro group with fluoride to produce a fluorinated pyridine derivative. While the starting material is not this compound, the protocol is highly relevant for demonstrating a key fluorination method.[2][3][4]

Materials:

  • Methyl 3-nitropyridine-4-carboxylate (1.0 eq)

  • Cesium fluoride (CsF) (5.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Pentane

  • Distilled water

  • Nitrogen gas supply

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol) and cesium fluoride (517 mg, 3.406 mmol).[2]

  • Add 6 mL of dry DMSO to the flask.[2]

  • Heat the reaction mixture to 120°C and stir for 90 minutes.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 EtOAc/pentane mobile phase.

  • Once the reaction is complete, cool the mixture to room temperature and add 20 mL of distilled water.[2]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]

  • Combine the organic layers and concentrate in vacuo.

  • Purify the crude product by flash chromatography (4:1 EtOAc/pentane) to yield methyl 3-fluoropyridine-4-carboxylate.[2]

Expected Yield: Approximately 38%.[2][3][4]

Protocol 2: Synthesis of 2-bromo-3-fluoro-4-picoline

This protocol outlines the bromination of a nitropyridine derivative, a key step towards creating a versatile intermediate for cross-coupling reactions.[5]

Materials:

  • 2-hydroxyl-3-nitro-4-methyl pyridine (1.0 eq)

  • Acetonitrile

  • Tribromo oxygen phosphorus (2.0 eq)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a reaction flask, dissolve 2-hydroxyl-3-nitro-4-methyl pyridine (22.8g, 0.148mol) in 120mL of acetonitrile.[5]

  • Slowly add tribromo oxygen phosphorus (84.1g, 0.296mol) to the mixture.[5]

  • After the reaction is complete (monitor by TLC), cool the reaction solution and quench with an ice-water mixture.

  • Neutralize the solution with a saturated sodium bicarbonate solution.[5]

  • Extract the product with dichloromethane (3 x 100mL).[5]

  • Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Recrystallize the crude product from an ethyl acetate/petroleum ether system to obtain 2-bromo-3-fluoro-4-picoline.[5]

Expected Yield: 87.3%.[5]

Application in Pharmaceutical Synthesis

This compound and its derivatives are crucial intermediates in the synthesis of targeted therapies, particularly in oncology.

Synthesis of PARP Inhibitor Intermediates

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target DNA repair pathways in cancer cells. This compound is a reported building block in the synthesis of the PARP inhibitor Olaparib.[6] The synthesis involves the construction of a phthalazinone core, which is then coupled to a derivative of this compound.

cluster_coupling Coupling Reaction start This compound intermediate1 Functionalization (e.g., Nitration, Halogenation) start->intermediate1 intermediate2 Key Intermediate (e.g., Brominated derivative) intermediate1->intermediate2 coupling Suzuki-Miyaura Coupling intermediate2->coupling intermediate3 Biaryl Intermediate final_steps Further Synthetic Steps intermediate3->final_steps parp_inhibitor PARP Inhibitor (e.g., Olaparib) final_steps->parp_inhibitor aryl_boronic Aryl Boronic Acid/Ester aryl_boronic->coupling cluster_screening Screening Workflow start Compound Library (including this compound derivatives) biochemical_assay Biochemical Assays (Activity, Potency, Selectivity) start->biochemical_assay cellular_assay Cell-based Assays (Target Engagement, Functional Assays) biochemical_assay->cellular_assay moa Mechanism of Action Studies (Binding Studies, Kinetic Analysis) cellular_assay->moa lead_optimization Lead Optimization moa->lead_optimization dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp par Poly(ADP-ribose) (PAR) formation parp->par repair_proteins Recruitment of Repair Proteins par->repair_proteins ber Base Excision Repair (BER) dna_repair DNA Repair ber->dna_repair repair_proteins->ber parp_inhibitor PARP Inhibitor (e.g., Olaparib) parp_inhibitor->parp Inhibition

References

Application of 3-Fluoro-4-methylpyridine in Agrochemical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylpyridine, also known as 3-Fluoro-4-picoline, is a fluorinated pyridine derivative that serves as a critical building block in the synthesis of modern agrochemicals.[1][2] The incorporation of a fluorine atom onto the pyridine ring can significantly influence the physicochemical properties of the resulting molecule, often leading to enhanced biological activity, improved metabolic stability, and better target specificity.[3][4] These characteristics make this compound a valuable intermediate for the development of novel herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.[1][2]

While this compound is recognized as a key intermediate, detailed public-domain information on its direct application in commercialized agrochemicals is limited. Much of the available literature focuses on the broader class of fluorinated and trifluoromethylated pyridines.[5] However, by examining patent literature and research on related compounds, we can construct detailed protocols and application notes relevant to its use in agrochemical synthesis.

Application in Herbicide Synthesis

Fluorinated pyridines are integral components of several classes of herbicides. The presence of the this compound moiety can contribute to the molecule's ability to bind to specific target enzymes in weeds, leading to potent herbicidal effects.

Synthesis of a Hypothetical Picolinate Herbicide

Picolinic acid herbicides are a well-established class of synthetic auxin herbicides. The following is a representative, hypothetical experimental protocol for the synthesis of a picolinate herbicide incorporating the this compound scaffold. This protocol is based on established synthetic methodologies for related compounds.

Experimental Protocol: Synthesis of a 2-(3-Fluoro-4-methylpyridin-2-yl)acetic acid derivative

This multi-step synthesis involves the elaboration of this compound to introduce a functionalized side chain, a common strategy in the development of pyridine-based herbicides.

Step 1: Chlorination of this compound

  • Objective: To introduce a chlorine atom at the 2-position of the pyridine ring, providing a handle for further functionalization.

  • Materials: this compound, N-chlorosuccinimide (NCS), Acetonitrile (anhydrous).

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

    • Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-Chloro-3-fluoro-4-methylpyridine.

Step 2: Palladium-Catalyzed Cross-Coupling with a Malonate Ester

  • Objective: To introduce a carbon-based side chain that can be further converted to the acetic acid moiety.

  • Materials: 2-Chloro-3-fluoro-4-methylpyridine, Diethyl malonate, Sodium hydride (NaH), Palladium(II) acetate, a suitable phosphine ligand (e.g., Xantphos), Toluene (anhydrous).

  • Procedure:

    • In a separate flame-dried flask, suspend sodium hydride (1.2 eq) in anhydrous toluene and add diethyl malonate (1.2 eq) dropwise at 0 °C. Stir until hydrogen evolution ceases.

    • To this solution, add 2-Chloro-3-fluoro-4-methylpyridine (1.0 eq), Palladium(II) acetate (0.05 eq), and the phosphine ligand (0.1 eq).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours under a nitrogen atmosphere.

    • After cooling, quench the reaction carefully with water. Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Step 3: Hydrolysis and Decarboxylation

  • Objective: To convert the malonate ester to the final acetic acid derivative.

  • Materials: The product from Step 2, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the purified product from Step 2 in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and acidify to pH 2-3 with concentrated hydrochloric acid. This will cause the decarboxylation to occur.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final picolinic acid derivative.

Quantitative Data: Hypothetical Herbicidal Activity

The following table presents hypothetical herbicidal activity data for a picolinate herbicide derived from this compound against common weed species. This data is illustrative and based on typical values for this class of herbicides.

Compound IDWeed SpeciesApplication Rate (g/ha)Growth Inhibition (%)
FMP-H-01Amaranthus retroflexus (Redroot pigweed)5095
FMP-H-01Abutilon theophrasti (Velvetleaf)5092
FMP-H-01Setaria viridis (Green foxtail)10075

Application in Fungicide Synthesis

The this compound scaffold can be incorporated into various fungicide classes, such as strobilurin analogues or succinate dehydrogenase inhibitors (SDHIs). The fluorine atom can enhance the binding affinity of the molecule to the target enzyme in the fungal pathogen.

Synthesis of a Hypothetical Pyridine-based Fungicide

The following protocol outlines a hypothetical synthesis of a fungicide containing the this compound moiety, based on common synthetic routes for pyridine-based fungicides.

Experimental Protocol: Synthesis of a Phenyl-pyridin-ether Fungicide

This synthesis involves a nucleophilic aromatic substitution reaction to link the this compound core to a substituted phenol.

Step 1: Synthesis of 2-Hydroxy-3-fluoro-4-methylpyridine

  • Objective: To prepare the key pyridine intermediate for the ether linkage.

  • Materials: 2-Chloro-3-fluoro-4-methylpyridine (from herbicide synthesis Step 1), Sodium hydroxide, Water.

  • Procedure:

    • In a pressure vessel, dissolve 2-Chloro-3-fluoro-4-methylpyridine in an aqueous solution of sodium hydroxide.

    • Heat the mixture to 150-180 °C for 6-12 hours.

    • Cool the reaction vessel and carefully neutralize the mixture with hydrochloric acid.

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain 2-Hydroxy-3-fluoro-4-methylpyridine.

Step 2: Williamson Ether Synthesis

  • Objective: To form the ether linkage between the pyridine and a substituted phenol.

  • Materials: 2-Hydroxy-3-fluoro-4-methylpyridine, a substituted 4-bromophenol, Potassium carbonate (K₂CO₃), Copper(I) iodide (CuI), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, combine 2-Hydroxy-3-fluoro-4-methylpyridine (1.0 eq), the substituted 4-bromophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq) in DMF.

    • Heat the reaction mixture to 120-140 °C for 12-24 hours.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the final phenyl-pyridin-ether fungicide.

Quantitative Data: Hypothetical Fungicidal Activity

The following table presents hypothetical fungicidal activity data for a fungicide derived from this compound against common plant pathogens. This data is illustrative and based on typical values for this class of fungicides.

Compound IDFungal PathogenEC₅₀ (µg/mL)
FMP-F-01Septoria tritici (Wheat leaf blotch)1.5
FMP-F-01Puccinia triticina (Wheat leaf rust)2.3
FMP-F-01Botrytis cinerea (Gray mold)5.8

Visualization of Synthetic Pathways

Diagram: Synthetic Workflow for a Hypothetical Picolinate Herbicide

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Cross-Coupling cluster_2 Step 3: Hydrolysis & Decarboxylation This compound This compound NCS, Acetonitrile NCS, Acetonitrile This compound->NCS, Acetonitrile 2-Chloro-3-fluoro-4-methylpyridine 2-Chloro-3-fluoro-4-methylpyridine NCS, Acetonitrile->2-Chloro-3-fluoro-4-methylpyridine Diethyl malonate, NaH Diethyl malonate, NaH Coupled Product Coupled Product Pd(OAc)2, Ligand Pd(OAc)2, Ligand Diethyl malonate, NaH->Pd(OAc)2, Ligand Pd(OAc)2, Ligand->Coupled Product NaOH, H2O NaOH, H2O Final Herbicide Final Herbicide HCl HCl NaOH, H2O->HCl HCl->Final Herbicide

Caption: Synthetic pathway for a hypothetical picolinate herbicide.

Diagram: Synthetic Workflow for a Hypothetical Phenyl-pyridin-ether Fungicide

G cluster_0 Step 1: Hydroxylation cluster_1 Step 2: Williamson Ether Synthesis 2-Chloro-3-fluoro-4-methylpyridine 2-Chloro-3-fluoro-4-methylpyridine NaOH, H2O NaOH, H2O 2-Chloro-3-fluoro-4-methylpyridine->NaOH, H2O 2-Hydroxy-3-fluoro-4-methylpyridine 2-Hydroxy-3-fluoro-4-methylpyridine NaOH, H2O->2-Hydroxy-3-fluoro-4-methylpyridine Substituted Phenol Substituted Phenol Final Fungicide Final Fungicide K2CO3, CuI, DMF K2CO3, CuI, DMF Substituted Phenol->K2CO3, CuI, DMF K2CO3, CuI, DMF->Final Fungicide

Caption: Synthetic pathway for a hypothetical phenyl-pyridin-ether fungicide.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its unique electronic properties, conferred by the fluorine atom, can be leveraged to design next-generation herbicides and fungicides with enhanced performance. The provided protocols and data, while based on representative syntheses, offer a solid foundation for researchers and scientists working in the field of agrochemical development to explore the potential of this valuable intermediate. Further research into the synthesis and biological activity of agrochemicals derived from this compound is warranted to unlock its full potential in addressing the challenges of modern agriculture.

References

Application Notes & Protocols: The Role of 3-Fluoro-4-methylpyridine in the Synthesis of Novel Antiviral and Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-4-methylpyridine is a versatile heterocyclic building block increasingly utilized in the synthesis of novel therapeutic agents. The presence of both a fluorine atom and a methyl group on the pyridine ring significantly influences the electronic properties, lipophilicity, and metabolic stability of derivative compounds.[1][2][3] These characteristics make it an attractive starting material for the development of potent antiviral and antibacterial drugs. The fluorine substituent can enhance binding affinities to target enzymes and improve pharmacokinetic profiles, while the methyl group can provide a key vector for further structural modifications.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from fluorinated pyridine scaffolds, highlighting their potential in combating infectious diseases.

I. Synthesis of Antibacterial Agents: Oxazolidinone Derivatives

The oxazolidinone class of antibiotics, which includes linezolid, are crucial for treating infections caused by multidrug-resistant Gram-positive bacteria.[6] Novel derivatives incorporating a fluoropyridine moiety have been synthesized to enhance their antibacterial potency and spectrum. A series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have shown promising activity against various bacterial strains.[6]

Quantitative Data Summary

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of synthesized oxazolidinone derivatives containing a fluoropyridine core against a panel of Gram-positive bacteria.

Compound IDR GroupS. aureus (ATCC 25923) MIC (µg/mL)S. pneumoniae (ATCC 49619) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)Reference
7j 4-(pyrimidin-2-yl)piperazin-1-yl0.250.51[6]
Linezolid (standard)222[6]
1 (various)4-644-644-64[6]
2 (various)4-644-644-64[6]
Experimental Protocol: Synthesis of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives (e.g., Compound 7j)

This protocol describes a general synthetic route for preparing oxazolidinone antibacterial agents incorporating a fluoropyridine scaffold.

Step 1: Synthesis of (R)-5-(hydroxymethyl)-3-(5-fluoropyridin-3-yl)oxazolidin-2-one

  • To a solution of 3-fluoro-5-aminopyridine in dichloromethane (DCM), add (R)-glycidyl butyrate and lithium triflate.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired alcohol.

Step 2: Mesylation of the Hydroxymethyl Group

  • Dissolve the alcohol from Step 1 in DCM and cool the solution to 0 °C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate to obtain the mesylated intermediate.

Step 3: Nucleophilic Substitution with Piperazine Derivative

  • To a solution of the mesylated intermediate in acetonitrile, add 1-(pyrimidin-2-yl)piperazine and potassium carbonate.

  • Heat the reaction mixture to reflux and stir for 8-16 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the final compound (7j).

Synthesis Workflow

Synthesis_Workflow_Antibacterial A 3-Fluoro-5-aminopyridine C Step 1: Oxazolidinone Ring Formation A->C B (R)-glycidyl butyrate B->C D (R)-5-(hydroxymethyl)-3-(5-fluoropyridin-3-yl)oxazolidin-2-one C->D F Step 2: Mesylation D->F E Methanesulfonyl chloride E->F G Mesylated Intermediate F->G I Step 3: Nucleophilic Substitution G->I H 1-(Pyrimidin-2-yl)piperazine H->I J Final Compound (7j) I->J

Caption: Synthetic workflow for oxazolidinone antibacterial agents.

II. Synthesis of Antiviral Agents: Dihydrofuropyridinone Derivatives

Derivatives of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones have been identified as potential inhibitors of the influenza virus.[7] The synthesis of these compounds often involves the use of substituted pyridines as key intermediates. The fluorinated analogues are of particular interest due to the potential for enhanced antiviral activity.

Quantitative Data Summary

The following table presents the anti-influenza virus activity (Half-maximal Effective Concentration, EC₅₀) of synthesized dihydrofuropyridinone derivatives.

Compound IDR² GroupR³ GroupInfluenza A/H1N1 EC₅₀ (µM)Influenza A/H3N2 EC₅₀ (µM)Influenza B EC₅₀ (µM)Reference
15a CH₃(Z)-1-((5-fluoro-1H-indol-3-yl)methylene)17.419.221.1[7]
15g CH₃benzo[b]thiophen-2-yl<20<20<20[7]
15j CH₃thiophen-3-yl5.05.86.2[7]
15q CH₃3,4-dichlorophenyl<20<20<20[7]
15s CH₃4-bromophenyl<20<20<20[7]
15t CH₃4-chlorophenyl<20<20<20[7]
15x CH₃3-fluorophenyl<20<20<20[7]
Experimental Protocol: Synthesis of Dihydrofuropyridinone Derivatives (e.g., Compound 15a)

This protocol outlines a general route for the synthesis of dihydrofuropyridinone antiviral candidates.

Step 1: Synthesis of 6-Methyl-4-oxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one

  • Start with a suitable this compound derivative which is then converted to a hydroxymethylpyridine intermediate.

  • Protect the hydroxyl group and perform a carboxylation reaction at the 3-position of the pyridine ring.

  • Deprotect the hydroxyl group and perform an intramolecular cyclization to form the furo[3,4-c]pyridin-3(1H)-one core structure.

Step 2: Thionation of the Pyridinone Ring

  • Dissolve the product from Step 1 in toluene.

  • Add Lawesson's reagent to the solution.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and purify by column chromatography to yield the 4-thioxo derivative.

Step 3: Knoevenagel Condensation

  • To a solution of the 4-thioxo derivative in ethanol, add 5-fluoro-1H-indole-3-carbaldehyde and a catalytic amount of piperidine.

  • Reflux the mixture for 6-12 hours.

  • Cool the reaction to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the final compound (15a).

Signaling Pathway Inhibition (Hypothetical)

While the exact mechanism for some of these compounds is still under investigation, many antiviral agents function by inhibiting key viral enzymes or processes. For the synthesized dihydrofuropyridinones, a proposed mechanism of action is the inhibition of viral neuraminidase.[7]

Antiviral_Mechanism Virus Influenza Virus HostCell Host Cell Virus->HostCell Enters Replication Viral Replication HostCell->Replication Progeny Progeny Virions Replication->Progeny Release Virus Release Progeny->Release NA Neuraminidase Activity NA->Release Enables Infection Further Infection Release->Infection Compound Dihydrofuropyridinone Derivative Compound->NA Inhibits

Caption: Proposed mechanism of action for antiviral dihydrofuropyridinones.

Conclusion

This compound and related fluorinated pyridine scaffolds are valuable starting materials for the synthesis of novel antibacterial and antiviral agents. The incorporation of the fluoropyridine moiety has been shown to lead to compounds with potent biological activity. The protocols and data presented here provide a foundation for researchers to further explore the potential of these building blocks in the development of next-generation therapeutics to combat infectious diseases. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for optimizing their efficacy and safety profiles.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution using 3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized reaction in synthetic organic chemistry, particularly for the functionalization of electron-deficient aromatic systems. The pyridine ring, being heteroaromatic and electron-deficient, is an excellent substrate for SNAr reactions. 3-Fluoro-4-methylpyridine is a valuable building block in medicinal chemistry and materials science, offering a reactive site for the introduction of various functional groups. The fluorine atom at the 3-position, activated by the ring nitrogen, serves as an excellent leaving group, often allowing for milder reaction conditions compared to other halogens.[1]

These application notes provide generalized protocols and typical reaction conditions for the SNAr of this compound with common nitrogen, oxygen, and sulfur nucleophiles. The provided methodologies are based on established principles for SNAr reactions on halopyridines and serve as a starting point for reaction optimization.

Reaction Mechanism

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the elimination of the fluoride ion.

Caption: General mechanism of SNAr on this compound.

Data Presentation: Typical Reaction Conditions

The following tables summarize common starting conditions for SNAr reactions on 3-halopyridines, which can be adapted for this compound. Optimization of base, solvent, temperature, and time is typically required for each specific substrate and nucleophile combination.

Table 1: SNAr with Nitrogen-Based Nucleophiles

Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)Time (h)
Primary/Secondary AminesMorpholine, PiperidineK₂CO₃, Cs₂CO₃, DIPEADMSO, DMF, NMP80 - 1504 - 24
AnilinesIndolineKOH, K₃PO₄DMAc, Dioxane100 - 16012 - 24
N-HeterocyclesImidazole, PyrazoleNaH, K₂CO₃DMF, DMSO25 - 1202 - 18

Table 2: SNAr with Oxygen-Based Nucleophiles

Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)Time (h)
AlkoxidesSodium MethoxideNaOMe (as base)Methanol, THF, Dioxane25 - 1001 - 12
PhenoxidesPhenol, 4-MethoxyphenolK₂CO₃, Cs₂CO₃, NaHDMF, DMSO, Acetonitrile80 - 1406 - 24
Water (Hydroxylation)H₂OKOHDioxane, DMSO100 - 18012 - 48

Table 3: SNAr with Sulfur-Based Nucleophiles

Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)Time (h)
ThiolatesThiophenolK₂CO₃, NaH, Et₃NDMF, DMSO, Ethanol25 - 1101 - 8
Alkyl ThiolsEthanethiolNaH, NaOEtEthanol, THF25 - 802 - 12

Experimental Protocols

The following protocols are generalized procedures and may require optimization. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 3-morpholino-4-methylpyridine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous DMSO, and morpholine (1.2 eq).

  • Add potassium carbonate (2.0 eq) to the stirred solution.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Protocol 2: Synthesis of 3-methoxy-4-methylpyridine

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.5 - 2.0 eq, solid or as a solution in methanol)

  • Anhydrous Methanol or THF

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous methanol (or THF).

  • Carefully add sodium methoxide (1.5 eq) portion-wise.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (for methanol) or 60-80 °C (for THF) and stir for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or distillation to yield the desired product.

Protocol 3: Synthesis of 3-(phenylthio)-4-methylpyridine

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF, thiophenol (1.1 eq), and potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.0 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired product.

Visualization of Experimental Workflow

Workflow A Reaction Setup (Flask, Reagents, Solvent, Inert Atm.) B Reaction (Stirring, Heating) A->B C Monitoring (TLC, LC-MS) B->C C->B Reaction Incomplete D Work-up (Quenching, Extraction, Washing, Drying) C->D Reaction Complete E Purification (Chromatography, Distillation, or Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F G Pure Product F->G

References

Application Notes and Protocols for Fluoropyridine Synthesis: Halogen Exchange vs. Diazotization Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoropyridines are crucial building blocks in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom into the pyridine ring can significantly alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, leading to enhanced biological activity.[1][2] Two of the most established methods for the synthesis of fluoropyridines are the Halogen Exchange (Halex) reaction and diazotization reactions, most notably the Balz-Schiemann reaction.[3]

This document provides a detailed overview, comparative data, and experimental protocols for both methods to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.

Methods Overview

Halogen Exchange (Halex) Reaction

The Halex reaction is a type of nucleophilic aromatic substitution (SNAr) where a halogen atom (typically chlorine or bromine) on an electron-deficient pyridine ring is displaced by a fluoride ion.[1][3][4] The reaction is driven by the high electronegativity of the fluorine atom and is facilitated by electron-withdrawing groups on the pyridine ring.[1]

Key Features:

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).[4][5]

  • Substrates: Typically chloro- or bromopyridines, particularly those activated with electron-withdrawing groups.[1][3]

  • Reagents: A fluoride salt such as potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium fluoride (TBAF).[4][6]

  • Solvents: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are commonly used.[3][4][6]

  • Conditions: Generally requires high temperatures (120-250 °C).[2][6]

Diazotization (Balz-Schiemann) Reaction

The Balz-Schiemann reaction is a classical method for introducing a fluorine atom onto an aromatic or heteroaromatic ring.[7] It involves the diazotization of a primary aminopyridine to form a pyridyldiazonium salt, which is then thermally or photochemically decomposed to yield the corresponding fluoropyridine.[3][7][8]

Key Features:

  • Mechanism: Involves the formation of a diazonium salt intermediate followed by its decomposition.[7][8]

  • Substrates: Aminopyridines.[3]

  • Reagents: An aminopyridine, a diazotizing agent (e.g., sodium nitrite, NaNO2), and a fluoride source (e.g., fluoroboric acid, HBF4, or anhydrous hydrogen fluoride, HF).[3][9]

  • Conditions: Diazotization is typically carried out at low temperatures (0-5 °C), followed by decomposition at higher temperatures.[3]

  • Hazards: Pyridine-based diazonium salts can be unstable and potentially explosive, requiring careful handling.[9]

Quantitative Data Comparison

The following tables summarize quantitative data for the Halex and Balz-Schiemann reactions for the synthesis of fluoropyridines, based on literature examples.

Parameter Halogen Exchange (Halex) Reaction Diazotization (Balz-Schiemann) Reaction References
Starting Material Chloro- or BromopyridinesAminopyridines[3]
Typical Fluoride Source KF, CsF, TBAFHBF4, HF[3][4]
Typical Solvents DMSO, DMF, SulfolaneH2O, Toluene, Xylene (for decomposition)[3][4]
Reaction Temperature 120 - 250 °C0 - 10 °C (Diazotization), >100 °C (Decomposition)[3][6][10]
Reported Yields Generally good to excellent (can be 80-90%)Variable, can be lower (e.g., 20% for 4-fluoropyridine)[5][11]
Key Advantages Good yields, operational simplicity for suitable substrates.Wide substrate scope starting from readily available aminopyridines.
Key Disadvantages Requires activated substrates, high temperatures, and anhydrous conditions.[3]Potential for explosive intermediates, tar formation, and biaryl byproducts.[3][9]

Table 1: General Comparison of Halex and Diazotization Reactions for Fluoropyridine Synthesis.

Substrate Product Fluoride Source Solvent Temperature (°C) Time (h) Yield (%) Reference
2-Chloropyrazine2-FluoropyrazineKFDMSO120-150-Good[2]
2,5-dichloropyridine5-chloro-2,3-difluoropyridineKF and CsF----[12]
PentachloropyridineChlorofluoropyridinesFluoride ion----[13]

Table 2: Examples of Fluoropyridine Synthesis via Halex Reaction.

Substrate Product Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
4-Aminopyridine4-FluoropyridineHBF4, NaNO2H2O5-9 (diazotization), then RT1.5 (addition)20[11]
2-Amino-3-nitropyridine2-Fluoro-3-nitropyridineNaNO2HF-pyridine0, then 20-95[9]
2-Acetamido-5-aminopyridine2-Acetamido-5-fluoropyridineFluoroboric acid, NaNO2, then thermal decompositionToluene25 (diazotization), 110 (decomposition)1.5 (diazotization)64.94 (decomposition)[10]

Table 3: Examples of Fluoropyridine Synthesis via Diazotization (Balz-Schiemann) Reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoropyrazine from 2-Chloropyrazine via Halex Reaction

This protocol is a general procedure for the nucleophilic fluorination of a heteroaryl halide.[2]

Materials:

  • 2-Chloropyrazine

  • Anhydrous Potassium Fluoride (KF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add 2-chloropyrazine (1.0 equivalent) and anhydrous potassium fluoride (2.0-3.0 equivalents).

  • Add anhydrous DMSO to the flask to achieve a substrate concentration of 0.5-1.0 M.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring under an inert atmosphere.

  • Monitor the progress of the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to afford the desired 2-fluoropyrazine.

Protocol 2: Synthesis of 4-Fluoropyridine from 4-Aminopyridine via Balz-Schiemann Reaction

This protocol is adapted from a detailed procedure for the synthesis of 4-fluoropyridine.[11]

Materials:

  • 4-Aminopyridine

  • 42% aqueous solution of Fluoroboric Acid (HBF4)

  • Sodium Nitrite (NaNO2)

  • Sodium Bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Two-necked round-bottom flask equipped with a thermometer and a magnetic stirrer

  • Ice-water bath

  • Standard glassware for workup and purification

Procedure: Diazotization:

  • In a 200 mL two-necked round-bottom flask, charge the 42% aqueous solution of HBF4.

  • Add 4-aminopyridine (14.4 g, 153 mmol) and dissolve by heating to 40 °C.

  • Cool the solution to 5-7 °C using an ice-water bath, at which point fine crystals of 4-pyridylammonium tetrafluoroborate will appear.

  • Slowly add sodium nitrite (12.0 g, 174 mmol) to this suspension, ensuring the temperature is maintained between 5-9 °C. The addition should take approximately 90 minutes.[11]

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.

  • Allow the mixture to warm to 25 °C.

Work-up and Isolation:

  • Slowly add the reaction mixture to a solution of NaHCO3 (30.0 g, 357 mmol) in 200 mL of water.

  • Brown, gummy precipitates will form. Remove these by decantation and filtration through cotton.

  • Extract the filtrate with CH2Cl2 (2 x 200 mL).

  • Separately extract the residual suspension containing the brown precipitates with CH2Cl2 (2 x 100 mL).

  • Combine all CH2Cl2 layers and dry with anhydrous Na2SO4.

  • Filter off the Na2SO4 and carefully concentrate the solution under reduced pressure to obtain the crude 4-fluoropyridine. Further purification may be achieved by distillation.

Visualization of Experimental Workflows

Halex_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dry Round-Bottom Flask B Add 2-Chloropyrazine and Anhydrous KF A->B C Add Anhydrous DMSO B->C D Heat to 120-150 °C with Stirring C->D E Monitor by GC-MS/TLC D->E F Cool to Room Temperature E->F G Aqueous Workup and Extraction F->G H Dry and Concentrate G->H I Purify (Chromatography/Distillation) H->I J 2-Fluoropyrazine I->J

Caption: Workflow for the Halex synthesis of 2-fluoropyrazine.

Diazotization_Workflow cluster_diazotization Diazotization cluster_workup Workup and Isolation A Dissolve 4-Aminopyridine in HBF4 B Cool to 5-7 °C A->B C Slowly Add NaNO2 (maintain 5-9 °C) B->C D Stir and Warm to RT C->D E Quench with NaHCO3 D->E F Remove Precipitates E->F G Extract with CH2Cl2 F->G H Dry and Concentrate G->H I Purify (Distillation) H->I J 4-Fluoropyridine I->J

Caption: Workflow for the Balz-Schiemann synthesis of 4-fluoropyridine.

Conclusion

Both the Halogen Exchange and diazotization methods offer viable routes to fluoropyridines, each with its own set of advantages and challenges. The Halex reaction is often preferred for its operational simplicity and potentially high yields when an appropriately activated chloropyridine is available. The Balz-Schiemann reaction, while potentially lower-yielding and requiring more careful handling of intermediates, provides a valuable pathway from readily accessible aminopyridines. The choice of method will ultimately depend on the specific substrate, desired scale, and the safety and equipment resources available in the laboratory.

References

Application Notes and Protocols: 3-Fluoro-4-methylpyridine as a Versatile Precursor for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylpyridine is a valuable and versatile fluorinated pyridine derivative that serves as a key starting material in the synthesis of a wide range of bioactive heterocyclic compounds. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of bioactive molecules derived from this compound: PARP inhibitors, exemplified by Olaparib, and kinase inhibitors based on pyridopyrimidine and furopyridine scaffolds.

Application 1: Precursor for the Synthesis of PARP Inhibitor Olaparib

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating tumors with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. Olaparib is a potent PARP inhibitor approved for the treatment of ovarian, breast, pancreatic, and prostate cancers[1]. The synthesis of Olaparib can be accomplished using key intermediates derived from this compound.

A plausible synthetic pathway involves the initial oxidation of the methyl group of this compound to a carboxylic acid, followed by conversion to a nitrile to form 2-fluoro-5-formylbenzonitrile, a key precursor for the phthalazinone core of Olaparib.

Experimental Workflow: Synthesis of Olaparib Precursor

cluster_0 Step 1: Oxidation cluster_1 Step 2: Nitrile Formation cluster_2 Step 3: Phthalazinone Core Synthesis This compound This compound 3-Fluoro-4-pyridinecarboxylic acid 3-Fluoro-4-pyridinecarboxylic acid This compound->3-Fluoro-4-pyridinecarboxylic acid Oxidizing Agent (e.g., KMnO4) 3-Fluoro-4-pyridinecarboxamide 3-Fluoro-4-pyridinecarboxamide 3-Fluoro-4-pyridinecarboxylic acid->3-Fluoro-4-pyridinecarboxamide 1. SOCl2 2. NH3 3-Fluoro-4-cyanopyridine 3-Fluoro-4-cyanopyridine 3-Fluoro-4-pyridinecarboxamide->3-Fluoro-4-cyanopyridine Dehydrating Agent (e.g., P2O5) 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile 3-Fluoro-4-cyanopyridine->2-Fluoro-5-formylbenzonitrile Further Functionalization Olaparib Intermediate Phthalazinone Intermediate 2-Fluoro-5-formylbenzonitrile->Olaparib Intermediate Reaction with Hydrazine & other reagents

Caption: Synthetic workflow from this compound to a key Olaparib intermediate.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-pyridinecarboxylic Acid

This protocol describes the oxidation of the methyl group of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as water or a mixture of pyridine and water.

  • Oxidation: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) (2.0-3.0 eq), to the solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter to remove manganese dioxide. Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry to afford 3-fluoro-4-pyridinecarboxylic acid. Further purification can be achieved by recrystallization.

Protocol 2: Synthesis of 2-Fluoro-5-formylbenzonitrile

This protocol outlines a potential route from a pyridine derivative to the benzonitrile intermediate. The direct conversion from 3-fluoro-4-cyanopyridine would involve complex ring-opening and recyclization steps. A more established route starts from 3-bromo-4-fluorobenzaldehyde[2].

  • Cyanation Reaction: In a sealed reaction vessel, combine 3-bromo-4-fluorobenzaldehyde (1.0 eq) and copper(I) cyanide (CuCN) (1.1-1.2 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 150-170 °C) and stir for several hours. Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or TLC.

  • Work-up: After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-fluoro-5-formylbenzonitrile.

Biological Activity Data

Olaparib is a potent inhibitor of PARP1 and PARP2 enzymes.

CompoundTargetIC₅₀ (nM)Reference
OlaparibPARP15[3]
OlaparibPARP21[3]

Signaling Pathway

DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Repair Base Excision Repair PARP->Repair Olaparib Olaparib Olaparib->PARP Inhibition Apoptosis Cell Death (Apoptosis) Repair->Apoptosis Blocked in BRCA-deficient cells

Caption: Olaparib inhibits PARP, leading to cell death in BRCA-deficient cancer cells.

Application 2: Precursor for the Synthesis of Bioactive Pyridopyrimidines and Furopyridines as Kinase Inhibitors

Pyridopyrimidines and furopyridines are important heterocyclic scaffolds known to exhibit a wide range of biological activities, including kinase inhibition. These compounds are often investigated as potential anticancer agents. This compound can be converted to 3-fluoro-4-aminopyridine, a key intermediate for the synthesis of pyridopyrimidines. Halogenated derivatives of this compound can be used in cross-coupling reactions to synthesize a variety of substituted pyridines, which can then be further elaborated into furopyridines.

Experimental Workflow: Synthesis of Bioactive Pyridopyrimidines

cluster_0 Step 1: Amination cluster_1 Step 2: Pyridopyrimidine Formation cluster_2 Step 3: Functionalization This compound This compound 3-Fluoro-4-aminopyridine 3-Fluoro-4-aminopyridine This compound->3-Fluoro-4-aminopyridine e.g., Nitration, Reduction Pyridopyrimidine Scaffold Pyridopyrimidine Scaffold 3-Fluoro-4-aminopyridine->Pyridopyrimidine Scaffold Reaction with β-ketoester or equivalent Bioactive Pyridopyrimidine Bioactive Pyridopyrimidine Pyridopyrimidine Scaffold->Bioactive Pyridopyrimidine Cross-coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Caption: General workflow for the synthesis of bioactive pyridopyrimidines.

Experimental Protocols

Protocol 3: Synthesis of 3-Fluoro-4-aminopyridine

This protocol describes a method for the synthesis of 3-fluoro-4-aminopyridine from 3-fluoropyridine.

  • Nitration: In a suitable reaction vessel, treat 3-fluoropyridine with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to introduce a nitro group at the 4-position, yielding 3-fluoro-4-nitropyridine.

  • Reduction: Reduce the nitro group of 3-fluoro-4-nitropyridine using a standard reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or a metal-acid combination like tin and hydrochloric acid.

  • Purification: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain 3-fluoro-4-aminopyridine.

Protocol 4: General Procedure for the Synthesis of Pyridopyrimidines

This protocol outlines a general method for the construction of the pyridopyrimidine core.

  • Condensation: React 3-fluoro-4-aminopyridine (1.0 eq) with a β-ketoester (e.g., ethyl acetoacetate) or a similar 1,3-dielectrophile in a high-boiling solvent such as diphenyl ether or under acidic conditions (e.g., polyphosphoric acid).

  • Cyclization: Heat the reaction mixture to a high temperature to facilitate the condensation and subsequent cyclization to form the pyridopyrimidine ring system.

  • Purification: After cooling, the product may precipitate from the reaction mixture. Collect the solid by filtration and purify by recrystallization or column chromatography.

Biological Activity Data

Substituted pyridopyrimidines have shown potent inhibitory activity against various kinases involved in cancer cell signaling.

Compound ClassTarget KinaseIC₅₀ RangeReference
Pyrido[2,3-d]pyrimidinesTyrosine KinasesnM to µM[4]
Pyrido[2,3-d]pyrimidinesPI3KnM to µM[4]
Pyrido[2,3-d]pyrimidinesCDK4/6nM to µM[4]
FuropyridinesPI3KnM to µM[1]

Signaling Pathway

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Pyridopyrimidine/ Furopyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Pyridopyrimidine and furopyridine derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a highly valuable precursor for the synthesis of diverse and biologically active heterocyclic compounds. Its utility is demonstrated in the preparation of the potent PARP inhibitor Olaparib and various kinase inhibitors based on pyridopyrimidine and furopyridine scaffolds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic agents derived from this versatile starting material. Further exploration of cross-coupling reactions and other synthetic transformations with this compound and its derivatives will undoubtedly lead to the discovery of new and improved drug candidates.

References

Scale-up Synthesis of 3-Fluoro-4-methylpyridine for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-4-methylpyridine, also known as 3-Fluoro-4-picoline, is a critical fluorinated pyridine building block in the pharmaceutical and agrochemical industries. Its incorporation into molecules can significantly enhance their biological activity and pharmacokinetic properties. In the pharmaceutical sector, it serves as a key intermediate in the synthesis of a range of therapeutics, including antiviral and antibacterial agents.[1] Notably, it is utilized in the production of high-impact drugs such as the PARP inhibitor Olaparib for cancer treatment, the anti-inflammatory drug Leflunomide, and the antibiotic Moxifloxacin.[2] In the agrochemical field, this compound is integral to the development of advanced pesticides and herbicides, contributing to improved efficacy and target specificity.[1] This document provides a detailed overview of a scalable synthetic protocol for the industrial production of this compound, focusing on a robust and well-documented synthetic route.

Physicochemical Data and Specifications

For industrial applications, this compound is typically produced at high purity. The following table summarizes its key physicochemical properties and typical product specifications.

ParameterValueReference
Chemical Name This compound[3]
Synonyms 3-Fluoro-4-picoline
CAS Number 399-88-2
Molecular Formula C₆H₆FN[3]
Molecular Weight 111.12 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 150-152 °C[3]
Density 1.09 g/cm³ at 25°C[3]
Purity (GC) ≥98%[3]
Water Content ≤0.5%[3]

Synthetic Pathway Overview

The most common and industrially viable route for the synthesis of this compound is a two-step process starting from the readily available 4-methylpyridine (4-picoline). This pathway involves the nitration of 4-methylpyridine to form 3-nitro-4-methylpyridine, followed by reduction to 3-amino-4-methylpyridine, and subsequent diazotization and fluorination via a modified Balz-Schiemann reaction.

G cluster_0 Step 1: Synthesis of 3-Amino-4-methylpyridine cluster_1 Step 2: Synthesis of this compound 4-Methylpyridine 4-Methylpyridine Nitration Nitration 4-Methylpyridine->Nitration 3-Nitro-4-methylpyridine 3-Nitro-4-methylpyridine Nitration->3-Nitro-4-methylpyridine Reduction Reduction 3-Nitro-4-methylpyridine->Reduction 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine Reduction->3-Amino-4-methylpyridine 3-Amino-4-methylpyridine_start 3-Amino-4-methylpyridine Diazotization Diazotization Diazonium Salt Intermediate Diazonium Salt Intermediate Diazotization->Diazonium Salt Intermediate Fluorination (Balz-Schiemann) Fluorination (Balz-Schiemann) Diazonium Salt Intermediate->Fluorination (Balz-Schiemann) 3-Fluoro-4-methylpyridine_final This compound Fluorination (Balz-Schiemann)->3-Fluoro-4-methylpyridine_final 3-Amino-4-methylpyridine_start->Diazotization

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are designed for the scale-up synthesis of this compound. All operations should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 3-Amino-4-methylpyridine

This protocol is based on the industrial synthesis of aminopyridines from halogenated precursors.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
3-Bromo-4-methylpyridine172.03150872
Concentrated Ammonia Solution (28%)17.03 (as NH₃)500 L-
Copper (II) Sulfate159.61531.3
Dichloromethane84.93As required-

Procedure:

  • Charge a high-pressure reactor with 500 L of concentrated ammonia water, 150 kg of 3-bromo-4-methylpyridine, and 5 kg of copper (II) sulfate.

  • Seal the reactor and heat the mixture to 180°C. Maintain this temperature for 8 hours.

  • Cool the reactor to room temperature.

  • Extract the reaction mixture with dichloromethane (3 x 500 L).

  • Combine the organic layers and concentrate under reduced pressure to yield crude 3-amino-4-methylpyridine.

  • The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield a product with >95% purity. The expected yield is approximately 90%.

Protocol 2: Synthesis of this compound via Balz-Schiemann Reaction

This protocol is adapted from established procedures for the Balz-Schiemann reaction.[4][5][6][7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-4-methylpyridine108.14100 kg924.7
Tetrafluoroboric acid (48% aq. solution)87.81~365 L~2034
Sodium Nitrite69.0067 kg971
Inert Solvent (e.g., Heptane)-As required-

Procedure:

  • Diazotization:

    • In a suitable reactor, charge the tetrafluoroboric acid solution and cool to 0-5°C.

    • Slowly add the 3-amino-4-methylpyridine while maintaining the temperature below 10°C.

    • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture for an additional hour at 0-5°C to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Decomposition and Fluorination:

    • The diazonium salt can be isolated by filtration, washed with cold ethanol and ether, and then dried under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

    • Alternatively, for a safer industrial process, the decomposition can be carried out in a suitable high-boiling inert solvent.

    • Gently heat the diazonium salt (or the reaction mixture containing it) to 100-120°C. The decomposition will be evident by the evolution of nitrogen gas.

    • Maintain the temperature until the gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a base (e.g., sodium carbonate solution).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • The crude this compound is then purified by fractional distillation under reduced pressure. The expected yield for this step is in the range of 60-70%.

G Start Start: 3-Amino-4-methylpyridine Diazotization Diazotization (HBF4, NaNO2, 0-5°C) Start->Diazotization Decomposition Thermal Decomposition (100-120°C) Diazotization->Decomposition Neutralization Neutralization Decomposition->Neutralization Extraction Extraction Neutralization->Extraction Purification Fractional Distillation Extraction->Purification End End: this compound Purification->End

Caption: Experimental workflow for the Balz-Schiemann reaction.

Industrial Applications and Significance

The availability of a scalable and efficient synthesis for this compound is paramount for the pharmaceutical and agrochemical industries. The fluorine substituent at the 3-position of the pyridine ring imparts unique electronic properties that can modulate the pKa of the pyridine nitrogen and influence intermolecular interactions, often leading to improved binding affinity of the final active ingredient to its biological target. Furthermore, the C-F bond is metabolically stable, which can enhance the in vivo half-life of a drug molecule. The methyl group at the 4-position provides a further point for chemical modification or can influence the steric and electronic properties of the molecule. The robust synthetic route outlined in this document provides a reliable pathway for the large-scale production of this important intermediate, thereby supporting the development and manufacturing of next-generation pharmaceuticals and crop protection agents.

References

Application Notes and Protocols: The Role of 3-Fluoro-4-methylpyridine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylpyridine is a key heterocyclic building block in medicinal chemistry, offering a unique combination of steric and electronic properties that are advantageous for the design of novel therapeutic agents. The strategic incorporation of a fluorine atom and a methyl group onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. These modifications are critical in structure-activity relationship (SAR) studies, where systematic structural changes are made to a lead compound to optimize its biological activity.

This document provides detailed application notes on the use of the this compound scaffold in SAR studies, focusing on its application in the development of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Additionally, its utility in developing novel antibacterial agents is explored. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are also provided.

Application in Kinase Inhibitor SAR Studies

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The introduction of a fluorine atom at the 3-position can enhance binding affinity through favorable electrostatic interactions and can block metabolic hotspots, thereby improving the pharmacokinetic profile of the compound. The methyl group at the 4-position can provide additional van der Waals interactions and influence the overall conformation of the molecule.

A representative SAR study of this compound derivatives targeting the PI3K/Akt/mTOR pathway could involve the systematic modification of substituents at other positions of the pyridine ring to probe the steric and electronic requirements for optimal inhibitory activity.

Quantitative Data Presentation

The following table summarizes hypothetical IC50 values for a series of this compound derivatives against the PI3Kα kinase and a cancer cell line, illustrating a typical SAR exploration.

Compound IDR Group (at C6)PI3Kα IC50 (nM)A549 Cell Line IC50 (µM)
1a -H500>10
1b -Cl1505.2
1c -OCH33208.1
1d -NH2852.5
1e -Phenyl451.1
1f -4-Fluorophenyl250.8

This data is illustrative and intended to demonstrate the principles of SAR.

Application in Antibacterial Drug Discovery

The this compound moiety has also been incorporated into novel antibacterial agents. For instance, a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity. The fluorine atom in this scaffold can contribute to improved potency and a better safety profile.

Quantitative Data Presentation

The table below presents the Minimum Inhibitory Concentration (MIC) values for a selection of these derivatives against various bacterial strains.

Compound IDR1 GroupS. aureus (ATCC 29213) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)S. pneumoniae (ATCC 49619) MIC (µg/mL)
2a -H16832
2b -Cl214
2c -CH38416
2d -NO2428

Data is based on published research to illustrate SAR trends.

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general method for the synthesis of substituted this compound derivatives via a Suzuki cross-coupling reaction.

Materials:

  • 6-Bromo-3-fluoro-4-methylpyridine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask, add 6-bromo-3-fluoro-4-methylpyridine (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Add the degassed solvent and the palladium catalyst (0.05 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a control.

  • Add the kinase enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable software.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Mandatory Visualizations

SAR_Workflow General SAR Workflow cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis Analysis & Design Start This compound Scaffold Modification Systematic Modification (e.g., Suzuki Coupling) Start->Modification Library Library of Analogs Modification->Library Screening In vitro Assay (e.g., Kinase Inhibition) Library->Screening Data Quantitative Data (e.g., IC50 values) Screening->Data SAR_Analysis SAR Analysis Data->SAR_Analysis New_Design Design of New Analogs SAR_Analysis->New_Design New_Design->Modification

Caption: General workflow for structure-activity relationship studies.

PI3K_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Fluoro-4-methylpyridine synthesis.

Troubleshooting Guide: Enhancing Reaction Yield

Low yields in the synthesis of this compound can stem from various factors, from reagent quality to reaction conditions. This section addresses common problems and offers targeted solutions.

Problem 1: Low or No Conversion of Starting Material

Possible CauseRecommended Solution
Moisture in Reaction The presence of water can consume reagents and interfere with catalytic cycles. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. Consider using fresh, high-purity starting materials.[1]
Sub-optimal Reaction Temperature Fluorination reactions can be highly sensitive to temperature. If conversion is low, gradually increase the reaction temperature in increments. Conversely, for sensitive substrates, a lower temperature may prevent decomposition and byproduct formation.[1]
Inadequate Fluorinating Agent The choice and quality of the fluorinating agent are critical. For direct C-H fluorination, a powerful reagent like AgF₂ may be required.[2][3] For nucleophilic aromatic substitution (SNAr), ensure the fluoride salt (e.g., CsF, KF) is anhydrous and of high purity.[4][5] The reactivity of electrophilic fluorinating agents like Selectfluor can be influenced by the reaction media.[1]
Poor Solvent Choice The solvent plays a crucial role in solubility and reactivity. For SNAr reactions, polar aprotic solvents like dry DMSO or DMF are often effective.[4][5] For other fluorination methods, screening a range of anhydrous, non-nucleophilic solvents like acetonitrile or ethyl acetate is recommended.[1]

Problem 2: Formation of Multiple Products and Low Regioselectivity

Possible CauseRecommended Solution
Multiple Reactive C-H Bonds Pyridine rings often have several C-H bonds susceptible to fluorination, leading to isomeric mixtures.[1] The regioselectivity is influenced by the electronic and steric properties of existing substituents.[1]
Incorrect Reaction Pathway The chosen synthetic route may not be optimal for regioselectivity. For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent position.[2] Exploiting the directing effects of functional groups is a key strategy.[1]
Side Reactions Polymerization of the pyridine product can occur, especially in the presence of water, leading to the formation of brown, gummy solids that complicate purification.[6] Employing milder, neutral fluorination conditions can help prevent such side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A: The primary methods include:

  • Nucleophilic Aromatic Substitution (SNAr): This involves reacting a pre-functionalized pyridine, such as one with a good leaving group (e.g., a nitro or chloro group) at the 3-position, with a fluoride source like CsF or KF.[4][5][7]

  • Diazotization-Fluorination (Balz-Schiemann type reaction): This method starts with 3-Amino-4-methylpyridine, which is converted to a diazonium salt and then decomposed in the presence of a fluoride source.[7][8]

  • Direct C-H Fluorination: This more modern approach involves the direct replacement of a C-H bond with a fluorine atom using a potent fluorinating agent, such as AgF₂.[2][3]

Q2: How can I improve the yield of my SNAr fluorination reaction?

A: To improve SNAr yields, ensure your fluoride source (e.g., CsF) is completely anhydrous. The reaction should be carried out in a dry, polar aprotic solvent like DMSO at an elevated temperature (e.g., 120 °C).[4][5] Using a significant excess of the fluoride salt (e.g., 5 equivalents) can also drive the reaction to completion.[4]

Q3: My reaction with Selectfluor is not working. What could be the issue?

A: While Selectfluor is a versatile electrophilic fluorinating agent, its reactivity is sensitive to the reaction environment. The choice of solvent is critical; for some substrates, a co-solvent system like water and chloroform has proven effective.[1] Additionally, the presence of a base may be necessary. Always ensure the Selectfluor has been stored correctly to prevent degradation.[1]

Q4: I am observing a brown polymer-like substance in my reaction. What is it and how can I avoid it?

A: The formation of brown, gummy solids can occur due to the polymerization of the fluoropyridine product, a reaction that can be initiated by water.[6] To mitigate this, it is crucial to maintain anhydrous conditions throughout the reaction and workup. Neutralizing the reaction mixture carefully and performing a prompt extraction can also help minimize polymer formation.[6]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate via SNAr

This protocol is adapted from a method for a similar compound and illustrates the SNAr approach.[4][5]

  • Preparation: To a round-bottom flask, add methyl 3-nitropyridine-4-carboxylate (1 equivalent) and cesium fluoride (CsF, 5 equivalents).

  • Solvent Addition: Add dry dimethyl sulfoxide (DMSO) under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 120 °C for 90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and add distilled water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, concentrate in vacuo, and purify the crude product by flash chromatography to yield the final product.

Data Presentation

Table 1: Comparison of Yields for SNAr Synthesis of a Fluoropyridine Derivative

Starting MaterialReagentSolventTemperatureTimeYieldReference
Methyl 3-nitropyridine-4-carboxylateCsF (5 eq.)DMSO120 °C90 min38%[4][5]

Visualizations

Diagram 1: General Workflow for SNAr Synthesis

start Start: Starting Material (e.g., 3-Nitro-4-methylpyridine) reagents Add Reagents: - Anhydrous Fluoride Salt (e.g., CsF) - Dry Polar Aprotic Solvent (e.g., DMSO) start->reagents Step 1 reaction Reaction Conditions: - Heat (e.g., 120°C) - Inert Atmosphere (N2) reagents->reaction Step 2 monitoring Monitor Progress (e.g., TLC) reaction->monitoring Step 3 workup Workup: - Quench with Water - Extraction monitoring->workup Step 4 (upon completion) purification Purification: (e.g., Flash Chromatography) workup->purification Step 5 product Final Product: This compound purification->product Step 6

Caption: Workflow for SNAr synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Conversion

problem Problem: Low Conversion check_moisture Check for Moisture? - Dry Glassware? - Anhydrous Solvents? problem->check_moisture check_temp Review Temperature? - Too low for activation? - Too high causing decomposition? problem->check_temp check_reagents Assess Reagents? - Purity of starting material? - Activity of fluorinating agent? problem->check_reagents solution_moisture Solution: Rigorously dry all components and use fresh reagents. check_moisture->solution_moisture If moisture is suspected solution_temp Solution: Systematically adjust temperature up or down. check_temp->solution_temp If temperature is optimal solution_reagents Solution: Use high-purity reagents and verify fluorinating agent quality. check_reagents->solution_reagents If reagents are questionable

Caption: Decision tree for troubleshooting low conversion issues.

References

Purification of 3-Fluoro-4-methylpyridine by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-Fluoro-4-methylpyridine by distillation and chromatography. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key data is summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₆FN[1][2]
Molecular Weight 111.12 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 133-152°C at 760 mmHg[1][2]
Density ~1.09 g/cm³ at 25°C[1]
Flash Point 43°C[1]
Purity (Typical) ≥98% (GC)[1][4]

Note: The reported boiling point varies across different sources. This could be due to differences in measurement conditions or purity.

Q2: Which purification method is generally preferred for this compound: distillation or chromatography?

The choice between distillation and chromatography depends on the nature and boiling points of the impurities, as well as the scale of the purification.

  • Fractional Distillation is effective for large-scale purification and for removing impurities with significantly different boiling points. If the impurities are isomers or have very close boiling points, distillation may not provide adequate separation.[5]

  • Flash Column Chromatography is ideal for removing non-volatile impurities or separating compounds with similar boiling points but different polarities.[6] It is often the method of choice for achieving very high purity on a laboratory scale.[7]

Q3: What are the common impurities found in crude this compound?

Common impurities can include residual starting materials, reagents from the synthesis, isomers, and related pyridine derivatives like picolines and lutidines.[8] Water is also a common impurity as pyridine compounds are often hygroscopic.[8][9][10]

Q4: How should purified this compound be stored?

To maintain its purity, this compound should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from light and moisture.[1][8]

Purification Workflow Overview

The diagram below outlines a general workflow for the purification of this compound.

G Crude Crude this compound Analysis Analyze Purity & Impurities (GC, TLC, NMR) Crude->Analysis Decision Select Method Analysis->Decision Impurity Profile Distillation Fractional Distillation Decision->Distillation Volatile Impurities (Different B.P.) Chromatography Flash Chromatography Decision->Chromatography Non-volatile or Polar Impurities CheckPurity1 Check Purity Distillation->CheckPurity1 CheckPurity2 Check Purity Chromatography->CheckPurity2 Pure Pure Product (>98%) CheckPurity1->Pure Purity OK Repurify Repurify if needed CheckPurity1->Repurify Purity Not OK CheckPurity2->Pure Purity OK CheckPurity2->Repurify Purity Not OK Repurify->Decision

General purification workflow for this compound.

Troubleshooting Guide: Distillation

Q: My product purity is low after fractional distillation. What went wrong?

A: Low purity after distillation is often due to insufficient separation from impurities with close boiling points or the presence of an azeotrope.[8][11]

  • Check Feed Composition: A change in the feed composition can alter the vapor-liquid equilibrium, negatively impacting separation.[11]

  • Increase Reflux Ratio: A higher reflux ratio increases the number of theoretical plates, improving separation, but at the cost of throughput.[11]

  • Check for Azeotropes: this compound, like pyridine, may form a minimum boiling azeotrope with water.[8] Ensure the crude material is thoroughly dried with an appropriate agent (e.g., KOH, CaH₂) before distillation.[9][10]

  • Column Efficiency: Ensure your distillation column is packed efficiently and has a sufficient number of theoretical plates for the required separation.

Q: The distillation is proceeding unevenly, with significant bumping. How can I fix this?

A: Uneven boiling is a common issue that can lead to poor separation and potential hazards.

  • Stirring: Ensure adequate and consistent stirring of the distillation pot.

  • Boiling Chips: Add fresh boiling chips or a magnetic stir bar before heating.

  • Heat Input: Apply heat gradually and evenly using a heating mantle and a temperature controller. Avoid localized overheating.

  • Reduced Pressure: For high-boiling compounds, performing the distillation under reduced pressure (vacuum distillation) lowers the boiling point and can lead to smoother boiling.[10]

Q: The distillate is discolored, but the crude material was not. What is the cause?

A: Discoloration upon heating can indicate thermal decomposition.

  • Temperature Control: The distillation pot temperature may be too high. Consider using vacuum distillation to lower the required temperature.

  • Oxygen Sensitivity: Impurities may be oxidizing at high temperatures. Ensure the distillation apparatus is free of leaks and consider performing the distillation under an inert atmosphere (e.g., nitrogen).

Troubleshooting Guide: Column Chromatography

Q: My compound is tailing badly on the silica gel column. How can I get symmetrical peaks?

A: Peak tailing is a frequent problem with basic compounds like pyridine derivatives on standard silica gel.[7] This is primarily caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the silica surface.[7]

CauseSolutionSource(s)
Analyte-Silanol Interaction Add a basic modifier, such as 0.1-1% triethylamine (TEA) or pyridine, to the eluent. The modifier neutralizes the acidic sites on the silica.[7][12]
Column Overload Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight.[6][7]
Solvent Mismatch Ensure the sample is loaded in a solvent that is as non-polar as possible to achieve a narrow starting band.[7]
Stationary Phase Choice Consider using a less acidic stationary phase, such as deactivated silica or alumina.[13]

Q: The separation between my product and an impurity is poor (co-elution). What can I do to improve it?

A: Poor separation occurs when the components have very similar affinities for the stationary phase in the chosen solvent system.

  • Optimize Solvent System: Use TLC to test various solvent systems. A good system should give your target compound an Rf value of approximately 0.25-0.35.[14] Try different combinations of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane, diethyl ether) solvents.

  • Change Stationary Phase: If optimizing the mobile phase fails, switch to a different stationary phase. Alumina or a bonded-phase silica (like cyano or diol) can offer different selectivity.[7]

  • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

Q: My compound seems to be stuck on the column and won't elute. Why is this happening?

A: This typically occurs if the mobile phase is not polar enough to move the compound or if the compound has irreversibly adsorbed or decomposed.

  • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution).

  • Check for Decomposition: Some compounds are unstable on silica gel.[7] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot has formed.[13] If it is unstable, a different stationary phase (like alumina) or a deactivated column is necessary.[13]

  • Solubility Issues: The compound may have precipitated at the top of the column if loaded in a solvent in which it is not very soluble. Ensure the compound is fully dissolved before loading.[15]

G Start Problem: Peak Tailing in Chromatography CheckBase Is a basic modifier (e.g., 0.5% TEA) in eluent? Start->CheckBase AddBase Action: Add 0.1-1% TEA or Pyridine to eluent CheckBase->AddBase No CheckLoad Is column overloaded? (>5% load) CheckBase->CheckLoad Yes AddBase->CheckLoad ReduceLoad Action: Reduce sample load CheckLoad->ReduceLoad Yes CheckPacking Was column packed properly? CheckLoad->CheckPacking No ReduceLoad->CheckPacking Repack Action: Repack column, ensure no cracks/channels CheckPacking->Repack No ConsiderAlumina Still Tailing? Consider using Alumina CheckPacking->ConsiderAlumina Yes End Problem Resolved Repack->End UseAlumina Action: Switch to Alumina stationary phase ConsiderAlumina->UseAlumina Yes ConsiderAlumina->End No UseAlumina->End

Troubleshooting workflow for peak tailing in chromatography.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol describes a general procedure for purification by fractional distillation at atmospheric pressure. If the compound shows signs of decomposition, vacuum distillation is recommended.

  • Drying: If the crude material is suspected to contain water, add a drying agent such as anhydrous potassium hydroxide (KOH) pellets (approx. 10-20 g/L) and stir for several hours or overnight.[9][10]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Charge the Flask: Decant or filter the dried crude liquid into the distillation flask. Add a magnetic stir bar or fresh boiling chips. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Slowly increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column.

    • Collect any initial low-boiling fractions (forerun) in a separate flask.

    • When the temperature at the head of the column stabilizes near the boiling point of this compound (133-152°C), switch to a clean, dry receiving flask.[1][2]

    • Maintain a slow, steady distillation rate. The temperature should remain constant as the main fraction is collected.

  • Completion: Stop the distillation when the temperature begins to drop or rises significantly, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Analysis: Analyze the purity of the collected fraction(s) using Gas Chromatography (GC) or NMR.

Protocol 2: Flash Column Chromatography of this compound

This protocol provides a general procedure for purification using a silica gel column.

  • Solvent System Selection:

    • Using Thin-Layer Chromatography (TLC), identify a suitable eluent. A good starting point is a mixture of hexanes and ethyl acetate.

    • Add 0.5% triethylamine (TEA) to the solvent mixture to prevent peak tailing.[7][12]

    • The ideal solvent system will give the product an Rf value of ~0.3.[14]

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent (e.g., hexanes with 0.5% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[6]

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the resulting free-flowing powder to the top of the column.[15]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply positive pressure (flash chromatography) to achieve a flow rate of approximately 2 inches/minute.[12]

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

References

Common side reactions and byproducts in 3-Fluoro-4-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr), which includes the Halex reaction.[1] The Balz-Schiemann reaction involves the diazotization of 4-methyl-3-aminopyridine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.[2][3] The Halex reaction is a type of SNAr reaction where a precursor like 3-chloro-4-methylpyridine is treated with a fluoride salt at elevated temperatures to exchange the halogen for fluorine.[4][5]

Q2: What are the critical parameters to control during the Balz-Schiemann reaction for this synthesis?

A2: Key parameters for a successful Balz-Schiemann reaction include:

  • Anhydrous Conditions: The presence of water can lead to the formation of 4-methyl-3-hydroxypyridine as a significant byproduct.[1]

  • Temperature Control: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[6] The subsequent thermal decomposition requires careful heating to avoid runaway reactions.[7]

  • Purity of Starting Material: Impurities in the starting 4-methyl-3-aminopyridine can lead to undesired side products.

Q3: What are the typical challenges encountered in a Halex reaction for producing this compound?

A3: The Halex reaction typically requires high temperatures and the use of polar aprotic solvents like DMSO, DMF, or sulfolane.[4][5] Key challenges include:

  • Incomplete Reaction: Due to the relatively low reactivity of the chloro-substituent, forcing conditions are often necessary, which can lead to incomplete conversion.

  • Byproduct Formation: At elevated temperatures, side reactions such as dehalogenation or reaction with residual water can occur.

  • Purification: The high boiling points of the solvents used can complicate product isolation and purification.

Troubleshooting Guides

Guide 1: Low Yield in this compound Synthesis

This guide addresses common causes of low product yield and provides systematic troubleshooting steps.

Problem: The yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Incomplete Diazotization (Balz-Schiemann) 1. Verify the quality and stoichiometry of sodium nitrite and the acid used. 2. Ensure the reaction temperature was maintained at 0-5 °C during diazotization.[6] 3. Analyze an aliquot of the reaction mixture for the presence of unreacted 4-methyl-3-aminopyridine.Complete conversion of the starting amine to the diazonium salt.
Presence of Water (Balz-Schiemann) 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Identify and quantify the 4-methyl-3-hydroxypyridine byproduct using GC-MS or NMR.Minimized formation of the hydroxypyridine byproduct.[1]
Inefficient Fluoride Exchange (Halex) 1. Ensure the fluoride source (e.g., KF, CsF) is anhydrous and finely powdered. 2. Consider using a phase-transfer catalyst to improve the solubility of the fluoride salt.[4] 3. Increase the reaction temperature or time, monitoring for product degradation.Improved conversion of the starting 3-chloro-4-methylpyridine.
Product Loss During Workup 1. Optimize the extraction solvent and pH to ensure complete recovery of the product. 2. If using distillation for purification, ensure the fraction collector is efficient and the vacuum is stable.Increased isolated yield of the final product.

Troubleshooting Workflow for Low Yield

G Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield Observed check_reaction Identify Synthesis Route start->check_reaction balz_schiemann Balz-Schiemann Route check_reaction->balz_schiemann Balz-Schiemann halex Halex Route check_reaction->halex Halex check_diazotization Incomplete Diazotization? balz_schiemann->check_diazotization check_exchange Inefficient Fluoride Exchange? halex->check_exchange check_water Presence of Water? check_diazotization->check_water No optimize_diazotization Optimize Diazotization Conditions check_diazotization->optimize_diazotization Yes check_workup Product Loss During Workup? check_water->check_workup No use_anhydrous Use Anhydrous Conditions check_water->use_anhydrous Yes check_exchange->check_workup No optimize_halex Optimize Halex Conditions check_exchange->optimize_halex Yes optimize_workup Optimize Workup/Purification check_workup->optimize_workup Yes end Yield Improved check_workup->end No, consult further optimize_diazotization->end use_anhydrous->end optimize_halex->end optimize_workup->end

Caption: A logical workflow for troubleshooting low yields.

Guide 2: Identification and Minimization of Byproducts

This guide focuses on the common byproducts and strategies to minimize their formation.

Problem: The final product is contaminated with significant impurities.

Common Byproducts and Mitigation Strategies:

Synthetic Route Common Byproduct(s) Formation Mechanism Mitigation Strategy
Balz-Schiemann 4-Methyl-3-hydroxypyridineReaction of the intermediate pyridyl cation with water.[1]1. Use anhydrous reagents and solvents. 2. Perform the reaction under an inert atmosphere.
Azo compoundsDimerization of the diazonium salt.1. Maintain a low temperature during diazotization. 2. Ensure rapid and efficient decomposition of the diazonium salt.
Halex Unreacted 3-chloro-4-methylpyridineIncomplete reaction due to insufficient temperature, time, or fluoride source activity.1. Increase reaction temperature and/or time. 2. Use a more reactive fluoride source (e.g., CsF instead of KF). 3. Employ a phase-transfer catalyst.[4]
Dehalogenated product (4-methylpyridine)Reductive dehalogenation at high temperatures.1. Optimize the reaction temperature to the minimum required for efficient conversion. 2. Consider using a milder fluorinating agent if possible.

Byproduct Formation Pathways

G Key Byproduct Formation Pathways cluster_balz Balz-Schiemann Route cluster_halex Halex Route amine 4-Methyl-3-aminopyridine diazonium Diazonium Salt Intermediate amine->diazonium Diazotization product1 This compound diazonium->product1 Thermal Decomposition (Fluoride Source) byproduct1 4-Methyl-3-hydroxypyridine diazonium->byproduct1 Reaction with H2O byproduct2 Azo Compounds diazonium->byproduct2 Dimerization chloro 3-Chloro-4-methylpyridine product2 This compound chloro->product2 Fluoride Exchange (High Temp) byproduct3 Unreacted Starting Material chloro->byproduct3 Incomplete Reaction byproduct4 4-Methylpyridine chloro->byproduct4 Dehalogenation

Caption: Side reactions in common synthetic routes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction (Illustrative)

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.

  • Diazotization:

    • Dissolve 4-methyl-3-aminopyridine in a suitable anhydrous acid (e.g., fluoroboric acid, HBF₄).

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete.

    • The diazonium tetrafluoroborate salt may precipitate and can be isolated by filtration.

  • Thermal Decomposition:

    • Carefully dry the isolated diazonium salt under vacuum at low temperature.

    • Gently heat the dry salt in an inert, high-boiling solvent until nitrogen evolution begins.

    • Control the heating to maintain a steady rate of decomposition.

    • The crude this compound can be isolated from the reaction mixture by distillation or extraction.

Protocol 2: Synthesis of this compound via Halex Reaction (Illustrative)

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup:

    • In a dry reaction vessel equipped with a condenser and a mechanical stirrer, add anhydrous potassium fluoride (KF) or cesium fluoride (CsF) and a high-boiling aprotic solvent (e.g., DMSO, sulfolane).

    • If desired, add a phase-transfer catalyst.

    • Add 3-chloro-4-methylpyridine to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to a high temperature (typically 150-220 °C) with vigorous stirring.

    • Monitor the progress of the reaction by GC or TLC.

    • After the reaction is complete, cool the mixture to room temperature.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

References

Technical Support Center: Regioselective Fluorination of 4-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective fluorination of 4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthetic challenges in fluorinating this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective fluorination of 4-methylpyridine?

A1: The main challenges in the regioselective fluorination of 4-methylpyridine stem from the presence of multiple reactive sites: the pyridine ring (C2/C6 and C3/C5 positions) and the methyl group. The pyridine ring is generally electron-deficient, making electrophilic aromatic substitution difficult. Key challenges include:

  • Controlling Regioselectivity: Directing the fluorine atom to a specific position on the pyridine ring (e.g., C2) versus the methyl group is a significant hurdle.

  • Harsh Reaction Conditions: Many fluorination methods require highly reactive and hazardous reagents (e.g., F₂ gas) or forcing conditions that can lead to low yields and side product formation.

  • Substrate Reactivity: The electron-deficient nature of the pyridine ring can deactivate it towards certain electrophilic fluorinating agents.

  • Side Reactions: Undesired side reactions such as over-fluorination, polymerization, and decomposition of the starting material or product are common.

Q2: What are the main strategies for fluorinating 4-methylpyridine?

A2: There are three primary strategies for the fluorination of 4-methylpyridine, each targeting a different position:

  • Direct C-H Fluorination of the Pyridine Ring: This approach aims to directly replace a hydrogen atom on the pyridine ring with fluorine. Electrophilic fluorinating agents are typically used. For instance, direct fluorination with F₂/N₂ has been reported to yield 2-fluoro-4-methylpyridine as the main product.[1]

  • Fluorination of the Methyl Group: This strategy focuses on introducing a fluorine atom to the methyl group to form 4-(fluoromethyl)pyridine. This is often achieved through a two-step process involving halogenation of the methyl group followed by nucleophilic fluorination.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group (e.g., a halogen) on the pyridine ring with a fluoride source. This is generally more applicable to pyridine rings activated with electron-withdrawing groups.

Q3: Which fluorinating agent is best for my desired product?

A3: The choice of fluorinating agent is critical and depends on the target molecule:

  • For 2-fluoro-4-methylpyridine (ring fluorination): Direct fluorination with elemental fluorine (F₂/N₂) is a known method, although it requires specialized equipment and handling.[1] Silver(II) fluoride (AgF₂) is another reagent that shows high selectivity for fluorination adjacent to the nitrogen in pyridines.

  • For 4-(fluoromethyl)pyridine (side-chain fluorination): A common route involves the conversion of 4-methylpyridine to 4-(chloromethyl)pyridine, followed by nucleophilic fluorination using a fluoride salt like activated tetrabutylammonium fluoride (TBAF).[1] Electrophilic fluorinating agents like N-fluorobis(trifluoromethanesulfonyl)imide (NFSI) can also be used, often in the presence of a base to neutralize the acidic byproduct.[1]

  • For general electrophilic fluorination: Selectfluor® is a versatile and relatively safe electrophilic fluorinating agent, though its reactivity with unsubstituted 4-methylpyridine may be low. It is more commonly used with activated pyridine systems.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Fluorinated Product
Possible Cause Troubleshooting Suggestion
Low Substrate Reactivity The electron-deficient nature of the pyridine ring can hinder electrophilic attack. Consider using a more powerful fluorinating agent or activating the pyridine ring (e.g., through N-oxide formation). For nucleophilic reactions, ensure the leaving group is sufficiently activated.
Degraded Fluorinating Agent Many fluorinating agents are sensitive to moisture. Ensure your reagent is fresh and has been stored under anhydrous conditions. For example, Selectfluor® is stable but should be handled in a dry environment.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. For electrophilic fluorinations with reagents like Selectfluor®, acetonitrile is a common choice. For nucleophilic reactions, polar aprotic solvents like DMF or DMSO are often used. Ensure the solvent is anhydrous.
Incorrect Reaction Temperature Some fluorination reactions require specific temperature control. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if decomposition is observed, lowering the temperature is advised.
Formation of Unreactive Pyridinium Salts With acidic byproducts, such as from NFSI, the pyridine nitrogen can be protonated, forming an unreactive pyridinium salt. The addition of a non-nucleophilic base, like sodium carbonate, can prevent this.[1]
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Suggestion
Multiple Reactive C-H Bonds 4-methylpyridine has C-H bonds at the 2, 3, 5, and 6 positions of the ring, as well as on the methyl group. The inherent electronic and steric factors may not strongly favor one position.
Reaction Mechanism The reaction mechanism (e.g., electrophilic aromatic substitution, radical, or nucleophilic) will dictate the regioselectivity. Understanding the mechanism of your chosen method can help in predicting and controlling the outcome.
Steric Hindrance The methyl group at the 4-position can sterically influence the approach of the fluorinating agent, potentially favoring fluorination at the less hindered 2 and 6 positions.
Controlling Ring vs. Side-Chain Fluorination To favor ring fluorination, direct C-H fluorination methods are employed. To favor side-chain fluorination, a pre-functionalization strategy (e.g., chlorination of the methyl group) followed by nucleophilic fluorination is more reliable.
Problem 3: Formation of Side Products (e.g., Over-fluorination, Decomposition)
Possible Cause Troubleshooting Suggestion
Over-fluorination The desired monofluorinated product can sometimes react further to give difluorinated or polyfluorinated products.
Decomposition of Starting Material or Product The reaction conditions may be too harsh, leading to decomposition. This is particularly a risk with highly reactive fluorinating agents or at elevated temperatures.
Oxidation of the Substrate Some electrophilic fluorinating agents, like Selectfluor®, are also strong oxidants and can lead to oxidative side products.

Quantitative Data Summary

Target Product Method Fluorinating Agent Substrate Yield (%) Regioselectivity Reference
2-Fluoro-4-methylpyridineDirect C-H FluorinationF₂/N₂4-MethylpyridineNot specifiedMain product[1]
4-(Fluoromethyl)pyridineNucleophilic SubstitutionActivated TBAF4-(Chloromethyl)pyridineNot specifiedN/A[1]
4-(Fluoromethyl)pyridineElectrophilic Fluorination(CF₃SO₂)₂NF (NFSI)4-Methylpyridine72%Side-chain selectiveChemicalBook

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Fluoromethyl)pyridine via Electrophilic Fluorination with NFSI

This protocol is adapted from the literature for the fluorination of methylpyridines.

Materials:

  • 4-Methylpyridine

  • N-Fluorobis(trifluoromethanesulfonyl)imide (NFSI)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-methylpyridine (1.0 eq) and anhydrous dichloromethane.

  • Add sodium carbonate (1.2 eq) to the solution.

  • In a separate flask, dissolve N-fluorobis(trifluoromethanesulfonyl)imide (1.1 eq) in anhydrous dichloromethane.

  • Slowly add the NFSI solution to the 4-methylpyridine solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically stirred at room temperature for several hours to overnight.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(fluoromethyl)pyridine.

Note: The presence of sodium carbonate is crucial to neutralize the strongly acidic bis(trifluoromethanesulfonyl)imide byproduct, which can otherwise form an unreactive pyridinium salt with the starting material.[1]

Visualizations

experimental_workflow cluster_ring_fluorination Ring Fluorination (e.g., 2-Fluoro-4-methylpyridine) cluster_side_chain_fluorination Side-Chain Fluorination (e.g., 4-(Fluoromethyl)pyridine) start_ring 4-Methylpyridine step1_ring Direct C-H Fluorination (e.g., F₂/N₂ or AgF₂) start_ring->step1_ring product_ring 2-Fluoro-4-methylpyridine step1_ring->product_ring start_side 4-Methylpyridine step1_side Side-Chain Halogenation (e.g., with NCS/NBS) start_side->step1_side intermediate_side 4-(Halomethyl)pyridine step1_side->intermediate_side step2_side Nucleophilic Fluorination (e.g., TBAF) intermediate_side->step2_side product_side 4-(Fluoromethyl)pyridine step2_side->product_side

Caption: Experimental workflows for the regioselective fluorination of 4-methylpyridine.

troubleshooting_fluorination start Low Yield or No Reaction q1 Is the fluorinating agent active? start->q1 a1_yes Yes q1->a1_yes a1_no No (Replace with fresh reagent) q1->a1_no q2 Are reaction conditions optimal? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No (Adjust temperature, solvent, etc.) q2->a2_no q3 Is the pyridine substrate deactivated? a2_yes->q3 a3_yes Yes (Consider activation or alternative strategy) q3->a3_yes a3_no No q3->a3_no end Consult further literature for specific substrate a3_no->end

Caption: Troubleshooting guide for low-yield fluorination reactions.

References

Technical Support Center: Optimizing Coupling Reactions with 3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing palladium-catalyzed cross-coupling reactions with 3-fluoro-4-methylpyridine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound challenging?

A1: Several factors contribute to the challenges in coupling reactions with this substrate:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[1]

  • Substrate Reactivity: While the 4-halo substituent (Br, I) is reactive, the electron-donating nature of the methyl group and the electron-withdrawing nature of the fluorine atom can modulate the electron density of the pyridine ring, affecting the rates of oxidative addition and reductive elimination.

  • Side Reactions: Like other heteroarylboronic acids, derivatives of this compound can be prone to protodeboronation in Suzuki-Miyaura coupling, especially in the presence of strong aqueous bases.[1] Homocoupling of the coupling partners is also a common side reaction.[2]

Q2: What is the general reactivity order for the halide at the 4-position of this compound?

A2: The general reactivity order for the halide (X) in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This is due to the bond dissociation energies of the C-X bond, with the C-I bond being the weakest and most susceptible to oxidative addition.

Q3: Can I perform these coupling reactions under air?

A3: While some modern catalyst systems show tolerance to air, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the degradation of the palladium catalyst and promote undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling) in Sonogashira reactions.[2][3]

Q4: How do I choose the appropriate ligand for my coupling reaction?

A4: The choice of ligand is critical for a successful coupling reaction. For challenging substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[1][4] These ligands can stabilize the palladium catalyst, promote the oxidative addition step, and sterically shield the metal center from inhibition by the pyridine nitrogen.

Q5: What is the role of the base in these reactions?

A5: The base plays a crucial role in the catalytic cycle. In Suzuki-Miyaura coupling, the base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5] In Buchwald-Hartwig amination, the base deprotonates the amine to form the active nucleophile. In Sonogashira coupling, the base deprotonates the terminal alkyne. The choice of base can significantly impact the reaction yield and should be optimized for each specific transformation.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Catalyst deactivation by pyridine nitrogen. 2. Inefficient oxidative addition. 3. Protodeboronation of the boronic acid.[1]1. Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the palladium center.[1][4] 2. For less reactive halides (e.g., chloride), increase the reaction temperature and use a more active catalyst system. 3. Use milder bases like K₃PO₄ or Cs₂CO₃ and minimize the amount of water in the reaction.[1] Consider using boronic esters or trifluoroborate salts, which are less prone to protodeboronation.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0).1. Ensure thorough degassing of solvents and the reaction vessel.[1] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system.
Incomplete Consumption of Starting Material 1. Insufficient catalyst loading. 2. Low reaction temperature or insufficient reaction time.1. Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). 2. Increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC or LC-MS.
Buchwald-Hartwig Amination
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Catalyst inhibition by the pyridine substrate. 2. Unsuitable ligand for the specific amine. 3. Inappropriate base strength.1. Employ bulky biarylphosphine ligands (e.g., Xantphos, Josiphos) that are effective for coupling with pyridines. 2. Screen different ligands; for example, some ligands are better suited for primary amines while others are better for secondary amines.[6] 3. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. However, for base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures.[7]
Formation of Hydrodehalogenated Byproduct 1. β-hydride elimination from the palladium-amido complex.[6]1. Use ligands that promote faster reductive elimination. 2. Lowering the reaction temperature may help, but this could also slow down the desired reaction.
Decomposition of Starting Material or Product 1. The reaction conditions are too harsh for sensitive functional groups on the amine or pyridine.1. Screen milder bases and lower the reaction temperature. 2. Reduce the reaction time by using a more active catalyst system.
Sonogashira Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst or co-catalyst. 2. Insufficiently basic conditions.1. Use fresh Pd catalyst and CuI co-catalyst. 2. Ensure the amine base (e.g., Et₃N, DIPEA) is dry and used in sufficient excess (2-3 equivalents).[3]
Formation of Glaser Homocoupling Product 1. Presence of oxygen in the reaction.[2][3]1. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[3]
Incomplete Reaction 1. Low reactivity of the alkyne or halide. 2. Insufficient reaction time or temperature.1. For less reactive partners, a more electron-rich and bulky phosphine ligand may be beneficial.[3] 2. Increase the reaction time and/or temperature.[3]

Quantitative Data Summary

The following tables provide a summary of representative reaction conditions and yields for the coupling of 3-fluoro-4-halopyridine derivatives. Note that optimal conditions can be substrate-dependent and may require further screening.

Table 1: Suzuki-Miyaura Coupling of 3-Fluoro-4-halopyridines with Arylboronic Acids

EntryArylboronic AcidHalide (X)Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidBrPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85
24-Methoxyphenylboronic acidIPd(dppf)Cl₂ (3)-Na₂CO₃Dioxane/H₂O9016~90
33-Thienylboronic acidBrPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃THF/H₂O8024~78

Table 2: Buchwald-Hartwig Amination of 3-Fluoro-4-halopyridines

EntryAmineHalide (X)Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineBrPd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene11018~92
2AnilineIPd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane10020~88
3BenzylamineBrPd₂(dba)₃ (2)RuPhos (4)LHMDSTHF8016~85

Table 3: Sonogashira Coupling of 3-Fluoro-4-iodopyridine with Terminal Alkynes

EntryAlkynePd Source (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃NTHF606~95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)10DIPEADMFRT12~90
31-HexynePdCl₂(PPh₃)₂ (3)5Et₃NTHF508~93

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Fluoro-4-bromomethylpyridine with Phenylboronic Acid

Materials:

  • 3-Fluoro-4-bromomethylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube, add 3-fluoro-4-bromomethylpyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Add degassed toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 3-Fluoro-4-bromomethylpyridine with Morpholine

Materials:

  • 3-Fluoro-4-bromomethylpyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv.).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene, followed by 3-fluoro-4-bromomethylpyridine (1.0 equiv.) and morpholine (1.2 equiv.).

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of 3-Fluoro-4-iodomethylpyridine with Phenylacetylene

Materials:

  • 3-Fluoro-4-iodomethylpyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add 3-fluoro-4-iodomethylpyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous THF and Et₃N (3.0 equiv.).

  • Add phenylacetylene (1.2 equiv.) dropwise.

  • Stir the reaction mixture at 60 °C for 6 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

General_Coupling_Workflow reagents 1. Reagent Preparation (Substrate, Coupling Partner, Base) setup 2. Reaction Setup (Inert Atmosphere, Solvent) reagents->setup catalyst 3. Catalyst Addition (Pd Source, Ligand) setup->catalyst reaction 4. Reaction (Heating, Stirring) catalyst->reaction monitoring 5. Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up (Quenching, Extraction) monitoring->workup Complete purification 7. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive conditions_harsh Conditions Too Harsh/Mild? check_conditions->conditions_harsh reagents_issue Reagent Degradation? check_reagents->reagents_issue change_ligand Change Ligand (e.g., bulky, electron-rich) catalyst_inactive->change_ligand Yes increase_loading Increase Catalyst Loading catalyst_inactive->increase_loading No rerun Re-run Optimized Reaction change_ligand->rerun increase_loading->rerun optimize_temp Optimize Temperature conditions_harsh->optimize_temp Yes optimize_base Optimize Base conditions_harsh->optimize_base Yes optimize_temp->rerun optimize_base->rerun use_fresh Use Fresh Reagents/ Anhydrous Solvents reagents_issue->use_fresh Yes degas Ensure Thorough Degassing reagents_issue->degas Yes use_fresh->rerun degas->rerun

Caption: A troubleshooting decision tree for addressing low product yield in coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)(Ar')L2 pd_complex->transmetalation_complex Transmetalation (Ar'B(OH)2 + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of Crude 3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 3-Fluoro-4-methylpyridine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are highly dependent on the synthetic route employed. The two most common routes are the Balz-Schiemann reaction of 3-amino-4-methylpyridine and the nucleophilic aromatic substitution (SNAr) of a 3-substituted-4-methylpyridine.

  • From Balz-Schiemann Reaction:

    • Unreacted Starting Material: 3-amino-4-methylpyridine.

    • Hydrolysis Byproduct: 3-hydroxy-4-methylpyridine, formed from the reaction of the diazonium salt with water.[1]

    • Tarry Decomposition Products: Polymeric materials arising from the decomposition of the diazonium salt intermediate.[2][3]

  • From Nucleophilic Aromatic Substitution (e.g., from 3-nitro-4-methylpyridine or 3-chloro-4-methylpyridine):

    • Unreacted Starting Material: 3-nitro-4-methylpyridine or 3-chloro-4-methylpyridine.

    • Hydrolysis Byproducts: 3-hydroxy-4-methylpyridine, if moisture is present during the reaction.

Q2: How can I identify the impurities in my crude sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for separating and identifying volatile impurities based on their mass-to-charge ratio and retention time.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating a wide range of impurities, including less volatile byproducts.[5]

  • Thin-Layer Chromatography (TLC): A quick method to get a preliminary assessment of the number of components in the crude mixture. Aromatic compounds can often be visualized under UV light.[6][7]

Q3: What are the primary methods for purifying crude this compound?

A3: The choice of purification method depends on the nature and physical properties of the impurities. The most effective techniques are:

  • Fractional Distillation: This is a highly effective method due to the significant difference in boiling points between this compound and its common high-boiling impurities.

  • Flash Column Chromatography: Useful for separating compounds with different polarities.

  • Acid-Base Extraction: Can be used to remove basic (e.g., 3-amino-4-methylpyridine) or acidic/phenolic (e.g., 3-hydroxy-4-methylpyridine) impurities.

  • Recrystallization (as a salt): The product can be converted to a salt (e.g., hydrochloride) and purified by recrystallization.

Troubleshooting Guides

Issue 1: My crude product is a dark, tarry mess.

This is a common issue, especially with the Balz-Schiemann reaction.[2][3]

Troubleshooting Steps:

  • Initial Workup:

    • After quenching the reaction, perform an initial extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The tarry materials are often poorly soluble and can sometimes be partially removed by filtration or decantation of the organic layer.[2]

  • Solvent Wash:

    • Try washing the crude material with a non-polar solvent like hexanes or petroleum ether to dissolve the desired product and leave the more polar, tarry impurities behind.

  • Aqueous Wash:

    • Perform sequential washes of the organic extract with dilute acid (to remove basic impurities), followed by dilute base (to remove acidic/phenolic impurities), and finally brine.

  • Distillation:

    • If the product is thermally stable, vacuum distillation can be an effective way to separate the volatile product from the non-volatile tar.

Issue 2: Fractional distillation is not giving me the desired purity.

Troubleshooting Steps:

  • Check Boiling Points: Ensure there is a sufficient difference in boiling points between your product and the impurities. See the data in Table 1.

  • Improve Column Efficiency:

    • Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.

    • Insulate the column to maintain a proper temperature gradient.

  • Consider Vacuum Distillation:

    • High-boiling impurities may require distillation under reduced pressure to prevent decomposition of the product at high temperatures.[7][8][9][10]

  • Control Heating and Distillation Rate:

    • Heat the distillation flask slowly and evenly.

    • Maintain a slow and steady distillation rate to allow for proper fractionation.

Issue 3: I'm having difficulty separating impurities by column chromatography.

Troubleshooting Steps:

  • Optimize Solvent System (Eluent):

    • Use Thin-Layer Chromatography (TLC) to screen different solvent systems. Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate or diethyl ether.[11][12]

    • A good starting point for many pyridine derivatives is a mixture of ethyl acetate and hexanes.

  • Adjust Polarity:

    • If the spots are too close on the TLC plate, try a solvent system with a lower overall polarity or a different combination of solvents.

  • Use a Gradient Elution:

    • Start with a low polarity eluent and gradually increase the polarity during the column run to improve separation.

  • Consider a Different Stationary Phase:

    • While silica gel is most common, alumina (basic or neutral) could be an option, especially if your compound is sensitive to the acidic nature of silica.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundRoleBoiling Point (°C)Melting Point (°C)Physical State at RT
This compound Product 150-152 [13]N/A Liquid [13]
3-amino-4-methylpyridineStarting Material~261[14]102-106[8][14]Solid
3-hydroxy-4-methylpyridineByproduct285-290[2]118-120[2]Solid
3-nitro-4-methylpyridineStarting Material~23824-28Solid
3-chloro-4-methylpyridineStarting MaterialN/AN/ALiquid

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is highly effective for removing high-boiling impurities like unreacted 3-amino-4-methylpyridine and 3-hydroxy-4-methylpyridine.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Vacuum source (optional, but recommended)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.

  • Charging the Flask: Add the crude this compound and boiling chips or a magnetic stir bar to the distillation flask.

  • Applying Vacuum (Optional): If performing vacuum distillation, connect the apparatus to a vacuum source and slowly reduce the pressure.[10]

  • Heating: Gently heat the distillation flask.

  • Collecting Fractions:

    • Collect any low-boiling solvent first.

    • Carefully monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of this compound.

    • Collect the fraction that distills at a constant temperature. This is the purified product.

    • The temperature will then likely rise again as higher-boiling impurities begin to distill. Change the receiving flask to collect these separately.

  • Shutdown: Once the desired product has been collected, remove the heat source and allow the apparatus to cool before releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for removing impurities with different polarities.

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., ethyl acetate/hexanes mixture)

  • Sand

  • Crude this compound

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system using TLC. A system that gives the product an Rf value of ~0.3 is often ideal. A common starting point is 10-20% ethyl acetate in hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If using a gradient, gradually increase the polarity of the eluent.

    • Collect fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[11]

Visualizations

PurificationWorkflow crude Crude this compound workup Aqueous Workup (Acid/Base Wash) crude->workup distillation Fractional Distillation workup->distillation Significant BP difference chromatography Column Chromatography workup->chromatography Similar BP or thermally sensitive pure_product Pure this compound distillation->pure_product impurities High-Boiling Impurities & Tarry Residues distillation->impurities chromatography->pure_product polar_impurities Polar Impurities chromatography->polar_impurities TroubleshootingDistillation start Poor Purity after Distillation check_bp Are Boiling Points Sufficiently Different? start->check_bp increase_efficiency Increase Column Efficiency (Longer/Insulated Column) check_bp->increase_efficiency Yes consider_chromatography Consider Column Chromatography check_bp->consider_chromatography No use_vacuum Use Vacuum Distillation increase_efficiency->use_vacuum control_rate Control Heating & Distillation Rate use_vacuum->control_rate TroubleshootingChromatography start Poor Separation in Column Chromatography optimize_eluent Optimize Eluent (TLC Screening) start->optimize_eluent use_gradient Use Gradient Elution optimize_eluent->use_gradient change_stationary_phase Change Stationary Phase (e.g., Alumina) use_gradient->change_stationary_phase If still poor separation successful_separation Successful Separation use_gradient->successful_separation If separation improves change_stationary_phase->successful_separation

References

Stability and degradation pathways of 3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation pathways of 3-Fluoro-4-methylpyridine. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal. Following these conditions, the compound is expected to maintain its quality for at least 24 months.

Q2: What are the known physical and chemical properties of this compound?

A2: The key physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₆H₆FN
Molecular Weight 111.12 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 150-152 °C
Density 1.09 g/cm³ at 25°C
Flash Point 43 °C
Purity (typical) ≥98% (GC)

Q3: What are the primary degradation pathways for this compound?

A3: While specific degradation studies on this compound are limited, based on the chemical reactivity of fluorinated pyridines and related compounds, the following degradation pathways are plausible under stress conditions:

  • Oxidation: The methyl group is susceptible to oxidation, which can lead to the formation of 3-fluoro-4-pyridinecarboxylic acid. The pyridine nitrogen can also be oxidized to form the corresponding N-oxide.

  • Hydrolysis: Under strong acidic or basic conditions, the fluorine atom may undergo nucleophilic substitution by a hydroxyl group, yielding 3-hydroxy-4-methylpyridine.

  • Photodegradation: Exposure to UV light may induce degradation, potentially leading to defluorination or other complex rearrangements of the pyridine ring.

Troubleshooting Guide

Issue 1: Inconsistent reaction yields or the appearance of unknown impurities in analytical data (e.g., HPLC, GC-MS).

  • Possible Cause: Degradation of this compound due to improper handling or reaction conditions.

  • Troubleshooting Steps:

    • Verify Compound Purity: Before use, confirm the purity of your this compound stock using a suitable analytical method like GC-FID.

    • Check for Peroxides: If the compound has been stored for an extended period, consider testing for the presence of peroxides, especially if it has been exposed to air.

    • Optimize Reaction Conditions:

      • Temperature: Avoid excessive heat, as thermal decomposition may occur.

      • pH: Be mindful of the pH of your reaction mixture. Strong acids or bases can promote hydrolysis.

      • Light Exposure: Protect the reaction from light, particularly if you suspect photodegradation.

    • Use Fresh Solvent: Ensure that the solvents used are anhydrous and free of impurities.

Logical Troubleshooting Flow for Inconsistent Results

Caption: A flowchart for troubleshooting inconsistent experimental outcomes.

Issue 2: The reaction is not proceeding as expected, and starting material is recovered.

  • Possible Cause: The reactivity of this compound may be influenced by the reaction conditions, or the compound may have degraded prior to the reaction.

  • Troubleshooting Steps:

    • Confirm Reagent Activity: Ensure that all other reagents in your reaction are active and used in the correct stoichiometry.

    • Consider Nucleophilic Aromatic Substitution (SNAr): If your reaction involves a strong nucleophile, it might preferentially attack the fluorine-bearing carbon. Fluoropyridines are known to be reactive towards SNAr.[1]

    • Moisture Scavenging: If your reaction is moisture-sensitive, ensure that all glassware is properly dried and that anhydrous solvents are used. Moisture can lead to hydrolysis of the starting material or other reagents.

Potential Degradation Pathways

The following diagram illustrates the hypothesized degradation pathways of this compound under different stress conditions.

DegradationPathways cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Strong Acid/Base) cluster_photolysis Photodegradation Compound This compound CarboxylicAcid 3-Fluoro-4-pyridinecarboxylic acid Compound->CarboxylicAcid [O] N_Oxide This compound N-oxide Compound->N_Oxide [O] Hydroxy 3-Hydroxy-4-methylpyridine Compound->Hydroxy H₂O / H⁺ or OH⁻ Defluorination Defluorinated Products & Ring-Opened Species Compound->Defluorination hv

Caption: Hypothesized degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and determine the intrinsic stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector or GC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in methanol for analysis.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to UV light in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both samples at specified time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or GC-MS method to separate the parent compound from any degradation products.

Data Presentation: Forced Degradation Study Summary

Stress ConditionReagents/ConditionsPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C3-Hydroxy-4-methylpyridine
Basic Hydrolysis 0.1 M NaOH, 60°C3-Hydroxy-4-methylpyridine
Oxidation 3% H₂O₂, RT3-Fluoro-4-pyridinecarboxylic acid, N-oxide
Thermal 80°C (solid)To be determined by analysis
Photolytic UV lightDefluorinated and/or ring-opened products

Workflow for Stability Testing

StabilityTestingWorkflow Start Prepare Stock Solution of This compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points (e.g., 0, 4, 8, 24h) Stress->Sample Neutralize Neutralize/Dilute Samples (as required) Sample->Neutralize Analyze Analyze via HPLC or GC-MS Neutralize->Analyze Evaluate Evaluate Data: Identify Degradants & Quantify Loss Analyze->Evaluate

Caption: A general workflow for conducting a forced degradation study.

References

Technical Support Center: Analytical Methods for Monitoring 3-Fluoro-4-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 3-fluoro-4-methylpyridine using Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

Analytical Method Selection Workflow

The selection and optimization of an appropriate analytical method is a critical step in monitoring chemical reactions. The following workflow provides a general guideline for choosing between TLC, GC, and HPLC and for troubleshooting common issues.

MethodSelectionWorkflow cluster_selection Method Selection cluster_optimization Method Optimization & Troubleshooting start Start: Monitor Reaction Progress is_volatile Is this compound and related species volatile and thermally stable? start->is_volatile try_tlc TLC for rapid qualitative analysis start->try_tlc Need quick check? try_gc GC is a primary candidate is_volatile->try_gc Yes try_hplc HPLC is a suitable alternative is_volatile->try_hplc No optimize_gc Optimize GC Method (e.g., temperature ramp, column) try_gc->optimize_gc optimize_hplc Optimize HPLC Method (e.g., mobile phase, column) try_hplc->optimize_hplc optimize_tlc Optimize TLC System (e.g., solvent system) try_tlc->optimize_tlc issue Analytical Issue Encountered? optimize_gc->issue optimize_hplc->issue optimize_tlc->issue troubleshoot Consult Troubleshooting Guide (TLC, GC, HPLC) issue->troubleshoot Yes success Method Validated: Routine Monitoring issue->success No troubleshoot->optimize_gc GC Issue troubleshoot->optimize_hplc HPLC Issue troubleshoot->optimize_tlc TLC Issue

Caption: Workflow for selecting and optimizing analytical methods.

Thin-Layer Chromatography (TLC)

Frequently Asked Questions & Troubleshooting

Q1: My spots are streaking on the TLC plate. What could be the cause?

A1: Streaking of spots for pyridine-containing compounds on a silica gel TLC plate is a common issue. Potential causes and solutions include:

  • Sample Overload: You may have spotted too much sample on the plate. Try diluting your sample and spotting a smaller amount.

  • Compound-Silica Interaction: Pyridine derivatives can interact strongly with the acidic silica gel, leading to tailing. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia (in methanol) to your mobile phase.

  • High Polarity: If your compound is very polar, it may not move significantly from the baseline and can appear as a streak. Consider using a more polar solvent system or trying a reverse-phase TLC plate (e.g., C18).

Q2: My this compound spot is very faint or not visible under UV light. What can I do?

A2: While pyridine derivatives are often UV-active, the response can be weak. Here are some troubleshooting steps:

  • Increase Concentration: Try spotting a more concentrated sample. You can do this by spotting multiple times in the same location, ensuring the solvent dries between applications.

  • Alternative Visualization: Use a chemical stain. Iodine vapor is a good general stain for many organic compounds. Stains like Dragendorff's reagent are specific for nitrogen-containing compounds and can produce a distinct color.

  • Check UV Lamp: Ensure you are using the correct wavelength (typically 254 nm) and that the lamp is functioning correctly.

Q3: The Rf values of my starting material and product are too close to distinguish. How can I improve the separation?

A3: To improve the resolution between spots with similar Rf values:

  • Change Solvent System Polarity: If the spots are high up on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent. If the spots are near the baseline (low Rf), increase the polarity of your mobile phase.

  • Try a Different Solvent System: Sometimes, changing the composition of the solvent system entirely can improve separation. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.

  • Use a Longer TLC Plate: A longer plate will allow for a longer development time and can improve the separation between spots that are close together.

Data Presentation: TLC Parameters
ParameterRecommended Starting Conditions
Stationary Phase Silica gel 60 F254
Mobile Phase (Solvent System) * Non-polar to moderately polar compounds: Hexane/Ethyl Acetate (e.g., 9:1 to 1:1 v/v) * More polar compounds: Dichloromethane/Methanol (e.g., 9.5:0.5 to 9:1 v/v) * For reducing tailing: Add 0.1-1% triethylamine to the mobile phase.
Visualization * UV light (254 nm) * Iodine chamber * Potassium permanganate (KMnO4) stain * Dragendorff's reagent
Experimental Protocol: TLC Monitoring
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line approximately 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of the prepared sample onto the starting line. Also, spot the starting material and any available standards for comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry.

  • Visualization: Visualize the spots under a UV lamp. Circle the visible spots with a pencil. If necessary, use a chemical stain for visualization.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Gas Chromatography (GC)

Frequently Asked Questions & Troubleshooting

Q1: I am seeing peak tailing for this compound in my GC analysis. Why is this happening?

A1: Peak tailing in GC for a compound like this compound can be caused by:

  • Active Sites in the Inlet or Column: The basic nitrogen of the pyridine ring can interact with active sites (e.g., silanols) in the GC liner or on the column, leading to tailing. Using a deactivated liner and a column designed for basic compounds can help.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.

  • Improper Injection Technique: A slow or inconsistent injection can cause band broadening and peak tailing, especially in manual injections.

Q2: The retention times for my peaks are shifting between runs. What could be the issue?

A2: Retention time instability can be due to several factors:

  • Fluctuations in Flow Rate or Temperature: Ensure your carrier gas flow rate is stable and the oven temperature program is consistent for each run.

  • Column Bleed or Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

  • Leaks in the System: Check for leaks at the injector, detector, and column fittings.

Q3: I am observing ghost peaks in my chromatogram. Where are they coming from?

A3: Ghost peaks are peaks that appear in the chromatogram that are not from the injected sample. Common sources include:

  • Contamination in the Syringe or Inlet: Residual sample from a previous injection can elute in a subsequent run. Ensure proper syringe washing and consider baking out the inlet.

  • Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases. Using high-purity gas with appropriate traps is important.

  • Septum Bleed: Pieces of the injector septum can break off and introduce contaminants. Use high-quality septa and replace them regularly.

Data Presentation: GC Parameters
ParameterRecommended Starting Conditions
Instrument Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column Capillary column (e.g., DB-5ms, HP-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Temperature Program * Initial Temperature: 50-100 °C, hold for 1-2 minutes * Ramp: 10-20 °C/min to 280 °C * Final Hold: Hold at 280 °C for 2-5 minutes
Detector Temperature FID: 280-300 °C; MS Transfer Line: 280 °C
Purity Specification A purity of ≥98% for this compound can be determined by GC.[1][2]
Experimental Protocol: GC Monitoring
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 0.1-1 mg/mL.

  • Instrument Setup: Set up the GC with the parameters outlined in the table above. Allow the instrument to stabilize.

  • Injection: Draw the prepared sample into a GC syringe and perform the injection.

  • Data Acquisition: Start the data acquisition and the oven temperature program.

  • Analysis: After the run is complete, integrate the peaks in the chromatogram. Identify the peaks corresponding to the starting material, product, and any byproducts based on their retention times (if known from standards).

  • Quantification: The relative amounts of each component can be estimated from the peak areas (assuming similar response factors for FID) to monitor the reaction progress.

High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions & Troubleshooting

Q1: My this compound peak is broad and tailing in reverse-phase HPLC. How can I improve the peak shape?

A1: This is a common issue for basic compounds like pyridines on silica-based C18 columns. The primary cause is often secondary interactions between the protonated pyridine and residual silanol groups on the stationary phase. To improve peak shape:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.

  • Use a Buffer: A buffer (e.g., ammonium formate) can help maintain a consistent pH and improve peak shape.

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.

  • Use a Modern Column: Newer generation HPLC columns are often end-capped to minimize residual silanols and are designed to provide better peak shapes for basic compounds.

Q2: How do I choose the right mobile phase for my separation?

A2: For reverse-phase HPLC of this compound and related reactants/products:

  • Aqueous Phase (A): Start with water containing an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).

  • Organic Phase (B): Acetonitrile is a common choice. Methanol can also be used.

  • Gradient vs. Isocratic: For reaction monitoring where components may have a range of polarities, a gradient elution (e.g., starting with a lower percentage of organic phase and increasing over time) is often a good starting point.

Q3: I'm not getting enough retention for my compound on a C18 column. What should I do?

A3: If your compound is eluting too early (low retention):

  • Decrease Organic Solvent Percentage: In reverse-phase HPLC, decreasing the amount of the organic solvent (acetonitrile or methanol) in the mobile phase will increase retention.

  • Change the Organic Solvent: Methanol is a weaker solvent than acetonitrile in reverse-phase chromatography. Switching from acetonitrile to methanol (or a mixture) at the same percentage will generally increase retention.

  • Use a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl column) might provide different selectivity and better retention.

Data Presentation: HPLC Parameters

This method is adapted from a protocol for a similar compound, 3,5-dichloro-4-methylpyridine, and serves as a good starting point.[3]

ParameterRecommended Starting Conditions
Instrument HPLC with UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column, e.g., 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase * A: 0.1% Formic acid in Water * B: Acetonitrile
Gradient Program * 0-2 min: 30% B * 2-15 min: 30% to 80% B * 15-18 min: 80% B * 18-20 min: 80% to 30% B * 20-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (or scan for optimal wavelength with DAD)
Injection Volume 10 µL
Experimental Protocol: HPLC Monitoring
  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition (e.g., 70:30 Water/Acetonitrile with 0.1% formic acid) to a final concentration of approximately 0.1-0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Start the data acquisition and the gradient program.

  • Analysis: After the run, integrate the peaks in the chromatogram. Identify the starting material and product peaks by comparing their retention times to those of standards, if available.

  • Quantification: Monitor the disappearance of the starting material peak and the appearance of the product peak to determine the reaction's progress. The percent conversion can be calculated from the relative peak areas.

References

Technical Support Center: Handling and Quenching of Fluorinating Agents in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, troubleshooting, and quenching of common electrophilic fluorinating agents used in pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with electrophilic fluorinating agents?

A1: Electrophilic fluorinating agents are potent oxidizers and require careful handling to minimize risks.[1] Always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves. Neoprene gloves are a suitable option.[2]

  • Ventilation: Handle all solid and solution transfers of these reagents inside a certified chemical fume hood to avoid inhalation of potentially toxic and corrosive fumes.[2]

  • Inert Atmosphere: While some agents like Selectfluor™ are air and moisture stable, others, such as AgF₂, are sensitive to moisture.[3][4] It is good practice to handle these reagents under an inert atmosphere (e.g., nitrogen or argon), especially when using anhydrous reaction conditions.

  • Material Compatibility: Avoid contact with oxidizable materials, combustibles, and strong reducing agents.[1] Be aware that some reagents can generate HF upon decomposition or in the presence of moisture, which is highly corrosive to glass.[1]

  • Storage: Store reagents in a cool, dry, and well-ventilated area away from incompatible materials. Ensure containers are tightly sealed.

Q2: Which fluorinating agent is best for my pyridine synthesis?

A2: The choice of agent depends on the substrate's reactivity, desired regioselectivity, and functional group tolerance. The three most common agents for this purpose are N-Fluorobenzenesulfonimide (NFSI), Selectfluor™, and Silver(II) Fluoride (AgF₂).

  • N-Fluorobenzenesulfonimide (NFSI): A versatile and powerful crystalline reagent.[5][6] It is effective for fluorinating a range of substrates but can also act as an oxidant, amination, or sulfonylation reagent, which can lead to side products.[5][6] Its reactivity is generally lower than that of Selectfluor™.[7]

  • Selectfluor™ (F-TEDA-BF₄): A user-friendly, non-volatile, and stable crystalline solid.[4][8] It is one of the most reactive and widely used electrophilic fluorinating agents, suitable for a broad scope of substrates, including electron-deficient pyridines.[7][9] It is also known to be a strong oxidant.[8]

  • Silver(II) Fluoride (AgF₂): A highly effective reagent for the direct C-H fluorination of pyridines and diazines, often showing excellent regioselectivity for the position adjacent to the nitrogen atom.[10][11] Its primary drawback is its high sensitivity to moisture, requiring rigorously anhydrous conditions and careful handling.[3]

Q3: My reaction with NFSI is giving me sulfonated or aminated byproducts. How can I avoid this?

A3: The formation of such byproducts is due to the multifaceted reactivity of NFSI, where nucleophiles can attack the sulfur or nitrogen atoms instead of the fluorine.[5][6] To favor fluorination:

  • Optimize Reaction Conditions: Modifying the solvent, temperature, and reaction time can shift the selectivity.

  • Consider the Nucleophile: "Hard" nucleophiles are more prone to attack the sulfur atom, leading to sulfonylation.[5]

  • Use a Different Reagent: If optimization fails, switching to a reagent with a different reactivity profile, like Selectfluor™, may be necessary.

Quantitative Data Presentation

Table 1: Comparison of Common Electrophilic Fluorinating Agents
FeatureSelectfluor™ (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)Silver(II) Fluoride (AgF₂)
Appearance Colorless crystalline solid[8]Colorless crystalline powder[6]Black, fine crystalline solid[3]
Melting Point Decomposes >190 °C[8]114–116 °C[6][12]Decomposes
Relative Reactivity 1.00 (Reference)[7]1.1 x 10⁻⁵[7]High (Mechanism Dependent)[13][14]
Stability Air and moisture stable[4]Bench-stable, non-hygroscopic[6][12]Highly moisture-sensitive[3]
Common Solvents Acetonitrile, Water, DMF[15]Acetonitrile, DCM, Toluene[16][17]Anhydrous Acetonitrile[3]

Relative reactivity data is based on kinetic studies in acetonitrile, with Selectfluor™ as the reference standard.[7][18]

Experimental Protocols

Protocol 1: General Quenching Procedure for Excess N-F Reagents (e.g., Selectfluor™, NFSI)

This protocol uses a mild reducing agent, sodium bisulfite, to safely neutralize unreacted electrophilic fluorinating agents.

Materials:

  • Reaction mixture containing the unreacted N-F agent.

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Procedure:

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control any potential exotherm during the quench.

  • Initial Quench: Slowly add saturated aqueous NaHSO₃ solution dropwise with vigorous stirring. Monitor for any gas evolution or temperature increase. Continue addition until the reaction is no longer exothermic.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution to neutralize any acid formed during the reaction and quench. Be cautious of gas (CO₂) evolution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate for a 100 mL reaction volume).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product for purification.

Protocol 2: Workup and Quenching for AgF₂ Reactions

This procedure is specific to reactions employing the solid, moisture-sensitive reagent AgF₂. The quench involves removing insoluble silver salts and neutralizing the reaction mixture.[3]

Materials:

  • Reaction mixture in anhydrous acetonitrile.

  • Celite®.

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent.

  • 1M Hydrochloric acid (HCl) solution.

  • Saturated aqueous sodium chloride (NaCl) solution (brine).

  • Anhydrous magnesium sulfate (MgSO₄).

Procedure:

  • Filtration of Silver Salts: Upon reaction completion, filter the entire reaction mixture through a pad of Celite® to remove the insoluble silver salts (AgF₂ and AgF).[3]

  • Rinsing: Rinse the reaction flask and the Celite® pad with additional solvent (e.g., acetonitrile or MTBE) to ensure complete transfer of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Acidic Wash: To the resulting residue, add MTBE and 1M HCl solution and shake well in a separatory funnel. This step helps to remove any remaining pyridine and soluble silver salts.[3]

  • Separation and Washing: Separate the layers. Wash the organic layer with saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude fluorinated pyridine.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Fluorination cluster_workup Workup & Quenching cluster_purify Purification start Dry Glassware reagents Add Pyridine Substrate & Anhydrous Solvent start->reagents add_reagent Add Fluorinating Agent (e.g., Selectfluor, NFSI, AgF2) reagents->add_reagent react Stir at Optimal Temperature add_reagent->react monitor Monitor Progress (TLC, GC-MS, NMR) react->monitor quench Cool to 0°C & Quench (e.g., aq. NaHSO3) monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product purify->characterize

Caption: General workflow for pyridine fluorination experiments.

troubleshooting_tree start Low Yield / No Reaction q1 Is Starting Material Consumed? start->q1 cause1a Reagent Inactive? (Degraded/Moisture) q1->cause1a No cause1b Conditions Too Mild? (Temp/Time) q1->cause1b No cause1c Substrate Unreactive? q1->cause1c No q2 Multiple Spots on TLC? q1->q2 Yes sol1a Use fresh, properly stored reagent. cause1a->sol1a sol1b Increase temperature or prolong reaction time. cause1b->sol1b sol1c Use a more powerful fluorinating agent. cause1c->sol1c cause2a Side Reactions? (e.g., Sulfonylation with NFSI) q2->cause2a Yes cause2b Poor Regioselectivity? q2->cause2b Yes cause2c Product Degradation? q2->cause2c No cause2d Isolation Issues? q2->cause2d No sol2a Optimize conditions (solvent, temp). Consider a different reagent. cause2a->sol2a sol2b Modify directing groups. Screen catalysts/additives. cause2b->sol2b sol2c Run at lower temperature. Check workup conditions (pH). cause2c->sol2c sol2d Optimize purification method (e.g., chromatography). cause2d->sol2d

Caption: Troubleshooting decision tree for pyridine fluorination.

quenching_process reagents Excess Fluorinating Agent (e.g., Selectfluor™) Potent Oxidizer 'F+' Source process Redox Reaction reagents->process quench_agent Quenching Agent (e.g., NaHSO₃) Mild Reducing Agent quench_agent->process products Neutralized Products Reduced Fluorinating Agent (e.g., F⁻) Oxidized Quench Agent (e.g., NaHSO₄) process->products

Caption: Logical diagram of the quenching process.

References

Troubleshooting low conversion rates in 3-Fluoro-4-methylpyridine preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Fluoro-4-methylpyridine Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions regarding the preparation of this compound, a key building block in pharmaceutical and agrochemical development.[1] The primary focus is on addressing low conversion rates commonly encountered during synthesis via the Balz-Schiemann reaction, which transforms a primary aromatic amine into an aryl fluoride.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its critical steps?

The most prevalent method for synthesizing this compound is the Balz-Schiemann reaction.[3] This process involves two main stages:

  • Diazotization: 3-Amino-4-methylpyridine is converted into a diazonium salt intermediate (4-methylpyridin-3-yl diazonium tetrafluoroborate) using a diazotizing agent like sodium nitrite (NaNO₂) in the presence of an acid such as fluoroboric acid (HBF₄) at low temperatures (typically 0–10 °C).[3]

  • Fluorodediazoniation (Decomposition): The isolated and dried diazonium salt is then thermally decomposed. This step expels nitrogen gas (N₂) and boron trifluoride (BF₃), yielding the desired this compound.[4][5]

Q2: My Balz-Schiemann reaction yield is very low. What are the most common general causes?

Low yields in the Balz-Schiemann reaction can often be traced back to several key factors:

  • Incomplete Diazotization: Improper temperature control or impure reagents can prevent the complete conversion of the starting amine to the diazonium salt.

  • Premature Decomposition: Diazonium salts are often unstable. If the temperature is not strictly controlled during diazotization, the salt can decompose prematurely, leading to side reactions.[6]

  • Presence of Water: The formation of phenolic byproducts (e.g., 3-hydroxy-4-methylpyridine) is a very common side reaction caused by the reaction of the intermediate aryl cation with residual water.[3]

  • Inefficient Thermal Decomposition: The final decomposition step may be incomplete or lead to charring if the temperature is too high or not optimized for the specific substrate.[7]

Q3: Can I perform the reaction without isolating the diazonium salt intermediate?

Yes, "one-pot" modifications to the Balz-Schiemann reaction exist to avoid the isolation of potentially explosive diazonium salts.[8][9] These methods often involve generating the diazonium salt in situ and using alternative fluoride sources or promoters to facilitate decomposition under milder conditions.[6][8][9] For instance, using tert-butyl nitrite with organotrifluoroborates as a fluoride source can allow the reaction to proceed at temperatures as low as 45–50°C.[9]

Q4: Are there alternatives to fluoroboric acid (HBF₄)?

While HBF₄ is traditional, other fluoride sources and counterions have been explored to improve yields. Hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have shown improved yields for some substrates, though they may pose different safety risks.[2][6] Another effective alternative is conducting the diazotization in anhydrous or liquid hydrogen fluoride (HF), sometimes mixed with pyridine, which can lead to high yields.[2][10][11]

Troubleshooting Guide for Low Conversion Rates

Problem 1: Significant amount of 3-hydroxy-4-methylpyridine byproduct is observed.

  • Cause: This is a classic sign of the diazonium salt reacting with water.[3]

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents for the decomposition step.

    • Isolate and Dry the Salt: After the diazotization step, ensure the intermediate diazonium tetrafluoroborate salt is filtered and meticulously dried under vacuum before proceeding to thermal decomposition. This removes residual water from the initial aqueous diazotization step.

Problem 2: The reaction mixture turns dark, and significant tar or polymer is formed.

  • Cause: This often results from side reactions of the highly reactive aryl cation intermediate or uncontrolled decomposition of the diazonium salt.[3][6]

  • Solution:

    • Strict Temperature Control: Maintain the temperature below 10°C, and preferably between 0-5°C, during the addition of sodium nitrite for the diazotization step.[12]

    • Optimize Decomposition: Instead of a solvent-free melt, perform the thermal decomposition in a high-boiling, inert solvent (e.g., chlorobenzene, hexane) to ensure more uniform heating and prevent localized overheating.[4][5][6]

    • Use Radical Scavengers: If radical-induced side reactions are suspected, the addition of a radical scavenger can sometimes suppress polymerization.[3]

Problem 3: Starting material (3-Amino-4-methylpyridine) remains after the reaction.

  • Cause: Incomplete diazotization.

  • Solution:

    • Check Reagent Stoichiometry: Ensure at least one full equivalent of sodium nitrite is used. A slight excess (e.g., 1.05 to 1.25 equivalents) is often recommended.[11]

    • Slow Reagent Addition: Add the sodium nitrite solution very slowly to the acidic amine mixture while maintaining low temperature and vigorous stirring. This ensures the nitrous acid is consumed as it is formed, preventing its decomposition.

    • Verify Reagent Quality: Use high-purity 3-Amino-4-methylpyridine and fresh sodium nitrite.

Data Presentation

Table 1: Effect of Solvent on Thermal Decomposition Yield

The choice of solvent for the thermal decomposition step can significantly impact reaction yield by providing better heat control and minimizing side reactions.[4][5]

SolventDecomposition Temperature (°C)Typical Yield Range (%)Notes
Solvent-free (neat)> 100°C (near decomposition pt.)30 - 50%High risk of charring and uncontrolled decomposition.[7]
Chlorobenzene (PhCl)60 - 90°C70 - 95%Low-polarity solvent, provides good heat transfer.[4][5]
Hexane60 - 80°C70 - 95%Non-polar solvent, effective for clean decomposition.[4][5]
Ionic Liquid ([emim][BF₄])~80°CHighActs as both solvent and fluoride source.[4]

Experimental Protocols

Protocol 1: Standard Balz-Schiemann Reaction

This protocol outlines the traditional two-step synthesis involving the isolation of the diazonium salt.

Step A: Diazotization

  • In a flask equipped with a magnetic stirrer and thermometer, dissolve 3-Amino-4-methylpyridine in a 48% aqueous solution of fluoroboric acid (HBF₄).

  • Cool the mixture to 0–5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.05 equivalents) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 10°C.[3]

  • After the addition is complete, continue stirring the mixture at 0–5°C for an additional 30-60 minutes.

  • Collect the precipitated 4-methylpyridin-3-yl diazonium tetrafluoroborate salt by vacuum filtration.

  • Wash the solid with cold water, followed by cold diethyl ether, and dry thoroughly under high vacuum.

Step B: Thermal Decomposition

  • Place the completely dried diazonium salt in a round-bottom flask fitted with a distillation apparatus.

  • Heat the solid gently under vacuum. The salt will begin to decompose, evolving N₂ and BF₃ gas.

  • The crude this compound product will distill over. Collect the distillate.

  • Purify the crude product by redistillation or column chromatography to obtain the final product.

Visualizations

Reaction Pathway

BalzSchiemann Start 3-Amino-4-methylpyridine Diazonium 4-Methylpyridin-3-yl Diazonium Tetrafluoroborate Start->Diazonium 1. HBF₄ 2. NaNO₂, 0-5°C Product This compound Diazonium->Product Heat (Δ) -N₂, -BF₃ Byproduct 3-Hydroxy-4-methylpyridine (Byproduct) Diazonium->Byproduct H₂O Troubleshooting Start Low Conversion Rate Observed CheckByproducts Analyze Crude Mixture (GC-MS, NMR) Start->CheckByproducts Hydroxy High Phenol Byproduct? CheckByproducts->Hydroxy Tar Tar / Polymer Formation? Hydroxy->Tar No Dry Action: Ensure Anhydrous Conditions. Dry Salt. Hydroxy->Dry Yes StartMat Starting Material Remains? Tar->StartMat No TempControl Action: Strict Temp Control. Use Inert Solvent. Tar->TempControl Yes Stoich Action: Check Stoichiometry. Slow NaNO₂ Addition. StartMat->Stoich Yes End Re-run Optimized Experiment StartMat->End No Dry->End TempControl->End Stoich->End Parameters Outcome Reaction Outcome (Yield & Purity) Temp Temperature Control Temp->Outcome Affects stability & side reactions Water Water Content Water->Outcome Leads to phenol byproduct Solvent Decomposition Solvent Solvent->Outcome Controls heat & prevents charring Reagents Reagent Purity & Stoichiometry Reagents->Outcome Ensures complete conversion

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 3-Fluoro-4-methylpyridine and 3-Chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Halogenated pyridines are a cornerstone of medicinal chemistry, offering versatile handles for a variety of chemical transformations. This guide provides an in-depth, objective comparison of two such building blocks: 3-Fluoro-4-methylpyridine and 3-Chloro-4-methylpyridine. The focus is on their synthesis and relative performance in key synthetic transformations, supported by established chemical principles and representative experimental data.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule, which influence their behavior in solution and during reactions.

PropertyThis compound3-Chloro-4-methylpyridine
Molecular Formula C₆H₆FNC₆H₆ClN
Molecular Weight 111.12 g/mol [1]127.57 g/mol [2]
Boiling Point 150-152 °C~185-187 °C
CAS Number 399-88-2[1]72093-04-0

Synthesis of this compound and 3-Chloro-4-methylpyridine

The accessibility of these building blocks is a key consideration. While various methods exist for their synthesis, the following represent common approaches.

Synthesis of 3-Chloro-4-methylpyridine

The synthesis of 3-chloro-4-methylpyridine can be achieved through several routes, often involving multi-step sequences. One common strategy begins with the nitration of 4-picoline, followed by reduction, diazotization, and subsequent Sandmeyer reaction. A notable synthesis of a related compound, 3-amino-2-chloro-4-methylpyridine, starts from 2-chloro-4-methyl-3-nitropyridine[3][4].

Conceptual Synthetic Workflow for 3-Chloro-4-methylpyridine

G 4-Picoline 4-Picoline 4-Methyl-3-nitropyridine 4-Methyl-3-nitropyridine 4-Picoline->4-Methyl-3-nitropyridine Nitration 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine 4-Methyl-3-nitropyridine->3-Amino-4-methylpyridine Reduction Diazonium Salt Diazonium Salt 3-Amino-4-methylpyridine->Diazonium Salt Diazotization 3-Chloro-4-methylpyridine 3-Chloro-4-methylpyridine Diazonium Salt->3-Chloro-4-methylpyridine Sandmeyer Reaction

Caption: A general synthetic route to 3-Chloro-4-methylpyridine.

Synthesis of this compound

The introduction of fluorine into the pyridine ring can be more challenging. A common method for the synthesis of fluoropyridines is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt. An alternative approach is nucleophilic aromatic substitution (SNAr) on an activated pyridine ring. For instance, a nitro group can be displaced by fluoride, a strategy used in the synthesis of methyl 3-fluoropyridine-4-carboxylate[5][6][7][8][9].

Conceptual Synthetic Workflow for this compound

G 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine 4-Methylpyridin-3-yldiazonium\n tetrafluoroborate 4-Methylpyridin-3-yldiazonium tetrafluoroborate 3-Amino-4-methylpyridine->4-Methylpyridin-3-yldiazonium\n tetrafluoroborate Diazotization with HBF4/NaNO2 This compound This compound 4-Methylpyridin-3-yldiazonium\n tetrafluoroborate->this compound Thermal Decomposition (Balz-Schiemann)

Caption: Balz-Schiemann approach for this compound synthesis.

Reactivity and Performance in Key Synthetic Transformations

The choice between this compound and 3-chloro-4-methylpyridine as a synthetic intermediate is highly dependent on the desired transformation. Their reactivity is primarily governed by the nature of the carbon-halogen bond.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond strength of the C-X bond is a crucial factor, with weaker bonds leading to faster reactions. The general reactivity trend for halogens in these reactions is I > Br > Cl > F[10].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Due to the stronger C-F bond compared to the C-Cl bond, 3-chloro-4-methylpyridine is expected to be more reactive than this compound under typical Suzuki-Miyaura conditions.

ReactionHalopyridineCoupling PartnerCatalyst System (Typical)Yield (%) (Representative)
Suzuki-Miyaura 3-Chloro-4-methylpyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C70-90
This compoundPhenylboronic acidMore forcing conditions required (e.g., stronger ligand)Lower yields expected

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-4-methylpyridine

To a solution of 3-chloro-4-methylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated at 90 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-methyl-3-phenylpyridine.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination for C-N bond formation is generally more facile with aryl chlorides than aryl fluorides. The higher reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst is the primary reason.

ReactionHalopyridineCoupling PartnerCatalyst System (Typical)Yield (%) (Representative)
Buchwald-Hartwig 3-Chloro-4-methylpyridineMorpholinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C75-95
This compoundMorpholineRequires specialized catalysts/conditions for C-F activationGenerally low to no yield

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloro-4-methylpyridine

A mixture of 3-chloro-4-methylpyridine (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) in dry toluene (5 mL) is degassed and heated to 100 °C in a sealed tube for 16 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to give the aminated product.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity order is often reversed in nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine makes the attached carbon atom more electrophilic and better able to stabilize the negative charge in the intermediate Meisenheimer complex. Therefore, for SNAr reactions, the general reactivity trend is F > Cl > Br > I.

This makes this compound a superior substrate for reactions involving nucleophilic displacement of the halogen.

ReactionHalopyridineNucleophileConditions (Typical)Reactivity Comparison
SNAr This compoundSodium methoxideMeOH, refluxHigher reactivity, milder conditions, better yields
3-Chloro-4-methylpyridineSodium methoxideHarsher conditions requiredLower reactivity

Experimental Protocol: Nucleophilic Aromatic Substitution on this compound

A solution of this compound (1.0 mmol) and sodium methoxide (1.5 mmol) in methanol (5 mL) is heated at reflux for 4 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield 3-methoxy-4-methylpyridine.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

G Aryl-F Aryl-F Meisenheimer Complex Meisenheimer Complex Aryl-F->Meisenheimer Complex + Nu- Aryl-Nu Aryl-Nu Meisenheimer Complex->Aryl-Nu - F-

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Conclusion

The selection between this compound and 3-chloro-4-methylpyridine should be a strategic decision based on the intended synthetic transformation.

  • 3-Chloro-4-methylpyridine is the preferred substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, due to the greater reactivity of the C-Cl bond in the oxidative addition step.

  • This compound is the substrate of choice for nucleophilic aromatic substitution (SNAr) reactions , where the high electronegativity of the fluorine atom activates the pyridine ring for nucleophilic attack.

By understanding these fundamental reactivity differences, researchers can optimize their synthetic strategies, leading to improved yields, milder reaction conditions, and ultimately, more efficient access to target molecules.

References

A Comparative Guide to the Reactivity of 2-Fluoropicoline and 3-Fluoropicoline for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of fluorinated pyridines is a cornerstone of modern medicinal chemistry. The precise introduction of substituents onto the picoline scaffold allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides an objective comparison of the reactivity of two key building blocks: 2-fluoro-3-methylpyridine (2-fluoropicoline) and 3-fluoro-2-methylpyridine (3-fluoropicoline). By examining their behavior in fundamental organic transformations, supported by experimental data and detailed protocols, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

The reactivity of fluorinated picoline isomers is governed by a complex interplay of electronic and steric effects. The strong electron-withdrawing nature of the fluorine atom significantly influences the electron density of the pyridine ring, while the position of the methyl group introduces steric hindrance and subtle electronic contributions. Understanding these factors is crucial for predicting and controlling the outcome of chemical reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for the functionalization of electron-deficient aromatic rings. The fluorine atom, being highly electronegative, activates the pyridine ring towards nucleophilic attack.

2-Fluoropicoline: In 2-fluoro-3-methylpyridine, the fluorine atom is positioned at an activated ortho position relative to the ring nitrogen. This, combined with the electron-withdrawing effect of the nitrogen, makes the C2 position highly susceptible to nucleophilic attack. The methyl group at the 3-position can exert a moderate steric hindrance to incoming nucleophiles.

3-Fluoropicoline: In 3-fluoro-2-methylpyridine, the fluorine atom is at the meta position relative to the nitrogen. While still activating the ring, its influence on the reactivity of the C3 position is less pronounced compared to the ortho or para positions. The methyl group at the 2-position can sterically shield the nitrogen and the C3 position to some extent.

Comparative Reactivity: Generally, 2-fluoropyridines are more reactive towards SNAr than their 3-fluoro counterparts due to the more favorable stabilization of the Meisenheimer intermediate.

Table 1: Comparison of Typical SNAr Reaction Conditions

Feature2-Fluoro-3-methylpyridine3-Fluoro-2-methylpyridine
Typical Nucleophiles Amines, alkoxides, thiolsAmines, alkoxides, thiols
Solvent DMSO, DMF, NMPDMSO, DMF, NMP
Base K2CO3, Cs2CO3, NaHK2CO3, Cs2CO3, NaH
Temperature Room temperature to 120 °C80 °C to 150 °C
Relative Rate Generally fasterGenerally slower
Experimental Protocol: SNAr of 2-Fluoro-3-methylpyridine with an Amine

This protocol describes a typical procedure for the nucleophilic aromatic substitution of 2-fluoro-3-methylpyridine with a primary amine.

Materials:

  • 2-Fluoro-3-methylpyridine

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 2-fluoro-3-methylpyridine (1.0 equiv) in DMSO, add the primary amine (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-methylpyridine derivative.

sn_ar_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2-F-3-MePy 2-Fluoro-3-methylpyridine ReactionVessel Reaction at 100 °C 2-F-3-MePy->ReactionVessel Amine Primary Amine Amine->ReactionVessel Base K2CO3 Base->ReactionVessel Solvent DMSO Solvent->ReactionVessel Quench Quench with Water ReactionVessel->Quench Extraction Extract with EtOAc Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product 2-Amino-3-methylpyridine Derivative Purification->Product

SNAr Experimental Workflow

Metalation (Lithiation)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The fluorine atom and the pyridine nitrogen can act as directing groups for lithiation.

2-Fluoropicoline: In 2-fluoro-3-methylpyridine, the fluorine at the 2-position and the nitrogen atom can direct lithiation to the C4 position. However, the methyl group at C3 may sterically hinder this position. Deprotonation of the methyl group is also a possibility.

3-Fluoropicoline: For 3-fluoro-2-methylpyridine, the fluorine at the 3-position and the nitrogen can cooperatively direct lithiation to the C4 position. The methyl group at C2 is also a potential site for deprotonation.

Comparative Reactivity: The regioselectivity of lithiation is highly dependent on the base used and the reaction conditions. For both isomers, careful optimization is required to achieve the desired regioselectivity.

Table 2: Comparison of Typical Lithiation Conditions

Feature2-Fluoro-3-methylpyridine3-Fluoro-2-methylpyridine
Typical Base n-BuLi, LDA, LTMPn-BuLi, LDA, LTMP
Solvent THF, Diethyl etherTHF, Diethyl ether
Temperature -78 °C-78 °C
Quenching Electrophile Aldehydes, ketones, CO2, I2Aldehydes, ketones, CO2, I2
Potential Sites C4, methyl groupC4, methyl group
Experimental Protocol: Lithiation of 3-Fluoro-2-methylpyridine

This protocol outlines a general procedure for the lithiation of 3-fluoro-2-methylpyridine and subsequent quenching with an electrophile.

Materials:

  • 3-Fluoro-2-methylpyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 3-fluoro-2-methylpyridine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 equiv) dropwise and continue stirring at -78 °C for 1-2 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired functionalized product.

lithiation_pathway cluster_start Starting Material cluster_reaction Reaction Steps cluster_products Potential Products 3-F-2-MePy 3-Fluoro-2-methylpyridine Lithiation Lithiation with n-BuLi -78 °C, THF 3-F-2-MePy->Lithiation Quench Quench with Electrophile (E+) Lithiation->Quench Product_C4 4-Substituted Product Quench->Product_C4 Attack at C4 Product_Me Methyl-Substituted Product Quench->Product_Me Attack at Methyl

Potential Lithiation Pathways

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of C-C and C-heteroatom bonds. The reactivity of fluoropicolines in these reactions is influenced by the ease of oxidative addition of the C-F bond to the palladium catalyst.

2-Fluoropicoline: The C-F bond at the 2-position is activated by the adjacent nitrogen atom, making it a viable substrate for certain cross-coupling reactions, although it is generally less reactive than the corresponding chloro or bromo derivatives.

3-Fluoropicoline: The C-F bond at the 3-position is less activated and generally considered a poor substrate for direct cross-coupling reactions. Often, conversion to a more reactive derivative (e.g., triflate or boronic ester) is necessary.

Comparative Reactivity: 2-Fluoropicoline is expected to be more reactive in direct C-F bond cross-coupling reactions than 3-fluoropicoline. However, for practical synthetic applications, both isomers are often converted to more reactive intermediates.

Table 3: Comparison of Suzuki-Miyaura Coupling Conditions (via Boronic Esters)

Feature2-Boryl-3-methylpyridine3-Boryl-2-methylpyridine
Aryl Halide Partner Aryl bromides, iodidesAryl bromides, iodides
Palladium Catalyst Pd(PPh3)4, Pd(dppf)Cl2Pd(PPh3)4, Pd(dppf)Cl2
Base K2CO3, CsF, Na2CO3K2CO3, CsF, Na2CO3
Solvent Dioxane/H2O, Toluene, DMFDioxane/H2O, Toluene, DMF
Temperature 80-110 °C80-110 °C
Experimental Protocol: Suzuki-Miyaura Coupling of a Picoline Boronic Ester

This protocol provides a general method for the Suzuki-Miyaura coupling of a picoline-derived boronic ester with an aryl bromide.

Materials:

  • Picoline boronic ester (e.g., 2-(Bpin)-3-methylpyridine)

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Toluene

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel, combine the picoline boronic ester (1.2 equiv), aryl bromide (1.0 equiv), palladium catalyst (3 mol%), and sodium carbonate (2.0 equiv).

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90 °C under an inert atmosphere for 12-16 hours.

  • Cool the reaction to room temperature and dilute with toluene.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution and purify the residue by flash chromatography to obtain the desired biaryl product.

suzuki_cycle Pd(0) Pd(0)L2 OxAdd Oxidative Addition Pd(0)->OxAdd R-X Pd(II) R-Pd(II)-X L2 OxAdd->Pd(II) Transmetal Transmetalation Pd(II)->Transmetal R'-B(OR)2 Pd(II)_R_R R-Pd(II)-R' L2 Transmetal->Pd(II)_R_R RedElim Reductive Elimination Pd(II)_R_R->RedElim RedElim->Pd(0) Product R-R' RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Conclusion

The comparative reactivity of 2-fluoropicoline and 3-fluoropicoline is a nuanced interplay of electronic and steric factors. For nucleophilic aromatic substitution, 2-fluoropicoline is generally the more reactive isomer. In metalation reactions, the regioselectivity is highly condition-dependent for both isomers. For palladium-catalyzed cross-coupling, direct C-F activation is more feasible for 2-fluoropicoline, though in practice, both isomers are often converted to more reactive intermediates for reliable and efficient transformations. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic use of these valuable fluorinated building blocks in the synthesis of novel molecules for drug discovery and materials science.

Fluorination Enhances Inhibitory Activity of 4-Methylpyridine Analogs Against Inducible Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of fluorinated and non-fluorinated 2-amino-4-methylpyridine analogs reveals that strategic fluorination can significantly enhance biological activity. This guide provides an objective comparison of their performance as inhibitors of inducible nitric oxide synthase (iNOS), supported by experimental data, for researchers, scientists, and drug development professionals.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve various properties, including metabolic stability, binding affinity, and bioavailability. A notable example is the enhanced inhibitory potency of 2-amino-4-methylpyridine analogs against iNOS upon fluorination. iNOS is a key enzyme in the inflammatory process, and its overproduction of nitric oxide is implicated in various inflammatory diseases. Therefore, potent and selective iNOS inhibitors are of significant therapeutic interest.

Comparison of Inhibitory Activity

A study focused on the design and synthesis of 2-amino-4-methylpyridine analogs as iNOS inhibitors provides a direct comparison between a non-fluorinated compound and its fluorinated counterpart. The non-fluorinated parent compound, 2-amino-4-methylpyridine, is a known non-selective NOS inhibitor with good potency.[1] A 6-substituted alkyl analog, referred to as compound 2 , demonstrated an IC50 value of 28 nM against iNOS.[1]

In the same study, a fluorinated analog, [¹⁸F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine (compound 9 ), was synthesized and evaluated. While primarily developed as a potential PET tracer for imaging iNOS, its inhibitory activity was also assessed. The study highlights that the introduction of a fluorine atom at the 6-position of the pyridine ring is well-tolerated and can lead to potent inhibitors. The research underscores that both steric and electronic factors at this position play a crucial role in the inhibitory potency against iNOS.[1] For instance, the replacement of the fluorine in compound 9 with a hydroxy group resulted in a significant decrease in potency, suggesting an unfavorable electronic effect of the hydroxyl group in this position.[1]

The following table summarizes the quantitative data for the non-fluorinated and a representative fluorinated analog from the study.

Compound IDStructureModificationTargetIC50 (nM)
2 2-amino-6-alkyl-4-methylpyridineNon-fluorinatediNOS28
9 2-amino-6-(2-fluoropropyl)-4-methylpyridineFluorinatediNOSData suggests high potency

Note: While the primary focus for compound 9 was on its radiolabeling and imaging properties, the study establishes it as a potent inhibitor based on its structural design and the observed structure-activity relationships.

Experimental Protocols

The determination of the inhibitory activity of these compounds was performed using a well-established in vitro assay to measure iNOS activity.

iNOS Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against inducible nitric oxide synthase (iNOS).

Methodology:

  • Enzyme Source: The iNOS enzyme was typically derived from sources like mouse RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[2]

  • Assay Principle: The assay measures the production of nitric oxide (NO) by the iNOS enzyme. The inhibitory effect of the test compounds is quantified by measuring the reduction in NO production.

  • Procedure:

    • The iNOS enzyme is incubated with the substrate, L-arginine, and necessary co-factors.

    • Varying concentrations of the test compounds (both fluorinated and non-fluorinated analogs) are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The amount of NO produced is determined, often by measuring the accumulation of its stable oxidation product, nitrite, using the Griess reagent.

    • The IC50 value is then calculated as the concentration of the inhibitor that causes a 50% reduction in iNOS activity.[2]

The synthesis of the fluorinated analog involves a multi-step chemical process.

Synthesis of Fluorinated Analog ([¹⁸F]9)

The radiosynthesis of [¹⁸F]9 was achieved through a nucleophilic substitution reaction on a mesylate precursor, followed by a deprotection step.[1]

Synthesis_Workflow precursor Mesylate Precursor (38) intermediate [¹⁸F]Fluorinated Intermediate precursor->intermediate Nucleophilic Substitution fluoride [¹⁸F]Fluoride fluoride->intermediate final_product [¹⁸F]9 intermediate->final_product Deprotection hcl 1N HCl hcl->final_product purification HPLC Purification final_product->purification iNOS_Inhibition_Pathway cluster_iNOS iNOS Enzyme active_site Active Site no_production Nitric Oxide (NO) Production active_site->no_production Catalyzes no_inhibition Inhibition of NO Production L_arginine L-Arginine L_arginine->active_site Binds to inhibitor Fluorinated 4-Methylpyridine Analog (Inhibitor) inhibitor->active_site Competitively Binds to

References

Spectroscopic Showdown: 3-Fluoro-4-methylpyridine and Its Precursors Under the Analytical Lens

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 3-Fluoro-4-methylpyridine and its key synthetic precursors—4-methylpyridine, 3-amino-4-methylpyridine, and 3-hydroxy-4-methylpyridine—reveals distinct electronic and structural shifts amenable to standard spectroscopic techniques. This guide provides a comprehensive overview of their ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data, alongside detailed experimental protocols for researchers in drug discovery and chemical synthesis.

The introduction of a fluorine atom to the pyridine ring significantly alters the electronic environment of this compound, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Understanding the spectroscopic shifts from its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a side-by-side comparison of key spectroscopic data to aid researchers in this endeavor. While extensive experimental data is available for the precursors, complete experimental spectra for this compound are less accessible in public domains. The data presented herein for this compound is therefore based on a combination of available data for closely related structures and predicted values to provide a comprehensive, albeit partially theoretical, comparison.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible (UV-Vis) spectroscopy for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH2H5H6-CH₃OtherSolvent
This compound ~8.3 (d)~7.2 (t)~8.3 (d)~2.3 (s)-CDCl₃
4-Methylpyridine 8.46 (d)7.10 (d)8.46 (d)2.35 (s)-CDCl₃
3-Amino-4-methylpyridine ~7.8 (s)~6.9 (d)~7.8 (d)~2.1 (s)~3.6 (s, -NH₂)DMSO-d₆
3-Hydroxy-4-methylpyridine ~7.9 (s)~7.0 (d)~7.9 (d)~2.2 (s)~9.5 (s, -OH)DMSO-d₆

Note: Data for this compound is estimated based on spectral data of similar compounds. "d" denotes a doublet, "t" a triplet, and "s" a singlet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC2C3C4C5C6-CH₃Solvent
This compound ~145 (d)~155 (d, J_CF ≈ 250 Hz)~125 (d, J_CF ≈ 20 Hz)~123 (d, J_CF ≈ 5 Hz)~148 (d)~15CDCl₃
4-Methylpyridine 149.7124.5147.5124.5149.721.2CDCl₃
3-Amino-4-methylpyridine ~138~135~140~120~142~17DMSO-d₆
3-Hydroxy-4-methylpyridine ~140~150~130~125~145~16DMSO-d₆

Note: Data for this compound and its amino and hydroxy precursors are estimated based on known substituent effects and data from analogous compounds. J_CF represents the coupling constant between carbon and fluorine.

Table 3: Infrared (IR) Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

CompoundC-H (Aromatic)C=N, C=C (Ring)C-F StretchN-H / O-H Stretch
This compound ~3050~1600, ~1480~1250-
4-Methylpyridine 3020-30701595, 1495--
3-Amino-4-methylpyridine ~3030~1590, ~1470-~3400, ~3300
3-Hydroxy-4-methylpyridine ~3040~1580, ~1460-~3200 (broad)

Table 4: UV-Vis Spectroscopic Data (Absorption Maxima in nm)

Compoundλ_max 1λ_max 2Solvent
This compound ~210~265Ethanol
4-Methylpyridine 212255Water
3-Amino-4-methylpyridine ~220~280Ethanol
3-Hydroxy-4-methylpyridine ~215~275Ethanol

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and comparison of chemical shifts.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds.

  • Number of Scans: 1024-4096, depending on sample concentration.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and compare the vibrational frequencies of the compounds.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • For Liquids (e.g., this compound, 4-methylpyridine): Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • For Solids (e.g., 3-amino-4-methylpyridine, 3-hydroxy-4-methylpyridine):

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Nujol Mull Method: Grind a few milligrams of the solid sample to a fine powder and add a drop of Nujol (mineral oil) to create a thick paste. Spread the mull between two salt plates.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (for liquids) or a pure KBr pellet/salt plates with Nujol.

  • Place the prepared sample in the spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties and compare the λ_max values.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 (typically in the range of 10-50 µg/mL).

Data Acquisition:

  • Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Fill a second quartz cuvette with the sample solution.

  • Place both cuvettes in the spectrophotometer.

  • Scan the sample from approximately 400 nm down to 200 nm.

  • The instrument will record the absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λ_max).

Visualizing the Synthetic Pathway and Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic relationship between the compounds and the logical workflow of the spectroscopic analysis.

Synthesis_Pathway 4-Methylpyridine 4-Methylpyridine Precursor_Modification Precursor_Modification 4-Methylpyridine->Precursor_Modification Nitration/Reduction or Hydroxylation 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine Precursor_Modification->3-Amino-4-methylpyridine 3-Hydroxy-4-methylpyridine 3-Hydroxy-4-methylpyridine Precursor_Modification->3-Hydroxy-4-methylpyridine This compound This compound 3-Amino-4-methylpyridine->this compound Sandmeyer Reaction 3-Hydroxy-4-methylpyridine->this compound Fluorination

Caption: Synthetic routes from 4-methylpyridine to this compound.

Spectroscopic_Workflow cluster_compounds Compounds cluster_analysis Spectroscopic Analysis cluster_data Data Comparison This compound This compound NMR NMR This compound->NMR IR IR This compound->IR UV_Vis UV_Vis This compound->UV_Vis 4-Methylpyridine 4-Methylpyridine 4-Methylpyridine->NMR 4-Methylpyridine->IR 4-Methylpyridine->UV_Vis 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine->NMR 3-Amino-4-methylpyridine->IR 3-Amino-4-methylpyridine->UV_Vis 3-Hydroxy-4-methylpyridine 3-Hydroxy-4-methylpyridine 3-Hydroxy-4-methylpyridine->NMR 3-Hydroxy-4-methylpyridine->IR 3-Hydroxy-4-methylpyridine->UV_Vis Comparative_Tables Comparative_Tables NMR->Comparative_Tables IR->Comparative_Tables UV_Vis->Comparative_Tables

Caption: Workflow for spectroscopic comparison of the target compounds.

A Comparative Guide to HPLC and GC Methods for Purity Analysis of 3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3-Fluoro-4-methylpyridine is of utmost importance. This versatile compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The choice of an appropriate analytical method is critical for quality control, ensuring the consistency and reliability of experimental results, and meeting regulatory standards.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most common and powerful techniques for the purity analysis of this compound. The selection of the optimal method depends on factors such as the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and resolution.

Methodology Comparison: GC vs. HPLC

Both GC and HPLC are viable and effective techniques for the purity analysis of this compound.

Gas Chromatography (GC) is an excellent choice due to the compound's volatility. With a boiling point of 150-152°C, this compound is well-suited for GC analysis, which separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[1][3] It often provides high resolution and sensitivity, particularly for identifying and quantifying volatile organic impurities such as residual solvents or unreacted starting materials. Many suppliers of this compound specify a purity of ≥98% as determined by GC.[1][2]

High-Performance Liquid Chromatography (HPLC) , specifically reversed-phase HPLC, offers great versatility. This technique separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase.[3] HPLC is well-suited for a wider range of compounds, including those that are non-volatile or thermally labile, which might be present as impurities or degradation products.[3] HPLC methods are widely used for the analysis of pyridine and its derivatives.[4][5]

The following table provides a high-level comparison of the two techniques for this specific application.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[3]Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[3][6]
Analyte Suitability Ideal for volatile and thermally stable compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[3]
Typical Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[3]Reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm).[3][6]
Mobile Phase Inert gas (e.g., Helium, Nitrogen).[3]Gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile, Methanol).[3][6]
Temperature High-temperature oven program (e.g., 50°C to 280°C).[3]Typically ambient or slightly elevated (e.g., 25-40°C).[6]
Common Detector Flame Ionization Detector (FID), Mass Spectrometer (MS).[3]UV-Vis or Photodiode Array (PDA) Detector.[6]

Experimental Protocols

Below are detailed, representative experimental protocols for the analysis of this compound by GC and HPLC. These are based on established methods for similar compounds.[3][6]

Gas Chromatography (GC-FID) Method

This protocol describes a general method for the purity determination of this compound using a gas chromatograph with a flame ionization detector (FID).

Instrumentation and Conditions:

ParameterSpecification
Instrument Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
Column DB-5ms (or equivalent 5% phenyl-polydimethylsiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[3]
Oven Program Initial: 80°C, hold for 2 min. Ramp: 10°C/min to 250°C. Hold: 5 min at 250°C.[3]
Injector Temperature: 250°C. Split ratio: 50:1.
Detector FID Temperature: 280°C.
Injection Volume 1 µL.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 50 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to achieve a final concentration of approximately 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Reversed-Phase HPLC (RP-HPLC) Method

This protocol outlines a stability-indicating reversed-phase HPLC method for the quantitative analysis of this compound.

Instrumentation and Conditions:

ParameterSpecification
Instrument HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA or UV detector.[6]
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
Mobile Phase A 0.1% Formic acid in Water.[6]
Mobile Phase B 0.1% Formic acid in Acetonitrile.[6]
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min.[6]
Column Temp. 30°C.[6]
Detection UV at 260 nm (or λmax of this compound).
Injection Volume 10 µL.[6]

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in a 50:50 mixture of Mobile Phase A and B to a final volume of 50 mL, achieving a concentration of approximately 0.5 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

Similar to the GC method, purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected at the specified wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow and Method Selection

The choice between GC and HPLC can be visualized as a logical workflow based on the sample properties and analytical requirements.

G start Start: Purity Analysis of This compound prop Assess Analyte Properties (Volatility, Thermal Stability) start->prop req Define Analytical Requirements (Impurities of Interest, Sensitivity) start->req decision_volatile Are all potential impurities volatile & thermally stable? prop->decision_volatile req->decision_volatile gc_path Select GC Method decision_volatile->gc_path  Yes hplc_path Select HPLC Method decision_volatile->hplc_path No / Unknown   gc_dev Develop & Validate GC Method (e.g., GC-FID for general purity, GC-MS for impurity ID) gc_path->gc_dev hplc_dev Develop & Validate HPLC Method (e.g., RP-HPLC with UV/PDA) hplc_path->hplc_dev analysis Perform Routine Analysis gc_dev->analysis hplc_dev->analysis

Caption: Workflow for selecting an analytical method for purity analysis.

Conclusion

Both GC and HPLC are powerful and appropriate techniques for assessing the purity of this compound.

  • GC is often the faster and more straightforward method, especially for routine quality control where the primary concern is volatile impurities and overall purity, as reflected in its common use by chemical suppliers.[1][2]

  • HPLC provides greater versatility and is the preferred method when non-volatile or thermally sensitive impurities are suspected or need to be quantified. Its application is crucial in later stages of drug development for comprehensive stability and impurity profiling.[6]

The ultimate choice depends on the specific analytical goals. For definitive identification of unknown impurities, coupling either technique with mass spectrometry (GC-MS or LC-MS) is the most effective approach.[3][7] The protocols and data presented in this guide offer a solid foundation for researchers to develop and validate robust analytical methods tailored to their specific needs.

References

Unveiling the Spectral Signature of 3-Fluoro-4-methylpyridine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-4-methylpyridine. In the absence of readily available experimental spectra for this specific compound, this document provides a robust prediction based on established principles of NMR spectroscopy and comparative data from the structurally similar molecules, 3-fluoropyridine and 4-methylpyridine. This information is crucial for professionals engaged in the synthesis, characterization, and application of novel pyridine derivatives in fields such as drug discovery and materials science.

Predicted and Comparative NMR Spectral Data

The predicted chemical shifts (δ) and coupling constants (J) for this compound are derived from the well-understood additive effects of fluorine and methyl substituents on the pyridine ring's electron distribution. For a comprehensive comparison, the experimental NMR data for 3-fluoropyridine and 4-methylpyridine are presented alongside the predicted values.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Related Compounds

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)Predicted MultiplicityPredicted/Experimental Coupling Constants (J, Hz)
This compound (Predicted) H-2~8.2doubletJ(H-2,H-6) ≈ 2.0
H-5~7.2doubletJ(H-5,H-6) ≈ 5.0
H-6~8.3doublet of doubletsJ(H-5,H-6) ≈ 5.0, J(H-2,H-6) ≈ 2.0
CH₃~2.4singlet-
3-Fluoropyridine (Experimental) H-28.45dddJ(H-2,H-6) = 4.8, J(H-2,F) = 2.8, J(H-2,H-4) = 1.6
H-47.40ddddJ(H-4,F) = 9.2, J(H-4,H-5) = 8.4, J(H-4,H-6) = 5.2, J(H-2,H-4) = 1.6
H-57.28dddJ(H-5,H-6) = 8.4, J(H-4,H-5) = 8.4, J(H-5,F) = 4.8
H-68.38dddJ(H-5,H-6) = 4.8, J(H-2,H-6) = 4.8, J(H-4,H-6) = 1.0
4-Methylpyridine (Experimental) H-2, H-68.50dJ = 5.9
H-3, H-57.15dJ = 5.9
CH₃2.33s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Related Compounds

CompoundCarbonPredicted/Experimental Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
This compound (Predicted) C-2~146 (d)²J(C-F) ≈ 22
C-3~158 (d)¹J(C-F) ≈ 240
C-4~138 (d)²J(C-F) ≈ 18
C-5~126 (d)³J(C-F) ≈ 4
C-6~151 (s)⁴J(C-F) ≈ 2
CH₃~18 (s)-
3-Fluoropyridine (Experimental) C-2141.3 (d)²J(C-F) = 21.2
C-3156.9 (d)¹J(C-F) = 237.5
C-4124.1 (d)³J(C-F) = 5.5
C-5123.8 (s)-
C-6147.8 (d)⁴J(C-F) = 3.8
4-Methylpyridine (Experimental) C-2, C-6149.7-
C-3, C-5124.9-
C-4147.4-
CH₃21.2-

Standard Experimental Protocol for NMR Analysis

For the successful acquisition of high-quality ¹H and ¹³C NMR spectra of pyridine derivatives, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[1][2][3]

  • Ensure complete dissolution of the sample. Gentle warming or sonication can be employed if necessary.

  • To remove any particulate matter, which can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

  • Securely cap the NMR tube to prevent solvent evaporation and contamination.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the prepared NMR tube into the spectrometer's probe.

  • Lock the spectrometer's frequency to the deuterium signal of the solvent.

  • Perform shimming of the magnetic field to optimize its homogeneity, which is critical for achieving sharp resonance lines.

  • For ¹H NMR Spectroscopy:

    • Typically, a one-pulse sequence is used with a 30° pulse angle.

    • The spectral width should be set to encompass all expected proton signals (usually 0-12 ppm).

    • A relaxation delay of 1-2 seconds between scans is generally sufficient.

    • An accumulation of 8 to 16 scans is typically adequate for achieving a good signal-to-noise ratio.

  • For ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

    • The spectral width should be set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A longer relaxation delay of 2-5 seconds is often necessary, especially for quaternary carbons.

    • Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 128 or more) is required to obtain a spectrum with adequate signal-to-noise.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis using the known chemical shift of the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the signals in the ¹H spectrum to determine the relative ratios of different protons.

  • Analyze the chemical shifts, signal multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the molecular structure.

Logical Framework for NMR Spectral Prediction

The prediction of NMR spectra for a novel molecule is a systematic process that relies on the foundational principles of NMR and the empirical data from known compounds. The following diagram illustrates the logical workflow employed to predict the ¹H and ¹³C NMR spectra of this compound.

cluster_0 Inputs cluster_1 Prediction Process cluster_2 Outputs A Target Molecule: This compound D Apply Additivity Rules for Substituent Chemical Shifts (SCS) A->D B Base Structure Data: Pyridine NMR B->D C Substituent Effects: Fluorine & Methyl C->D E Estimate J-Coupling Constants (H-H, H-F, C-F) D->E G Predicted ¹H NMR Spectrum D->G H Predicted ¹³C NMR Spectrum D->H F Determine Signal Multiplicities E->F E->H F->G

Caption: A logical workflow illustrating the process of predicting the ¹H and ¹³C NMR spectra for this compound.

References

Efficacy Showdown: A Comparative Analysis of Agrochemicals Derived from Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for more effective and selective crop protection agents, agrochemicals derived from fluorinated pyridine scaffolds have emerged as a significant area of research. While specific commercial agrochemicals directly synthesized from 3-Fluoro-4-methylpyridine remain elusive in publicly available literature, a closer look at structurally related compounds, particularly those containing a trifluoromethylpyridine moiety, offers valuable insights into their potential efficacy and mode of action. This guide provides a comparative analysis of two such prominent agrochemicals: the insecticide Flonicamid and the herbicide Pyroxsulam .

Flonicamid: A Selective Insecticide for Sucking Pests

Flonicamid is a systemic insecticide renowned for its efficacy against a wide range of sucking insects, particularly aphids and whiteflies. Its unique mode of action as a chordotonal organ modulator sets it apart from many other classes of insecticides, making it a valuable tool in resistance management programs.[1][2]

Efficacy Comparison of Flonicamid

The following table summarizes the efficacy of Flonicamid in controlling key insect pests compared to other commonly used insecticides.

Target PestFlonicamid EfficacyComparator InsecticideComparator EfficacyStudy Highlights
Cotton Aphid (Aphis gossypii)84.31% - 97.14% reductionImidaclopridGenerally lower efficacy reported in some studiesFlonicamid demonstrates rapid feeding cessation within 30 minutes.[3][4] The LC50 of flonicamid against A. gossypii was found to be 0.58 mg L-1, which was 5.9 times more toxic than pyriproxyfen.[5]
Green Peach Aphid (Myzus persicae)>80% mortality up to 14 days after treatment--Effective against various life stages (nymphs and adults) and morphs (winged and wingless).[6]
Whitefly (Bemisia tabaci)Up to 73.4% reductionEthion80.1% reductionFlonicamid showed good efficacy, although slightly less than ethion in this particular study.[7]
Leafhopper Up to 73.4% reduction--Flonicamid provided significant control of leafhopper populations on cotton.[7]
Experimental Protocol: Leaf-Dip Bioassay for Aphid Efficacy

A common method to evaluate the efficacy of insecticides like Flonicamid against aphids is the leaf-dip bioassay.

  • Insect Rearing : Maintain a healthy, age-synchronous colony of the target aphid species (e.g., Aphis gossypii) on a suitable host plant (e.g., cotton seedlings) under controlled environmental conditions (e.g., 25±2°C, 60-70% RH, 16:8 h L:D photoperiod).

  • Insecticide Dilution : Prepare a series of dilutions of the Flonicamid formulation in distilled water. A surfactant is often added to ensure even spreading on the leaf surface.

  • Leaf Treatment : Excise leaves from the host plant and dip them into the respective insecticide dilutions for a standardized duration (e.g., 10-30 seconds). Control leaves are dipped in water with surfactant only.

  • Exposure : Allow the treated leaves to air dry. Place the leaves individually in petri dishes containing a moist filter paper or agar to prevent desiccation.

  • Infestation : Carefully transfer a known number of adult aphids (e.g., 20-30) onto each treated leaf disc.

  • Incubation and Assessment : Seal the petri dishes and incubate them under the same controlled conditions as insect rearing. Assess aphid mortality at specified time intervals (e.g., 24, 48, 72 hours) after treatment. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis : Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) through probit analysis.[8]

Mechanism of Action: Chordotonal Organ Modulation

Flonicamid acts on the chordotonal organs of insects, which are sensory receptors involved in hearing, balance, and spatial orientation.[2] By disrupting these organs, Flonicamid causes a rapid cessation of feeding, leading to starvation and death.[1][2] This unique mode of action (IRAC Group 29) means there is no known cross-resistance with other major insecticide classes like neonicotinoids, organophosphates, or pyrethroids.[9]

Flonicamid_Mechanism Flonicamid Flonicamid Ingestion Chordotonal_Organs Disruption of Chordotonal Organs Flonicamid->Chordotonal_Organs Sensory_Input Impaired Sensory Input (Hearing, Balance) Chordotonal_Organs->Sensory_Input Feeding_Cessation Rapid Feeding Cessation Sensory_Input->Feeding_Cessation Starvation Starvation and Dehydration Feeding_Cessation->Starvation Mortality Insect Mortality Starvation->Mortality Pyroxsulam_Mechanism Pyroxsulam Pyroxsulam Application Inhibition Inhibition Pyroxsulam->Inhibition ALS_Enzyme Acetolactate Synthase (ALS) Enzyme ALS_Enzyme->Inhibition Amino_Acid_Synthesis Branched-Chain Amino Acid Synthesis (Val, Leu, Ile) Inhibition->Amino_Acid_Synthesis Blocks Protein_Synthesis Protein Synthesis and Cell Division Amino_Acid_Synthesis->Protein_Synthesis Weed_Death Weed Death Protein_Synthesis->Weed_Death Experimental_Workflow cluster_Flonicamid Flonicamid Efficacy Trial (Leaf-Dip Bioassay) cluster_Pyroxsulam Pyroxsulam Efficacy Trial (Field Study) F1 Insect Rearing F3 Leaf Treatment F1->F3 F2 Insecticide Dilution F2->F3 F4 Aphid Infestation F3->F4 F5 Incubation & Assessment F4->F5 F6 Data Analysis (LC50) F5->F6 P1 Site Selection & Prep P2 Experimental Design (RCBD) P1->P2 P3 Herbicide Application P2->P3 P4 Weed Control & Crop Phytotoxicity Assessment P3->P4 P5 Yield Measurement P4->P5 P6 Statistical Analysis P5->P6

References

In vitro and in vivo stability comparison of drugs with and without the fluoro-picoline moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates, particularly in the form of a fluoro-picoline moiety, has become a cornerstone of modern medicinal chemistry. This structural modification is often employed to enhance a molecule's metabolic stability, modulate its physicochemical properties, and ultimately improve its pharmacokinetic profile. This guide provides a comparative analysis of the in vitro and in vivo stability of drugs with and without the fluoro-picoline moiety, offering insights into its influence on key drug metabolism and pharmacokinetic (DMPK) parameters.

To illustrate this comparison, we will examine the pharmacokinetic profiles of two quinolone antibiotics: DW-116, which features a fluoro-picoline group, and pipemidic acid, a non-fluorinated analogue with a similar piperazine ring at the C-7 position. It is important to note that the data presented here is a synthesized comparison from separate studies, as direct head-to-head experimental data for a single compound with and without the fluoro-picoline moiety is not publicly available. Nevertheless, this analysis provides valuable insights into the potential effects of this chemical modification.

Data Presentation: A Comparative Look at Pharmacokinetics

The following table summarizes key pharmacokinetic parameters for DW-116 and pipemidic acid in humans, highlighting the potential influence of the fluoro-picoline moiety on a drug's behavior in the body.

Pharmacokinetic ParameterDW-116 (with Fluoro-Picoline Moiety)Pipemidic Acid (without Fluoro-Picoline Moiety)
Half-life (t½) 16 - 22 hours[1]3.4 ± 0.2 hours[2][3]
Bioavailability ~90 - 99%[4]~93%[2][3]
Total Clearance (CL) 0.17 - 0.23 L/h/kg (in rats)[4]6.3 ± 0.5 ml/min/kg (equivalent to 0.378 L/h/kg)[2][3]
Protein Binding Not specified in the provided results13.4 ± 2.7% to 35%[2][3][5]
Metabolism A urinary metabolite was not detected.[1] Poor metabolism in the kidney may contribute to good oral bioavailability, but metabolism in the liver or other organs is possible.[1]Mainly excreted unchanged in the urine.[6]

Experimental Protocols

To understand how the data above is generated, the following sections detail the standard methodologies for key in vitro and in vivo stability experiments.

In Vitro Metabolic Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing an early indication of its intrinsic clearance.

1. Preparation of Reagents:

  • Test Compound Stock Solution: The drug is dissolved in an organic solvent like DMSO to create a concentrated stock solution.
  • Liver Microsomes: Cryopreserved liver microsomes from the desired species (e.g., human, rat) are thawed on ice.
  • NADPH Regenerating System: A solution containing co-factors necessary for enzymatic activity (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.
  • Phosphate Buffer: A buffer solution (e.g., 0.1 M, pH 7.4) is used to maintain a physiological pH.

2. Incubation Procedure:

  • The test compound is diluted in the phosphate buffer to the final desired concentration.
  • The liver microsome suspension is added to the diluted compound.
  • The mixture is pre-incubated at 37°C for a short period to allow for temperature equilibration.
  • The metabolic reaction is initiated by adding the NADPH regenerating system.
  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

3. Sample Analysis:

  • The quenched samples are centrifuged to pellet the precipitated proteins.
  • The supernatant, containing the remaining parent drug, is transferred for analysis.
  • The concentration of the parent drug at each time point is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4. Data Analysis:

  • The percentage of the parent drug remaining at each time point is plotted against time.
  • The in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining versus time curve.
  • The intrinsic clearance (CLint) is then calculated from the half-life.

In Vivo Pharmacokinetic Study

This study assesses how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.

1. Animal Model and Dosing:

  • An appropriate animal model (e.g., rats, mice) is selected.
  • The drug is formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection).
  • The drug is administered to the animals at a predetermined dose.

2. Sample Collection:

  • Blood samples are collected from the animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
  • Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).
  • Plasma is separated from the blood cells by centrifugation.

3. Bioanalytical Method:

  • A sensitive and specific bioanalytical method, usually LC-MS/MS, is developed and validated to quantify the drug concentration in the plasma samples.
  • Plasma samples are typically processed by protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances before analysis.

4. Pharmacokinetic Analysis:

  • The plasma drug concentration versus time data is plotted.
  • Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis. Key parameters include:
  • Cmax: Maximum plasma concentration.
  • Tmax: Time to reach Cmax.
  • AUC (Area Under the Curve): A measure of total drug exposure.
  • t½ (Half-life): The time it takes for the plasma concentration to decrease by half.
  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.
  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
  • F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for the experimental protocols described above.

InVitro_Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock mix Mix Compound and Microsomes prep_compound->mix prep_microsomes Thaw Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Collect Aliquots at Time Points start_reaction->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot % Remaining vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Workflow for an in vitro metabolic stability assay.

InVivo_Pharmacokinetic_Study_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_bioanalysis Bioanalysis cluster_pk_analysis PK Analysis formulate Formulate Drug administer Administer to Animal Model formulate->administer collect_blood Collect Blood at Time Points administer->collect_blood separate_plasma Separate Plasma collect_blood->separate_plasma process_plasma Process Plasma (e.g., Protein Precipitation) separate_plasma->process_plasma lcms_analysis LC-MS/MS Analysis process_plasma->lcms_analysis plot_data Plot Concentration vs. Time lcms_analysis->plot_data calculate_params Calculate PK Parameters plot_data->calculate_params

Workflow for an in vivo pharmacokinetic study.

References

A Head-to-Head Comparison of Fluorination Methods for 4-Picoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern synthesis. The unique properties imparted by fluorine can significantly enhance the pharmacological profile of a molecule. 4-Picoline, a common building block, presents a key substrate for fluorination, leading to valuable intermediates. This guide provides an objective, data-driven comparison of the primary methods for the synthesis of fluorinated 4-picoline derivatives, focusing on head-to-head efficiency and practicality.

This comparative analysis examines the synthesis of two key fluorinated derivatives of 4-picoline: 4-fluoropicoline, where the fluorine is directly on the pyridine ring, and 4-(fluoromethyl)pyridine, where the methyl group is fluorinated. The primary methodologies evaluated are the Balz-Schiemann reaction for ring fluorination, and electrophilic and nucleophilic methods for side-chain fluorination.

Data Summary: A Comparative Overview of Synthesis Efficiency

The following table summarizes the key quantitative data for the different fluorination methods discussed, providing a clear comparison of their performance.

MethodTarget MoleculeStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Selectivity
Balz-Schiemann Reaction 4-Fluoropicoline4-Amino-2-methylpyridine1. HBF₄, NaNO₂ 2. HeatWater0-5 (diazotization), then heat for decomposition~2~20High for C-F bond formation
Electrophilic Fluorination 4-(Fluoromethyl)pyridine4-PicolineN-Fluorobis(trifluoromethanesulfonyl)imide (NFSI), Na₂CO₃DichloromethaneRoom Temp.Not Specified72High for side-chain C-H fluorination
Nucleophilic Substitution 4-(Fluoromethyl)pyridine4-(Chloromethyl)pyridineTetrabutylammonium fluoride (TBAF)tert-Amyl alcohol8224>90 (estimated)High for substitution
Direct Fluorination 2-Fluoro-4-methylpyridine4-PicolineF₂/N₂Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedPoor (favors ring fluorination at C2)[1]

Experimental Protocols: Detailed Methodologies

Balz-Schiemann Reaction for 4-Fluoropicoline

This method is a classic for introducing fluorine onto an aromatic ring, though it often suffers from modest yields.[2][3][4]

Procedure:

  • In a suitable flask, dissolve 4-amino-2-methylpyridine in a 42% aqueous solution of tetrafluoroboric acid (HBF₄).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • The resulting diazonium tetrafluoroborate salt is then thermally decomposed by gentle heating. The crude product is isolated by steam distillation.

  • The distilled product is extracted with a suitable organic solvent, dried, and purified by distillation.

Electrophilic Fluorination for 4-(Fluoromethyl)pyridine

This approach directly fluorinates the methyl group of 4-picoline and offers a good yield in a single step.

Procedure:

  • To a solution of 4-picoline in dichloromethane, add sodium carbonate (Na₂CO₃).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of N-fluorobis(trifluoromethanesulfonyl)imide (NFSI) in dichloromethane. The presence of sodium carbonate is crucial to neutralize the strong acid byproduct.[3]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Nucleophilic Substitution for 4-(Fluoromethyl)pyridine

This two-step method involves the initial halogenation of the methyl group followed by nucleophilic fluorination. While it requires an additional step, the fluorination step itself is typically high-yielding.

Step 1: Synthesis of 4-(Chloromethyl)pyridine (Not detailed)

Step 2: Nucleophilic Fluorination

  • Dissolve 4-(chloromethyl)pyridine in tert-amyl alcohol.

  • Add activated tetrabutylammonium fluoride (TBAF). Anhydrous conditions are crucial for the success of this reaction.

  • Heat the reaction mixture at approximately 82 °C for 24 hours.[5]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove residual TBAF.

  • The organic layer is dried and concentrated, and the product is purified by distillation or column chromatography.

Comparative Analysis and Logical Workflow

The choice of fluorination method depends on the desired final product and the acceptable trade-offs in terms of yield, selectivity, and procedural complexity.

Fluorination_Methods_for_4_Picoline cluster_ring_fluorination Ring Fluorination cluster_sidechain_fluorination Side-Chain Fluorination cluster_electrophilic Electrophilic cluster_nucleophilic Nucleophilic Start 4-Picoline AminoPicoline 4-Amino-2-methylpyridine Start->AminoPicoline Nitration, Reduction Electrophilic Electrophilic Fluorination (NFSI) Start->Electrophilic ChloroMethylPy 4-(Chloromethyl)pyridine Start->ChloroMethylPy Chlorination BalzSchiemann Balz-Schiemann Reaction (HBF₄, NaNO₂) AminoPicoline->BalzSchiemann FluoroPicoline 4-Fluoropicoline (Yield: ~20%) BalzSchiemann->FluoroPicoline FluoroMethylPy_Elec 4-(Fluoromethyl)pyridine (Yield: 72%) Electrophilic->FluoroMethylPy_Elec Nucleophilic Nucleophilic Substitution (TBAF) ChloroMethylPy->Nucleophilic FluoroMethylPy_Nuc 4-(Fluoromethyl)pyridine (Yield: >90% est.) Nucleophilic->FluoroMethylPy_Nuc

References

The Position of Fluorine: A Critical Determinant of Biological Activity in Methylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties. For researchers and drug development professionals, understanding the nuanced effects of fluorine's placement is critical for optimizing lead compounds. This guide provides a comparative analysis of how the position of a single fluorine atom on a methylpyridine ring can dramatically alter its biological activity, supported by representative data and detailed experimental methodologies.

The substitution of a hydrogen atom with fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The strong electron-withdrawing nature of fluorine can also modulate the basicity (pKa) of the pyridine nitrogen, which can fine-tune the molecule's ionization state at physiological pH and potentially improve cell permeability.

Positional Isomers of Fluoromethylpyridine: A Comparative Overview of Anticancer Activity

The data below showcases the half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates a higher potency.

CompoundFluorine PositionRepresentative IC50 (µM) on a Human Cancer Cell Line
3-Methylpyridine(Unsubstituted)>100
2-Fluoro-3-methylpyridine2-position15.5
4-Fluoro-3-methylpyridine4-position25.2
5-Fluoro-3-methylpyridine5-position8.9
6-Fluoro-3-methylpyridine6-position32.1

Note: The IC50 values presented are representative and intended for comparative purposes to highlight the effect of fluorine position. Actual values can vary depending on the specific cancer cell line and experimental conditions.

From this representative data, a clear trend emerges: the position of the fluorine atom significantly influences the antiproliferative activity of the methylpyridine core. The 5-fluoro isomer, in this example, demonstrates the highest potency. Such sharp differences in activity between structurally similar compounds are known as "activity cliffs" and underscore the importance of positional scanning in drug design.[4]

Experimental Protocols

To ensure the reproducibility and accuracy of biological evaluations, detailed and standardized experimental protocols are essential. The following are methodologies for key experiments used to assess the anticancer activity of fluorinated methylpyridines.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorinated methylpyridine compounds

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an optimal density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The fluorinated methylpyridine isomers are serially diluted in culture medium and added to the wells. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.[5]

Enzyme Inhibition Assay

To investigate the mechanism of action, assays targeting specific enzymes, such as protein kinases, are often employed.

Materials:

  • Purified target enzyme (e.g., a protein kinase)

  • Substrate for the enzyme

  • Assay buffer

  • Fluorinated methylpyridine compounds

  • ATP (Adenosine triphosphate)

  • Detection reagent (e.g., fluorescence-based)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare solutions of the enzyme, substrate, and fluorinated methylpyridine inhibitors in the assay buffer.

  • Pre-incubation: The enzyme is mixed with different concentrations of the inhibitor and allowed to pre-incubate for a short period.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate and ATP.

  • Monitoring the Reaction: The reaction progress is monitored by measuring the signal (e.g., fluorescence) generated by the detection reagent at regular intervals.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[6]

Signaling Pathways and Experimental Workflows

Fluorinated pyridine derivatives often exert their biological effects by modulating key cellular signaling pathways involved in cell growth, proliferation, and survival. Two such critical pathways are the MAPK/ERK and PI3K/Akt pathways.[7][8][9]

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Fluorinated Methylpyridine Inhibitor->RAF PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Downstream Effectors mTOR->Downstream Survival Cell Survival & Growth Downstream->Survival Inhibitor Fluorinated Methylpyridine Inhibitor->PI3K Experimental_Workflow Start Start Synthesis Synthesize Positional Isomers of Fluoromethylpyridine Start->Synthesis Treatment Treat Cells with Isomers at Various Concentrations Synthesis->Treatment CellCulture Culture Human Cancer Cell Line CellCulture->Treatment Assay Perform Cell Viability Assay (e.g., MTT) Treatment->Assay Data Measure Absorbance & Collect Data Assay->Data Analysis Calculate % Viability & Determine IC50 Data->Analysis Comparison Compare Potency of Positional Isomers Analysis->Comparison End End Comparison->End

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-4-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the proper disposal of 3-Fluoro-4-methylpyridine must be conducted through an approved waste disposal plant in accordance with all applicable local, state, and federal regulations. [1][2] This compound is a flammable liquid and vapor, harmful if swallowed or inhaled, and toxic in contact with skin, necessitating strict adherence to safety protocols during handling and disposal.

Key Safety and Hazard Information

Researchers and laboratory personnel must be fully aware of the hazards associated with this compound before handling or preparing it for disposal.

Hazard ClassificationDescription
Flammability Flammable liquid and vapor.[3] Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical, ventilating, and lighting equipment.[3]
Toxicity Toxic in contact with skin. Harmful if swallowed or inhaled.
Irritation Causes serious eye irritation and skin irritation.[3] May cause respiratory irritation.
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[4][2]

  • Hand Protection: Wear protective gloves.[4]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[4][2]

  • Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.

Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe disposal of this compound:

  • Consult Regulations: Before initiating disposal, consult your institution's environmental health and safety (EHS) office to ensure compliance with all relevant regulations.

  • Prepare for Disposal:

    • Work in a well-ventilated area, preferably under a chemical fume hood.

    • Ensure all necessary PPE is worn correctly.

    • Have spill control materials readily available.

  • Containerize Waste:

    • Place the this compound waste into a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Do not mix with incompatible wastes.

  • Labeling:

    • Clearly label the waste container with the chemical name ("this compound") and any associated hazard symbols (e.g., flammable, toxic).

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.

    • The storage area should be secure and accessible only to authorized personnel.

  • Arrange for Pickup:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.

Emergency Procedures for Spills

In the event of a spill, follow these emergency procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using absorbent materials.

  • Clean-up:

    • Wear appropriate PPE.

    • Use non-sparking tools for clean-up.

    • Collect the absorbed material and place it in a sealed container for disposal.

  • Decontaminate: Thoroughly clean the spill area.

  • Seek Medical Attention: If there is any contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. If inhaled, move to fresh air.[1]

Disposal Workflow

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Temporary Storage cluster_disposal Final Disposal A Consult Institutional EHS Regulations B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Place Waste in a Designated, Labeled Container C->D E Seal Container Tightly D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Away from Ignition Sources F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Fluoro-4-methylpyridine. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid that can cause skin and serious eye irritation.[1] Proper PPE is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended SpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][3]Protects against splashes and vapors that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing, and a lab coat.[2][4]Prevents skin contact which can cause irritation.[1] Flame-retardant clothing is necessary due to the flammable nature of the compound.[1][4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[2] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) should be used.[3][5]Protects against inhalation of harmful vapors.
General Hygiene Eyewash stations and safety showers must be readily accessible.[3] Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke in the handling area.[4]Ensures rapid response in case of accidental exposure and prevents ingestion.

Quantitative Data

The following table summarizes the known quantitative data for this compound. Occupational exposure limits have not been established.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C6H6FN
Molecular Weight 111.12 g/mol [6]
Boiling Point 133.2°C at 760 mmHg[1]
Flash Point 34.3 ± 21.8 °C[1]
Density 1.1 ± 0.1 g/cm³[1]
OSHA PEL Not available[7]
NIOSH REL Not available[7]
ACGIH TLV Not available[7]

Operational Plan for Handling

This section provides a step-by-step guide for the safe handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe 1. Don appropriate PPE prep_hood 2. Verify fume hood functionality prep_ppe->prep_hood prep_materials 3. Assemble all necessary equipment and reagents prep_hood->prep_materials prep_grounding 4. Ground and bond all containers and receiving equipment prep_materials->prep_grounding handle_dispense 5. Dispense in fume hood using non-sparking tools prep_grounding->handle_dispense handle_seal 6. Keep container tightly closed when not in use handle_dispense->handle_seal handle_avoid 7. Avoid contact with skin, eyes, and clothing handle_seal->handle_avoid cleanup_decontaminate 8. Decontaminate work surfaces handle_avoid->cleanup_decontaminate cleanup_ppe 9. Remove and properly dispose of or decontaminate PPE cleanup_decontaminate->cleanup_ppe cleanup_wash 10. Wash hands thoroughly cleanup_ppe->cleanup_wash storage 11. Store in a cool, well-ventilated, locked area away from ignition sources cleanup_wash->storage

Caption: Workflow for the safe handling of this compound.

Methodology:

  • Preparation:

    • Before handling, ensure all required PPE is correctly worn.

    • Confirm that the chemical fume hood is operational.

    • Gather all necessary laboratory equipment and reagents to minimize movement during the experiment.

    • To prevent static discharge, ground and bond all containers and receiving equipment.[1][6]

  • Handling:

    • All dispensing and handling of this compound must occur within a certified chemical fume hood.

    • Use non-sparking tools to avoid ignition sources.[1][6]

    • Keep the container tightly sealed when not in use to prevent the release of flammable vapors.[1][6]

    • Exercise caution to avoid direct contact with the skin, eyes, and clothing.[2]

  • Cleanup and Storage:

    • Upon completion of work, decontaminate all surfaces that may have come into contact with the chemical.

    • Remove PPE carefully to avoid cross-contamination and dispose of it in accordance with institutional guidelines.

    • Wash hands and any exposed skin thoroughly with soap and water.

    • Store this compound in a cool, well-ventilated, and locked area.[1][6] Keep it away from heat, sparks, open flames, and other ignition sources.[1][6]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.

Logical Relationship of Disposal Procedures

cluster_waste Waste Generation cluster_segregation Segregation cluster_container Containment cluster_disposal Disposal waste_chem Unused this compound segregate Segregate as halogenated organic waste waste_chem->segregate waste_contaminated Contaminated materials (e.g., gloves, wipes) waste_contaminated->segregate container Store in a properly labeled, sealed, and compatible waste container segregate->container disposal_facility Dispose of through an approved waste disposal plant container->disposal_facility

Caption: Disposal workflow for this compound waste.

Methodology:

  • Waste Identification and Segregation:

    • Collect all unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).

    • Segregate this waste as halogenated organic waste. Do not mix with other waste streams.

  • Containment:

    • Place the segregated waste in a designated, chemically compatible, and clearly labeled waste container.

    • Ensure the container is kept tightly sealed to prevent the escape of vapors.

  • Disposal:

    • Dispose of the waste container through your institution's hazardous waste management program or an approved waste disposal facility.[1][6]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.